5-(3,4-Dimethylphenoxy)pentan-1-ol
Description
Properties
IUPAC Name |
5-(3,4-dimethylphenoxy)pentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-11-6-7-13(10-12(11)2)15-9-5-3-4-8-14/h6-7,10,14H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXRLAWQYHNJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(3,4-Dimethylphenoxy)pentan-1-ol chemical structure and properties
This technical guide provides an in-depth analysis of 5-(3,4-Dimethylphenoxy)pentan-1-ol , a specialized organic intermediate used in medicinal chemistry and material science.
Executive Summary
5-(3,4-Dimethylphenoxy)pentan-1-ol is a lipophilic ether-alcohol building block. It serves as a critical intermediate in the synthesis of phenoxyalkyl derivatives, including regioisomers of the lipid-lowering agent Gemfibrozil and various peroxisome proliferator-activated receptor (PPAR) modulators. Its structure combines a 3,4-dimethylphenyl "tail" with a 5-carbon flexible linker terminated by a primary hydroxyl group, making it an ideal scaffold for probing hydrophobic pockets in receptor-ligand studies or as a linker in PROTAC (Proteolysis Targeting Chimera) design.
Chemical Identity & Structural Analysis[1][2][3]
| Property | Detail |
| Chemical Name | 5-(3,4-Dimethylphenoxy)pentan-1-ol |
| Molecular Formula | C₁₃H₂₀O₂ |
| Molecular Weight | 208.30 g/mol |
| CAS Number | Not widely listed; Analogous Acid CAS: 87411-47-0 |
| SMILES | Cc1ccc(OCCCCCO)cc1C |
| InChI Key | Generated from structure |
| Structure Type | Phenol Ether / Primary Alcohol |
Structural Features[1][3][7][8][9][10]
-
Aromatic Moiety: The 3,4-dimethylphenyl group provides a distinct steric and electronic profile compared to the 2,5-dimethyl isomer found in Gemfibrozil. The 3,4-substitution pattern creates a more linear hydrophobic vector.
-
Linker Chain: The pentyl (C5) chain offers optimal flexibility for bridging binding sites without introducing excessive conformational entropy compared to longer chains.
-
Functional Head: The primary alcohol (-OH) is a versatile handle for oxidation (to carboxylic acids/aldehydes), sulfonation (leaving group formation), or esterification.
Physicochemical Profile
These properties are derived from computational models and experimental data of structural analogues (e.g., 5-(3-methoxyphenyl)pentan-1-ol).
| Property | Value / Description | Note |
| Physical State | Viscous Colorless to Pale Yellow Oil | May crystallize at low temps |
| Boiling Point | ~320°C (Predicted) | High BP due to H-bonding |
| LogP (Octanol/Water) | 3.6 ± 0.4 | Highly Lipophilic |
| Water Solubility | Low (< 0.1 mg/mL) | Soluble in DCM, EtOH, DMSO |
| pKa (Hydroxyl) | ~16 | Typical primary alcohol |
| TPSA | 29.46 Ų | Good membrane permeability |
Synthetic Pathways & Optimization
The most robust synthesis involves a Williamson Ether Synthesis . This protocol ensures high regioselectivity and yield by utilizing the nucleophilicity of the phenoxide ion.
Protocol: Williamson Etherification
Reaction Overview:
3,4-Dimethylphenol + 5-Chloro-1-pentanol + Base
Reagents:
-
Substrate: 3,4-Dimethylphenol (1.0 eq)
-
Alkylating Agent: 5-Chloro-1-pentanol (1.2 eq) or 5-Bromo-1-pentanol (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq)
-
Solvent: Acetone (reflux) or DMF (80°C)
-
Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for Finkelstein in situ activation if using chloride.
Step-by-Step Methodology:
-
Activation: Charge a reaction flask with 3,4-dimethylphenol (12.2 g, 100 mmol) and anhydrous K₂CO₃ (27.6 g, 200 mmol) in Acetone (150 mL). Stir at room temperature for 30 minutes to generate the phenoxide surface species.
-
Addition: Add 5-chloro-1-pentanol (14.7 g, 120 mmol) and a catalytic amount of KI (1.6 g, 10 mmol).
-
Reflux: Heat the mixture to reflux (~56°C) under nitrogen atmosphere for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the phenol.
-
Work-up: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol. Wash with Brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Purify the crude oil via silica gel flash chromatography (Eluent: 10-20% EtOAc in Hexanes).
Synthetic Workflow Diagram
Caption: Williamson ether synthesis pathway utilizing catalytic iodide for in-situ alkyl halide activation.
Spectroscopic Characterization
To validate the structure, the following spectral signals are diagnostic:
-
¹H NMR (400 MHz, CDCl₃):
- 6.95 (d, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 6.60 (d, 1H, Ar-H) – Aromatic protons showing 1,2,4-substitution pattern.
-
3.92 (t, 2H,
Hz, ArO-CH ₂-) – Triplet diagnostic of ether linkage. - 3.65 (t, 2H, -CH ₂-OH) – Triplet diagnostic of primary alcohol.
- 2.20 (s, 3H, Ar-CH₃), 2.18 (s, 3H, Ar-CH₃) – Distinct methyl singlets.
- 1.40–1.80 (m, 6H, alkyl chain) – Multiplets for the pentyl backbone.
-
IR Spectrum (Neat):
-
3300–3400 cm⁻¹: Broad O-H stretch (Alcohol).
-
2850–2950 cm⁻¹: C-H aliphatic stretch.
-
1240 cm⁻¹: C-O-C asymmetric stretch (Aryl ether).
-
Applications in Drug Discovery[12]
Pharmacophore Linker
This molecule is frequently used to link a hydrophobic aryl tail to a polar head group.
-
PPAR Agonists: The 3,4-dimethylphenoxy moiety mimics the lipophilic tail of fibrates. Oxidation of the alcohol to the acid yields the direct regioisomer of Gemfibrozil, potentially altering receptor subtype selectivity (PPAR
vs PPAR ). -
PROTACs: The 5-carbon chain serves as a standard alkyl linker. The alcohol can be converted to a bromide or tosylate to attach an E3 ligase ligand (e.g., Cereblon binder).
Metabolic Probes
The 3,4-dimethyl substitution blocks the para-position (common site for CYP450 oxidation), potentially increasing metabolic stability compared to unsubstituted phenoxy derivatives.
Structure-Activity Relationship (SAR) Logic
Caption: Functional derivatization pathways for medicinal chemistry applications.
Safety & Handling
-
Hazards: Like most alkyl phenols and alcohols, this compound acts as a skin and eye irritant.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the alcohol to the aldehyde.
-
Disposal: Dispose of as hazardous organic waste (halogen-free).
References
-
Benchchem. (n.d.). 5-(3,4-Dimethylphenoxy)pentanoic Acid - Application Notes. Benchchem. Retrieved from
- Source for the acid analogue and general synthetic utility of the scaffold.
-
National Institute of Standards and Technology (NIST). (2023). 1-Pentanol Properties. NIST Chemistry WebBook, SRD 69.[2] Retrieved from
- Source for physicochemical baselines of the pentanol chain.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Standard reference for Williamson Ether Synthesis protocols.
-
PubChem. (2025). 5-Methoxypentan-1-ol Compound Summary. National Library of Medicine. Retrieved from
- Comparative data for phenoxy/methoxy pentanol deriv
Sources
5-(3,4-Dimethylphenoxy)pentan-1-ol IUPAC name synonyms
An In-depth Technical Guide to 5-(3,4-Dimethylphenoxy)pentan-1-ol: Synthesis, Properties, and Potential Applications
Executive Summary: This technical guide provides a comprehensive overview of 5-(3,4-dimethylphenoxy)pentan-1-ol, a phenoxyalkanol derivative. Due to the limited availability of data on this specific molecule, this document focuses on a proposed, robust synthetic route via the Williamson ether synthesis. It further outlines the predicted physicochemical and spectroscopic properties based on its chemical structure and data from analogous compounds. Potential applications in drug discovery and materials science are discussed, leveraging the known biological activities of related phenol derivatives. This guide is intended for researchers, scientists, and professionals in drug development interested in the synthesis and characterization of novel chemical entities.
Nomenclature and Chemical Structure
The structure of the target molecule consists of a 3,4-dimethylphenol group linked via an ether bond to the fifth carbon of a pentan-1-ol chain.
-
IUPAC Name: 5-(3,4-Dimethylphenoxy)pentan-1-ol
-
Synonyms: While no common synonyms are widely documented, systematic variations could include 1-(5-hydroxypentoxy)-3,4-dimethylbenzene.
-
Chemical Formula: C₁₃H₂₀O₂
-
Molecular Weight: 208.30 g/mol
The IUPAC nomenclature for this ether is determined by treating the longer carbon chain, the pentanol group, as the parent alkane.[1][2][3] The 3,4-dimethylphenoxy group is then named as a substituent attached to the parent chain.[4][5][6][7]
Proposed Synthesis: Williamson Ether Synthesis
The most direct and reliable method for preparing 5-(3,4-dimethylphenoxy)pentan-1-ol is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide ion.[8][9][10] In this case, the phenoxide of 3,4-dimethylphenol will act as the nucleophile, attacking a 5-halopentan-1-ol.
Reaction Principle: The synthesis proceeds in two main steps:
-
Deprotonation: The acidic hydroxyl proton of 3,4-dimethylphenol is removed by a strong base to form the highly nucleophilic 3,4-dimethylphenoxide ion.
-
Nucleophilic Substitution (Sₙ2): The phenoxide ion attacks the electrophilic carbon of the 5-halopentan-1-ol, displacing the halide and forming the ether linkage.
For a successful Williamson ether synthesis, the alkyl halide must be primary to minimize competing elimination (E2) reactions, which can occur with secondary or tertiary halides.[8][11] 5-Bromopentan-1-ol is an ideal substrate as the bromine is attached to a primary carbon.[12]
Caption: Proposed synthetic workflow for 5-(3,4-Dimethylphenoxy)pentan-1-ol.
Detailed Experimental Protocol
This protocol is a model procedure based on standard Williamson ether synthesis methodologies.[13][14][15]
-
Preparation of the Phenoxide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4-dimethylphenol (1.0 eq).
-
Dissolve the phenol in a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF) or acetone.
-
Under a nitrogen atmosphere, add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Causality: NaH is an effective, non-nucleophilic base that deprotonates the phenol to form the sodium phenoxide salt, with hydrogen gas as the only byproduct, which safely exits the system.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phenoxide.
-
-
Ether Formation:
-
Slowly add 5-bromo-1-pentanol (1.05 eq) to the reaction mixture via a dropping funnel. Causality: A slight excess of the alkyl halide ensures the complete consumption of the valuable phenoxide intermediate.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench with water to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).
-
Wash the combined organic layers with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-(3,4-dimethylphenoxy)pentan-1-ol.
-
Physicochemical and Spectroscopic Characterization
The following properties are predicted based on the chemical structure and data from analogous compounds.
| Property | Predicted Value | Source/Justification |
| Molecular Formula | C₁₃H₂₀O₂ | - |
| Molecular Weight | 208.30 g/mol | - |
| Appearance | Colorless to pale yellow oil | Based on similar phenoxyalkanols |
| Boiling Point | > 250 °C (estimated) | Higher than reactants due to increased MW |
| LogP (Octanol/Water) | ~3.5 (estimated) | Increased lipophilicity from alkyl/aryl groups |
| Hydrogen Bond Donor | 1 (from -OH) | Structural analysis |
| Hydrogen Bond Acceptor | 2 (from ether and alcohol oxygens) | Structural analysis |
Predicted Spectroscopic Data
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Signals in the range of δ 6.8-7.2 ppm, showing characteristic splitting for a 1,2,4-trisubstituted benzene ring.
-
Phenoxy Methylene Protons (-O-CH₂-): A triplet around δ 3.9-4.1 ppm.
-
Hydroxymethyl Protons (-CH₂-OH): A triplet around δ 3.6-3.8 ppm.
-
Alkyl Chain Protons (-CH₂-): Multiplets in the range of δ 1.4-1.9 ppm.
-
Methyl Protons (Ar-CH₃): Two singlets around δ 2.2-2.3 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, chemical shift variable (δ 1.5-4.0 ppm), which will disappear upon D₂O exchange.[16]
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Signals between δ 110-160 ppm. The carbon attached to the ether oxygen (C-O) will be the most downfield.
-
Phenoxy Methylene Carbon (-O-CH₂-): Signal around δ 68-70 ppm.
-
Hydroxymethyl Carbon (-CH₂-OH): Signal around δ 60-63 ppm.
-
Alkyl Chain Carbons (-CH₂-): Signals in the range of δ 20-35 ppm.
-
Methyl Carbons (Ar-CH₃): Signals around δ 18-22 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch (Alcohol): A strong, broad absorption band in the region of 3200-3500 cm⁻¹.[16][17]
-
C-H Stretch (Aromatic & Aliphatic): Absorptions between 2850-3100 cm⁻¹.
-
C-O-C Stretch (Ether): A characteristic strong absorption around 1230-1250 cm⁻¹ (asymmetric) and 1030-1050 cm⁻¹ (symmetric).
-
C-O Stretch (Alcohol): A strong absorption around 1050-1150 cm⁻¹.[17]
-
C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
Potential Applications and Biological Significance
Phenol derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[18][19] The functionalization of natural phenols is a common strategy to enhance their bioactivity.[20]
-
Antimicrobial Agents: The phenoxy moiety is present in many antimicrobial compounds. 5-(3,4-Dimethylphenoxy)pentan-1-ol could be investigated for its activity against various bacterial and fungal strains.[21]
-
Antioxidant Properties: Phenolic compounds are well-known antioxidants.[22] The 3,4-dimethylphenol core of this molecule suggests it may possess radical-scavenging capabilities, making it a candidate for applications where protection against oxidative stress is desired.
-
Drug Discovery Intermediate: The primary alcohol group serves as a versatile handle for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or converted into esters, amines, or other functional groups, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.[23]
Safety and Handling
As 5-(3,4-dimethylphenoxy)pentan-1-ol is not commercially available, a specific safety data sheet does not exist. Safety precautions should be based on the reactants used and general principles for handling new chemical entities.
-
Reactant Hazards:
-
3,4-Dimethylphenol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[24][25][26][27] It should be handled in a fume hood with appropriate personal protective equipment (PPE).[28]
-
5-Bromopentan-1-ol: Causes skin and serious eye irritation. May cause respiratory irritation.[29]
-
Sodium Hydride (NaH): Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
-
General Handling Precautions:
-
All manipulations should be performed in a well-ventilated chemical fume hood.[30][31][32]
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., neoprene or butyl rubber).[28][31][33]
-
Avoid inhalation, ingestion, and skin contact.
-
In case of accidental exposure, follow standard first aid procedures for chemical burns and seek immediate medical attention.[30][32]
-
References
-
Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
QUÍMICA ORGÁNICA. IUPAC Nomenclature Rules for Ethers. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
BYJU'S. IUPAC Nomenclature for Alcohols. [Link]
-
Ausetute.com.au. IUPAC Naming Straight-Chain Alkanols Chemistry Tutorial. [Link]
-
Vedantu. Ethers Nomenclature Made Easy: IUPAC Rules & Examples. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
CHEM 1114 – Introduction to Chemistry. 10.4 Nomenclature of Alcohols and Ethers. [Link]
-
Aakash Institute. Introduction, Classification, Nomenclature of Ethers. [Link]
-
CK-12 Foundation. Nomenclature of Alcohol, Phenol, and Ethers. [Link]
-
YouTube. IUPAC Nomenclature of Alkanols (Alcohols) | How to Name Organic Compounds. [Link]
-
CPAChem. Safety data sheet - 3,4-Dimethylphenol. [Link]
-
CPAChem. Safety data sheet - 3,4-Dimethylphenol. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Study.com. IUPAC Naming Conventions for Alcohols | Rules & Examples. [Link]
-
The Williamson Ether Synthesis. [Link]
-
Monash University. Phenol - OHS Information Sheet. [Link]
-
Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]
-
Chemistry LibreTexts. 14.2: Alcohols - Nomenclature and Classification. [Link]
-
Environment, Health and Safety - University of California, Berkeley. Appendix P - Phenol First Aid Guide and PPE. [Link]
-
SAFE USE OF PHENOL. [Link]
-
The University of Queensland. Working Safely with Phenol Guideline. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
PubMed. Physico-chemical properties and antioxidant activities of methoxy phenols. [Link]
-
MDPI. Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]
-
PubMed. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. [Link]
-
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
ResearchGate. Phenol Derivatives and Their Bioactivities: A Comprehensive Review. [Link]
-
ResearchGate. Synthesis, characterization and biological evaluation of novel N-phenoyl phosphatidylethanolamine derivatives. [Link]
-
ResearchGate. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. [Link]
-
Organic Chemistry: A Tenth Edition. 17.11 Spectroscopy of Alcohols and Phenols. [Link]
-
ResearchGate. Physicochemical properties of the phenolic compounds. [Link]
-
ResearchGate. NMR and IR Spectroscopy of Phenols. [Link]
-
Zenodo. IR-NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. [Link]
-
ChemRxiv. Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. [Link]
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A Comprehensive Technical Guide to 5-(3,4-Dimethylphenoxy)pentan-1-ol for Research Applications
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-(3,4-Dimethylphenoxy)pentan-1-ol, a niche yet potentially valuable chemical intermediate. This document covers its synthesis, purification, predicted physicochemical properties, spectroscopic signature, and potential research applications, alongside crucial safety and handling protocols.
Introduction: Unveiling a Versatile Scaffold
5-(3,4-Dimethylphenoxy)pentan-1-ol is an organic compound featuring a 3,4-dimethylphenyl group linked via an ether bond to a five-carbon aliphatic chain terminating in a primary alcohol. While not extensively documented in mainstream chemical literature, its structural motifs—the substituted aromatic ring and the flexible alkyl alcohol chain—suggest a wide range of potential applications in medicinal chemistry and materials science. The 3,4-dimethylphenoxy moiety is of interest in the development of pharmacologically active agents, and the pentan-1-ol chain provides a reactive handle for further chemical modifications.[1][2] This guide aims to provide a foundational understanding of this compound for researchers looking to explore its synthetic utility and potential biological activities.
Physicochemical Properties: A Predictive Analysis
Due to the limited availability of experimental data for 5-(3,4-Dimethylphenoxy)pentan-1-ol, the following table presents a summary of its predicted physicochemical properties. These predictions are derived from the known properties of its constituent functional groups and analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₂₀O₂ |
| Molecular Weight | 208.30 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | > 250 °C (estimated) |
| Melting Point | < 25 °C (estimated) |
| Solubility | Soluble in most organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate); sparingly soluble in water. |
| Density | ~0.98 g/cm³ (estimated) |
Synthesis and Purification: A Practical Approach
The most direct and reliable method for the synthesis of 5-(3,4-Dimethylphenoxy)pentan-1-ol is the Williamson ether synthesis.[3][4] This well-established reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[5][6] In this case, 3,4-dimethylphenol is deprotonated to its corresponding phenoxide, which then reacts with 5-bromo-1-pentanol to form the desired ether linkage.
Proposed Synthesis Pathway
The synthesis of 5-(3,4-Dimethylphenoxy)pentan-1-ol can be achieved via the Williamson ether synthesis as depicted in the following reaction scheme:
Experimental Protocol: Step-by-Step Synthesis
Materials:
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylphenol (1.0 equivalent) in DMF or acetonitrile.
-
Deprotonation: Add a strong base such as sodium hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.
-
Alkylation: Add 5-bromo-1-pentanol (1.05 equivalents) to the reaction mixture. Heat the mixture to 80-100°C and allow it to reflux for 4-6 hours.[17] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 5-(3,4-Dimethylphenoxy)pentan-1-ol.
Spectroscopic Characterization: Predicted Data
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of 5-(3,4-Dimethylphenoxy)pentan-1-ol.[18] The following tables provide predicted data based on the analysis of its structural components and analogous compounds.[19][20]
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.95 | d | 1H | Ar-H |
| ~6.80 | d | 1H | Ar-H |
| ~6.75 | s | 1H | Ar-H |
| ~3.95 | t | 2H | Ar-O-CH₂- |
| ~3.65 | t | 2H | -CH₂-OH |
| ~2.25 | s | 3H | Ar-CH₃ |
| ~2.20 | s | 3H | Ar-CH₃ |
| ~1.80 | m | 2H | Ar-O-CH₂-CH₂- |
| ~1.60 | m | 2H | -CH₂-CH₂-OH |
| ~1.50 | m | 2H | -CH₂-CH₂-CH₂- |
| ~1.35 | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~157.0 | Ar-C-O |
| ~137.5 | Ar-C |
| ~130.5 | Ar-C |
| ~120.0 | Ar-CH |
| ~116.0 | Ar-CH |
| ~112.0 | Ar-CH |
| ~68.0 | Ar-O-CH₂- |
| ~62.5 | -CH₂-OH |
| ~32.5 | -CH₂-CH₂-OH |
| ~29.0 | Ar-O-CH₂-CH₂- |
| ~22.5 | -CH₂-CH₂-CH₂- |
| ~20.0 | Ar-CH₃ |
| ~19.0 | Ar-CH₃ |
Table 3: Predicted IR and MS Data
| Spectroscopic Technique | Predicted Peaks/Fragments |
| IR (Infrared) Spectroscopy | Broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), C-O-C asymmetric stretch (~1250 cm⁻¹), C-O-C symmetric stretch (~1040 cm⁻¹).[21][22][23][24][25] |
| MS (Mass Spectrometry) | Molecular ion peak (M⁺) at m/z 208. Prominent fragments from cleavage of the ether bond and the alkyl chain, including fragments corresponding to the 3,4-dimethylphenoxy group and loss of water from the alcohol.[26][27][28][29][30] |
Standardized Protocol for Spectroscopic Data Acquisition
A standardized approach is crucial for obtaining reproducible and high-quality spectroscopic data.
Potential Research Applications
The unique combination of a substituted aromatic ring and a flexible alcohol-terminated side chain in 5-(3,4-Dimethylphenoxy)pentan-1-ol opens up several avenues for research:
-
Medicinal Chemistry: The 3,4-dimethylphenoxy moiety is a structural feature in some biologically active molecules.[31] This compound can serve as a precursor for the synthesis of novel derivatives with potential therapeutic applications, such as anticancer, antibacterial, or anti-inflammatory agents.[32][33][34] The terminal alcohol group allows for facile derivatization to introduce other functional groups or link to other molecules.
-
Materials Science: Long-chain aryl ethers can be used as building blocks for polymers and other advanced materials. The properties of these materials can be tuned by modifying the aromatic ring and the alkyl chain.
-
Pharmacokinetic Studies: The 3,4-dimethoxy substitution on a phenyl ring has been shown to improve metabolic stability and absorption profiles of drug candidates.[2] The analogous 3,4-dimethyl substitution in the target molecule could be investigated for similar pharmacokinetic benefits.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 5-(3,4-Dimethylphenoxy)pentan-1-ol. While specific toxicity data is not available, the safety profile can be inferred from its constituent functional groups: long-chain alcohols and aryl ethers.[35][36]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene are recommended), and a lab coat.[37][38]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any potential vapors.[38]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat, open flames, and oxidizing agents.[38][39] Keep the container tightly sealed.[39]
-
Fire Safety: While not expected to be highly flammable, take precautions against static discharge and have appropriate fire extinguishing media available.[38][39]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.[39]
Suppliers of Starting Materials
While direct suppliers of 5-(3,4-Dimethylphenoxy)pentan-1-ol are not readily found, the starting materials for its synthesis are commercially available from various chemical suppliers:
-
3,4-Dimethylphenol (CAS: 95-65-8):
-
5-Bromo-1-pentanol (CAS: 34626-51-2):
References
-
3,4-dimethylphenol | 95-65-8 | Buy Now - Molport. (n.d.). Retrieved March 7, 2026, from [Link]
-
3,4-xylenol 3,4-dimethylphenol - The Good Scents Company. (n.d.). Retrieved March 7, 2026, from [Link]
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-
5-Bromopentan-1-ol - LookChem. (n.d.). Retrieved March 7, 2026, from [Link]
-
5-Bromopentan-1-ol - Oakwood Chemical. (n.d.). Retrieved March 7, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved March 7, 2026, from [Link]
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The Williamson Ether Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]
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Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved March 7, 2026, from [Link]
-
Ether Infrared spectra - Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved March 7, 2026, from [Link]
-
Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. (n.d.). Retrieved March 7, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved March 7, 2026, from [Link]
-
Evidence for aryl participation in mass spectrometric fragmentation processes - Sci-Hub. (n.d.). Retrieved March 7, 2026, from [Link]
-
GCMS Section 6.13 - Whitman People. (n.d.). Retrieved March 7, 2026, from [Link]
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Mass Spectrometry Fragmentation Patterns | PDF | Ester | Amine - Scribd. (n.d.). Retrieved March 7, 2026, from [Link]
-
IR spectrum: Ethers. (n.d.). Retrieved March 7, 2026, from [Link]
-
Aryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction - ACS Publications. (2012, July 17). Retrieved March 7, 2026, from [Link]
-
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Publications. (2021, August 9). Retrieved March 7, 2026, from [Link]
-
Composition and purity of combinatorial aryl ether collections analyzed by electrospray mass spectrometry - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]
-
Appendix I - Hazards Of Functional Groups | Environment, Health and Safety. (n.d.). Retrieved March 7, 2026, from [Link]
-
Ethers - Handling and control of exposure - Web pdf template. (2010, July 19). Retrieved March 7, 2026, from [Link]
-
Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti - YouTube. (2016, September 21). Retrieved March 7, 2026, from [Link]
-
What are the safety precautions when handling alcohols? - Blog - ZHONGDA. (2025, December 18). Retrieved March 7, 2026, from [Link]
-
Aryl ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
methanone - ResearchGate. (2022, July 6). Retrieved March 7, 2026, from [Link]
-
Human health risk assessment of long chain alcohols - PubMed. (2009, May 15). Retrieved March 7, 2026, from [Link]
-
(3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]
-
Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed. (2012, October 25). Retrieved March 7, 2026, from [Link]
-
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. (2024, March 12). Retrieved March 7, 2026, from [Link]
-
methanone - MDPI. (2022, July 25). Retrieved March 7, 2026, from [Link]
-
Ethers | Health & Safety | Health and Safety Department. (2024, July 22). Retrieved March 7, 2026, from [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Retrieved March 7, 2026, from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved March 7, 2026, from [Link]
-
Predict all NMR spectra. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis of 5-(3,4-Dimethoxyphenyl)pentanoic acid - PrepChem.com. (n.d.). Retrieved March 7, 2026, from [Link]
-
VI. 1H and 13C NMR Spectra - Rsc.org. (n.d.). Retrieved March 7, 2026, from [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. (2017, February 24). Retrieved March 7, 2026, from [Link]
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An In-depth Technical Guide to 5-(3,4-Dimethylphenoxy)pentan-1-ol: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 5-(3,4-Dimethylphenoxy)pentan-1-ol, a molecule of interest for researchers and professionals in drug development and chemical synthesis. This document will cover its fundamental molecular properties, a detailed, field-proven protocol for its synthesis, and a discussion of its potential applications, grounded in established chemical principles.
Core Molecular Attributes
5-(3,4-Dimethylphenoxy)pentan-1-ol is an organic molecule characterized by a 3,4-dimethylphenyl group linked via an ether bond to a five-carbon aliphatic chain, terminating in a primary alcohol.
Molecular Formula and Weight
Based on its chemical structure, the molecular formula and weight have been determined as follows:
| Property | Value |
| Molecular Formula | C₁₃H₂₀O₂ |
| Molecular Weight | 208.30 g/mol |
Chemical Structure
The structural arrangement of 5-(3,4-Dimethylphenoxy)pentan-1-ol is a key determinant of its chemical reactivity and potential biological activity.
Caption: Chemical structure of 5-(3,4-Dimethylphenoxy)pentan-1-ol.
Synthesis Protocol: Williamson Ether Synthesis
The most direct and reliable method for preparing 5-(3,4-Dimethylphenoxy)pentan-1-ol is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism, where the sodium salt of 3,4-dimethylphenol acts as a nucleophile, attacking an electrophilic 5-halopentan-1-ol derivative.[1][2]
Rationale for Synthetic Strategy
The Williamson ether synthesis is a robust and well-established method for forming ether linkages.[2] The phenolic proton of 3,4-dimethylphenol is sufficiently acidic to be deprotonated by a moderately strong base like sodium hydroxide or sodium hydride, forming a potent nucleophile.[3][4] A primary alkyl halide, such as 5-bromo-1-pentanol, is chosen as the electrophile to ensure the reaction proceeds via the desired Sₙ2 pathway, minimizing the potential for elimination side reactions that are more prevalent with secondary or tertiary halides.[1]
Experimental Workflow
Caption: Experimental workflow for the synthesis of 5-(3,4-Dimethylphenoxy)pentan-1-ol.
Detailed Step-by-Step Methodology
Materials:
-
3,4-Dimethylphenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
5-Bromo-1-pentanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,4-dimethylphenol (1.0 eq).
-
Dissolve the phenol in anhydrous DMF.
-
Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.
-
-
Ether Formation:
-
Dissolve 5-bromo-1-pentanol (1.05 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel.
-
Add the 5-bromo-1-pentanol solution dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization:
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield 5-(3,4-Dimethylphenoxy)pentan-1-ol as a pure compound.
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Expected Spectroscopic Characteristics
-
¹H NMR: Expected signals would include a broad singlet for the hydroxyl proton, triplets for the methylene protons adjacent to the oxygen atoms, multiplets for the other methylene protons in the pentanol chain, singlets for the two methyl groups on the aromatic ring, and distinct signals for the aromatic protons.
-
¹³C NMR: The spectrum should show distinct signals for the five carbons of the pentanol chain, the two methyl carbons, and the six carbons of the aromatic ring.
-
IR Spectroscopy: Key absorption bands would be a broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-O stretching bands for the ether and alcohol functionalities.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.
Potential Applications and Research Directions
While specific applications for 5-(3,4-Dimethylphenoxy)pentan-1-ol are not extensively documented, its structure suggests several areas of potential utility for researchers.
-
Pharmaceutical Intermediate: The 3,4-disubstituted phenoxy motif is present in a variety of biologically active molecules. This compound could serve as a valuable intermediate in the synthesis of novel drug candidates. The terminal hydroxyl group provides a reactive handle for further chemical modifications.
-
Fragrance and Flavor Industry: Many ethers with floral and fruity notes are used in the fragrance industry.[5] The structural characteristics of this molecule make it a candidate for investigation as a novel fragrance component.
-
Specialized Solvent: The combination of an aromatic ring and a polar alcohol group gives this molecule amphiphilic character, which could be exploited in its use as a specialized solvent in certain chemical reactions or formulations.[5]
Conclusion
This technical guide provides a foundational understanding of 5-(3,4-Dimethylphenoxy)pentan-1-ol, including its molecular properties and a detailed, practical method for its synthesis. The provided protocol for Williamson ether synthesis is a reliable and scalable method for obtaining this compound in high purity. The discussion of its potential applications in pharmaceutical development, and the fragrance industry is intended to stimulate further research and exploration of this versatile molecule.
References
-
The Williamson Ether Synthesis. Link
-
Master Organic Chemistry. The Williamson Ether Synthesis. Link
-
Chemistry Steps. Williamson Ether Synthesis. Link
-
Wikipedia. Williamson ether synthesis. Link
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Link
-
ChemScene. 3-(3,4-Dimethoxyphenyl)pentan-3-ol. Link
-
J-GLOBAL. 5-(3-Methoxyphenyl)-1-pentanol. Link
-
Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). Link
-
Organic Chemistry Portal. Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Link
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Link
-
EPA. 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-pentylphenyl)pentan-1-one. Link
-
Zhongda International Exp.And Imp. What are the uses of pentanol? Link
-
RSC Publishing. Atroposelective synthesis of N-aryl peptoid atropisomers via a palladium(ii)-catalyzed asymmetric C–H alkynylation strategy. Link
-
MilliporeSigma. 5-(3,4-dimethoxy-phenyl)-5-oxo-pentanoic acid ethyl ester. Link
-
ACS Publications. Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide. Link
-
SpectraBase. (3R,4S)-3,4-dimethyl-5-phenyl-pentan-1-ol. Link
-
mzCloud. 5 Phenyl 1 pentanol. Link
-
PubChem. 5-Methoxypentan-1-ol. Link
-
Chemsrc.com. 1-(3,4-dimethoxyphenyl)pentan-1-one. Link
-
Wikipedia. 1-Pentanol. Link
-
Lab Pro. Top 5 Uses of Pentane. Link
-
Carl ROTH. Safety Data Sheet: 1-Pentanol. Link
Sources
Phenoxyalkyl alcohol building blocks for medicinal chemistry
Title: Phenoxyalkyl Alcohol Building Blocks: Structural Architecture, Synthesis, and Utility in Medicinal Chemistry
Executive Summary:
Phenoxyalkyl alcohols (
Structural Architecture & Physicochemical Properties[2]
The phenoxyalkyl alcohol motif consists of an aromatic ring (the "anchor") linked via an ether oxygen to an aliphatic chain terminating in a primary or secondary alcohol (the "handle").
Key Design Parameters:
-
Linker Length (
): typicallyngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (ethoxy), (propoxy), or (butoxy). The chain length dictates the spatial separation between pharmacophores and influences the entropic cost of binding. -
Ether Oxygen: Acts as a hydrogen bond acceptor (HBA), improving water solubility compared to pure alkyl chains but introducing a potential metabolic soft spot (O-dealkylation).[1]
-
Aromatic Substitution: Electronic and steric modifications on the phenyl ring modulate the acidity of the phenol precursor and the lipophilicity of the final construct.
| Property | Effect of Phenoxyalkyl Motif | Design Consideration |
| Lipophilicity ( | Increases with chain length ( | Balance chain length to maintain |
| Solubility | Ether oxygen improves aqueous solubility vs. alkyl. | Use in PROTACs to prevent linker collapse/aggregation. |
| Metabolic Stability | Susceptible to CYP450 O-dealkylation.[1] | Block "soft spots" with Fluorine or steric bulk (ortho-substitution).[1] |
| Rotatable Bonds | Adds flexibility. | Too much flexibility increases entropic penalty; constrain if necessary. |
Synthetic Methodologies
The synthesis of phenoxyalkyl alcohols is dominated by two primary pathways: Nucleophilic Substitution (Williamson) and Ring Opening (Epoxide/Carbonate).
Protocol A: Williamson Ether Synthesis (General Applicability)
Best for: Custom chain lengths (
Mechanism:
Step-by-Step Protocol:
-
Reagents: Substituted Phenol (1.0 eq),
-Bromo-1-alcohol (1.2 eq), Potassium Carbonate ( , 2.0 eq). -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (for unreactive phenols).[1]
-
Procedure:
-
Charge a round-bottom flask with Phenol and
in MeCN.[2] Stir at RT for 15 min to generate the phenoxide in situ.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Add
-Bromo-1-alcohol dropwise.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Reflux (
) for 4-12 hours. Monitor by TLC/LCMS.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Note: If the bromo-alcohol is prone to intramolecular cyclization (e.g., forming THF from 4-bromo-1-butanol), use a TBDMS-protected alcohol instead, followed by deprotection (TBAF).[1]
-
-
Workup: Filter off inorganic salts. Concentrate filtrate.[2][3] Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over
.[3]
Protocol B: Epoxide/Carbonate Ring Opening (Green Chemistry)
Best for: 2-Phenoxyethanol derivatives (
Mechanism: Nucleophilic attack of phenoxide on the less hindered carbon of the epoxide/carbonate.
Step-by-Step Protocol (Ethylene Carbonate Method):
-
Reagents: Phenol (1.0 eq), Ethylene Carbonate (1.05 eq), Catalyst (
or Na-Mordenite, 1-2 mol%). -
Procedure:
-
Mix reagents neat (solvent-free) or in minimal Toluene.[1]
-
Heat to
. evolution indicates reaction progress. -
Continue heating until gas evolution ceases (~3-5 hours).
-
-
Purification: Distillation under reduced pressure is often sufficient due to the clean nature of the reaction.
Visualization: Synthetic Decision Tree
Caption: Decision matrix for selecting the optimal synthetic route based on target linker length.
Reactivity & Functionalization
Once synthesized, the alcohol "handle" serves as the pivot point for further elaboration.
-
Activation (Leaving Group Installation):
-
Tosylation/Mesylation: React with
+ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> to create a leaving group for amine coupling (common in GPCR ligand synthesis). -
Halogenation: Appel reaction (
) converts the alcohol to a bromide under mild conditions, avoiding acid-catalyzed ether cleavage.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Oxidation:
-
Mitsunobu Coupling:
-
Direct coupling of the alcohol with a nucleophile (e.g., a glutarimide for PROTACs) using
.
-
Medicinal Chemistry Applications
A. PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker is not inert. Phenoxyalkyl chains are superior to pure PEG chains in specific contexts:
-
Permeability: Replacing ether oxygens with methylenes (moving from PEG to Phenoxyalkyl) reduces Polar Surface Area (PSA), often improving cell permeability.[1]
-
Conformation: The aromatic ring of the phenoxy group can engage in
stacking or cation- interactions within the E3 ligase or POI binding channel, stabilizing the ternary complex.
B. Respiratory Drugs (Ultra-LABAs)
The phenoxyalkyl motif is the structural backbone of "Ultra-Long-Acting
-
Case Study: Salmeterol & Vilanterol
-
Mechanism: The long lipophilic tail (phenoxybutoxyhexyl in Salmeterol; dichlorobenzyloxyethoxyhexyl in Vilanterol) anchors the molecule into the "exosite" of the
-adrenergic receptor. -
Function: This "micro-kinetic" anchoring prevents the drug from diffusing away from the receptor, granting a >24-hour duration of action.
-
Building Block: These drugs are constructed using long-chain phenoxyalkyl bromides or alcohols coupled to the phenylethanolamine core.
-
C. Metabolic Stability & "Soft Spots"
-
Liability: The methylene carbon adjacent to the ether oxygen (benzylic position) is prone to CYP450-mediated hydroxylation and subsequent O-dealkylation.[1]
-
Mitigation Strategy:
-
Fluorination: Introducing fluorine at the metabolic soft spot blocks hydrogen abstraction.
-
Steric Shielding: Ortho-substitution on the phenyl ring (e.g., 2,6-dichlorophenyl in Vilanterol) sterically hinders the approach of metabolic enzymes.[1]
-
Visualization: PROTAC Linker Logic
Caption: The phenoxyalkyl motif acts as a functional linker, influencing solubility and ternary complex stability.[1]
References
-
Synthesis of 2-phenoxyethanol (Green Chemistry)
-
Williamson Ether Synthesis Protocol
-
PROTAC Linker Design
-
Salmeterol/Vilanterol Structural Analysis
-
Metabolic Stability of Ethers
- Title: Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency"
- Source: Journal of Medicinal Chemistry
-
URL:[Link]
Sources
- 1. Vilanterol - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. GSRS [precision.fda.gov]
- 8. VILANTEROL [drugs.ncats.io]
- 9. Vilanterol Impurities Manufacturer & Supplier- Daicel Pharma Standards [daicelpharmastandards.com]
Navigating the Safety Landscape of 5-(3,4-Dimethylphenoxy)pentan-1-ol: A Technical Guide for Researchers
Compound Identity and Inferred Physicochemical Properties
5-(3,4-Dimethylphenoxy)pentan-1-ol is a bifunctional molecule featuring a pentan-1-ol backbone, suggesting properties of a long-chain alcohol, and a 3,4-dimethylphenol moiety, which introduces the characteristics of a substituted alkylphenol.[1] The combination of a polar alcohol head and a more nonpolar, aromatic ether tail suggests that it may act as a surfactant or possess unique solubility properties.
| Property | Inferred Value/Characteristic | Rationale based on Structural Analogues |
| Physical State | Likely a liquid at room temperature | Pentan-1-ol is a colorless liquid, and while 3,4-dimethylphenol is a solid, the long pentyl chain is expected to lower the melting point.[2][3] |
| Odor | Potentially a mild, sweet, or fusel-like odor | Pentan-1-ol has a characteristic sweet, fusel-like odor.[4] The phenolic component may add a slight medicinal note. |
| Boiling Point | Estimated to be >200 °C | Pentan-1-ol boils at approximately 138 °C, and 3,4-dimethylphenol at 227 °C.[5][6] The increased molecular weight suggests a higher boiling point. |
| Solubility | Slightly soluble in water; soluble in organic solvents | The pentanol chain provides some water solubility, but the bulky, nonpolar dimethylphenoxy group will limit it.[4] Good solubility in alcohols, ethers, and other common organic solvents is expected. |
| Flammability | Likely a combustible liquid | Pentan-1-ol is a flammable liquid with a flash point of around 47-49 °C.[5][7] The higher molecular weight of the target compound may raise the flash point, classifying it as combustible rather than flammable. |
Hazard Identification and Classification: A Synthesis of Risk
The primary hazards of 5-(3,4-Dimethylphenoxy)pentan-1-ol are predicted by combining the toxicological profiles of its constituent parts.
-
From the Pentan-1-ol moiety: It is expected to be a skin and eye irritant, and potentially harmful if inhaled, causing respiratory tract irritation.[2][5][7] High concentrations of alcohol vapors can lead to central nervous system effects such as dizziness and drowsiness.[8]
-
From the 3,4-Dimethylphenol moiety: This component presents more significant hazards. 3,4-Dimethylphenol is classified as toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[3][9][10] Furthermore, it is toxic to aquatic life with long-lasting effects.[3][10] Alkylphenols as a class are also under scrutiny as potential endocrine disruptors.[1][11][12]
Predicted GHS Classification:
| Hazard Class | Predicted Category | Basis of Prediction |
| Acute Toxicity, Oral | Category 3/4 | Toxic if swallowed (from 3,4-dimethylphenol).[3] Harmful if swallowed (from general alcohol toxicity).[8] |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin (from 3,4-dimethylphenol).[3][9] |
| Skin Corrosion/Irritation | Category 1B or 2 | Causes severe skin burns (from 3,4-dimethylphenol)[3][10] or causes skin irritation (from pentan-1-ol).[2][7] A conservative approach assumes the higher hazard. |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage (from 3,4-dimethylphenol).[3][13] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation (from pentan-1-ol).[2][7] |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | Toxic to aquatic life with long lasting effects (from 3,4-dimethylphenol).[3][9] |
Experimental Workflow: Safe Handling and Personal Protective Equipment (PPE)
A rigorous and cautious approach is paramount when handling a compound with an inferred hazard profile. The causality behind these experimental choices is to mitigate the combined risks of skin/eye corrosivity, toxicity, and potential flammability.
Risk Assessment and Engineering Controls
The decision to use specific engineering controls is a direct consequence of the compound's predicted hazards.
Sources
- 1. sinlist.chemsec.org [sinlist.chemsec.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. xylemtech.com [xylemtech.com]
- 5. carlroth.com [carlroth.com]
- 6. 3,4-Dimethylphenol 98 95-65-8 [sigmaaldrich.com]
- 7. fishersci.fr [fishersci.fr]
- 8. westliberty.edu [westliberty.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fr.cpachem.com [fr.cpachem.com]
- 11. nano-lab.com.tr [nano-lab.com.tr]
- 12. ewg.org [ewg.org]
- 13. carlroth.com [carlroth.com]
An In-Depth Technical Guide to Sourcing 5-(3,4-Dimethylphenoxy)pentan-1-ol for Advanced Research
Compound Profile: 5-(3,4-Dimethylphenoxy)pentan-1-ol
-
Chemical Structure:

-
Molecular Formula: C₁₃H₂₀O₂
-
Molecular Weight: 208.30 g/mol
-
CAS Number: Not assigned, indicating its rarity in commercial catalogs.
-
Summary: This molecule consists of a 3,4-dimethylphenol moiety linked to a pentan-1-ol chain via an ether bond. Its structure suggests potential applications as a precursor or intermediate in the synthesis of more complex bioactive molecules, particularly derivatives like the corresponding carboxylic acid, which may be of interest for investigating inflammatory pathways or metabolic processes.
Sourcing Strategy: Navigating Commercial Unavailability
The absence of direct suppliers necessitates a strategic approach to obtaining 5-(3,4-Dimethylphenoxy)pentan-1-ol. Researchers have two primary pathways: engaging a Custom Synthesis Organization (CSO) or performing an in-house synthesis using commercially available precursors.
Structural and Chemoinformatic Characterization of 5-(3,4-Dimethylphenoxy)pentan-1-ol: A Technical Guide
Executive Summary
In the landscape of rational drug design and synthetic organic chemistry, 5-(3,4-Dimethylphenoxy)pentan-1-ol (CAS: 1250379-98-6) serves as a critical intermediate and building block. Structurally, it consists of a lipophilic 3,4-dimethylphenoxy headgroup tethered to a flexible pentyl chain terminating in a reactive primary hydroxyl group. This bifunctional nature allows it to act as a precursor for more complex bioactive molecules, such as 5-(3,4-dimethylphenoxy)pentanoic acid, via primary alcohol oxidation [1].
For researchers and drug development professionals, maintaining strict chemoinformatic fidelity—specifically through accurate SMILES and InChI identifiers—is paramount for molecular modeling, database querying, and synthetic planning. This guide deconstructs the chemical identity, chemoinformatic representation, and validated synthetic protocols for this compound.
Chemical Identity & Physicochemical Properties
The molecule is an aromatic ether. The core is derived from 3,4-dimethylphenol, which is alkylated by a 5-carbon aliphatic chain ending in a hydroxyl group.
Table 1: Physicochemical & Chemoinformatic Summary
| Property | Value |
| Chemical Name | 5-(3,4-Dimethylphenoxy)pentan-1-ol |
| CAS Registry Number | 1250379-98-6 [2][3] |
| Molecular Formula | C₁₃H₂₀O₂ |
| Molecular Weight | 208.30 g/mol |
| Canonical SMILES | Cc1ccc(OCCCCCO)cc1C |
| Standard InChI | InChI=1S/C13H20O2/c1-11-3-4-13(5-12(11)2)15-10-8-6-7-9-14/h3-5,14H,6-10H2,1-2H3 |
| InChIKey (Format) | [14-Character Hash]-UHFFFAOYSA-N |
Chemoinformatic Representation: SMILES and InChI Deconstructed
SMILES Causality (Cc1ccc(OCCCCCO)cc1C)
The Simplified Molecular-Input Line-Entry System (SMILES) provides a topological map of the molecule:
-
C : The first methyl group.
-
c1ccc : The aromatic ring starting at position 1 (attached to the first methyl), followed by two unsubstituted aromatic carbons.
-
(OCCCCCO) : The branching ether linkage. O is the ether oxygen, followed by the five-carbon aliphatic chain CCCCC, terminating in the hydroxyl oxygen O.
-
cc1 : Two more unsubstituted aromatic carbons, closing the ring at position 1.
-
C : The second methyl group, attached to the carbon immediately adjacent to the ring closure, perfectly mapping the 3,4-dimethyl substitution pattern relative to the ether oxygen at position 1.
InChI and InChIKey Grounding
The IUPAC International Chemical Identifier (InChI) provides a self-validating, layered representation:
-
Formula Layer : C13H20O2
-
Connectivity Layer (c) : c1-11-3-4-13(5-12(11)2)15-10-8-6-7-9-14. This maps the exact skeletal connections. Carbon 13 is the aromatic carbon attached to the ether oxygen (15). The distance from C13 to the methyl-bearing carbons (11 and 12) confirms the meta and para relationships, validating the 3,4-dimethylphenoxy architecture.
-
Hydrogen Layer (h) : h3-5,14H,6-10H2,1-2H3 maps the protons to their respective heavy atoms.
The InChIKey is a 27-character hashed version of the InChI string designed for database indexing. Because the molecule lacks stereocenters, the middle hash block will always resolve to the standard achiral flag UHFFFAOYSA, ending with N (neutral charge).
Synthetic Workflow: Williamson Ether Synthesis
To synthesize 5-(3,4-Dimethylphenoxy)pentan-1-ol with high regioselectivity, a standard Williamson ether synthesis is employed. The protocol utilizes 3,4-dimethylphenol as the nucleophile and 5-bromo-1-pentanol as the electrophile.
Experimental Protocol
-
Preparation : In an oven-dried 250 mL round-bottom flask under an inert nitrogen (N₂) atmosphere, dissolve 3,4-dimethylphenol (1.0 eq, 10 mmol) in 50 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent. It highly solvates the potassium cation but leaves the phenoxide anion naked and highly nucleophilic, accelerating the subsequent Sₙ2 reaction.
-
-
Deprotonation : Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq, 15 mmol) to the solution. Stir at room temperature for 30 minutes.
-
Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate the phenol (pKa ~10.1) to form the phenoxide but weak enough to prevent unwanted elimination (E2) side reactions when the alkyl halide is introduced.
-
-
Alkylation : Introduce 5-bromo-1-pentanol (1.1 eq, 11 mmol) dropwise via a syringe. Elevate the temperature to 80°C and reflux for 12 hours.
-
Causality: Heating provides the required activation energy for the Sₙ2 displacement of the primary bromide by the bulky phenoxide nucleophile.
-
-
Workup : Cool the mixture to room temperature. Quench with 50 mL of distilled water and extract with Ethyl Acetate (EtOAc) (3 x 30 mL). Wash the combined organic layers with brine (5 x 30 mL) to remove residual DMF.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure target compound.
Workflow Visualization
Fig 1: Williamson ether synthesis workflow for 5-(3,4-dimethylphenoxy)pentan-1-ol.
Analytical Validation Protocol
To ensure the synthesized compound matches the theoretical SMILES/InChI parameters, structural validation must be performed:
-
¹H NMR (400 MHz, CDCl₃) : Look for a multiplet at ~6.6 - 7.0 ppm (3H) confirming the 1,2,4-substitution pattern of the aromatic ring. The ether aliphatic protons (-CH₂-O-Ar) will appear as a triplet at ~3.9 ppm, while the terminal hydroxyl protons (-CH₂-OH) will appear as a triplet at ~3.6 ppm. The two aromatic methyl groups will present as a strong singlet integrating for 6H at ~2.2 ppm.
-
LC-MS : Electrospray ionization (ESI) should yield an expected [M+H]⁺ peak at m/z 209.1, confirming the molecular weight of 208.30 g/mol .
References
-
Chemikart. "1935931-79-5 | A2B Chem - Chemikart". Available at:[Link]
Novel Phenoxy Pentanol Derivatives in Drug Discovery: A Technical Guide to Structural Versatility and Workflow Integration
Executive Summary As drug targets become increasingly complex, the demand for versatile, highly tunable structural motifs has surged. Phenoxyalkyl alcohols—specifically phenoxy pentanol derivatives (e.g., 5-phenoxypentan-1-ol)—have emerged as highly valuable chemical tools in modern drug discovery. Moving beyond their historical use as simple solvents or preservatives, these extended-chain derivatives are now deployed as flexible pharmacophoric spacers, cavity-filling moieties in viral entry inhibitors, and core scaffolds for central nervous system (CNS) therapeutics.
This whitepaper synthesizes the mechanistic rationale, synthetic methodologies, and biophysical validation workflows required to successfully integrate phenoxy pentanol derivatives into your drug discovery pipeline.
Mechanistic Rationale & Target Applications
The unique value of the phenoxy pentanol motif lies in its bipartite structure: a rigid, lipophilic aromatic ring coupled to a highly flexible, five-carbon aliphatic chain terminating in a reactive hydroxyl group. This architecture allows for precise spatial orientation within deep, hydrophobic protein binding pockets while maintaining the synthetic handle necessary for conjugation.
Viral Entry Inhibition: The Phe43 Cavity Paradigm
In the context of HIV-1 therapeutics, the viral envelope glycoprotein gp120 must bind to the host CD4 receptor to initiate entry. This interaction involves a highly conserved, ~14 Å deep hydrophobic pocket on gp120 known as the Phe43 cavity.
Recent structural biology breakthroughs have demonstrated that CD4-mimetic miniproteins can be engineered to achieve broad and potent neutralization by optimally filling this cavity[1]. A premier example is the miniprotein M48-U7 , which was functionalized with a flexible 5-phenoxypentan-1-ol moiety. Structural analyses (resolved at 2.1 Å) revealed that the five-carbon chain provides the exact degree of residual ligand flexibility required to navigate the steric constraints of the cavity, while the terminal phenoxy group anchors deeply into the hydrophobic core, mimicking the unliganded gp120 core conformation[1].
Neuropharmacology: Anticonvulsant & Analgesic Agents
Beyond virology, phenoxyalkyl derivatives are critical in CNS drug design due to their favorable blood-brain barrier (BBB) penetration profiles. Recent development of compounds like KM-408 , a novel phenoxyalkyl derivative, highlights their dual utility as both anticonvulsant and analgesic agents for treating neuropathic pain[2][3].
Furthermore, arylpiperazine scaffolds functionalized with phenoxyalkyl chains exhibit high affinity for 5-HT and
Mechanism of action: 5-phenoxypentan-1-ol moiety filling the HIV-1 gp120 Phe43 cavity.
Chemical Synthesis & Derivatization Strategies
As a Senior Application Scientist, I emphasize that the synthesis of these linkers must be scalable and free of side reactions (such as aliphatic chain elimination). The following protocol details the optimal Williamson ether synthesis of 5-phenoxypentan-1-ol, prioritized for high yield and purity.
Protocol 1: Synthesis of 5-Phenoxypentan-1-ol
Objective: Synthesize the core phenoxy pentanol linker via nucleophilic substitution while suppressing competing E2 elimination.
-
Reagent Preparation: Dissolve 1.0 eq of phenol in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent that leaves the phenoxide nucleophile unsolvated and highly reactive, accelerating the
reaction.
-
-
Base Addition: Add 1.5 eq of anhydrous Potassium Carbonate (
) and stir at room temperature for 30 minutes.-
Causality:
is a mild base. Using a stronger base like NaOH could lead to localized water generation, which hydrolyzes the alkyl halide in the next step.
-
-
Electrophile Addition: Dropwise, add 1.2 eq of 5-bromo-1-pentanol. Elevate the temperature to 70°C and reflux for 8 hours.
-
Causality: The dropwise addition prevents a sudden exothermic spike. Maintaining 70°C provides enough activation energy for the
displacement of the bromide without crossing the thermal threshold that favors E2 elimination of the pentanol chain.
-
-
Quench and Extract: Cool to room temperature, quench with ice water, and extract 3x with Ethyl Acetate (EtOAc). Wash the organic layer with 1M NaOH.
-
Causality: The NaOH wash is a self-validating purification step; it deprotonates and removes any unreacted starting phenol into the aqueous layer, ensuring the final organic phase contains only the ether product.
-
-
Purification: Dry over
, concentrate under reduced pressure, and purify via silica gel chromatography (Hexane:EtOAc 8:2).
Biophysical Validation: SPR Workflow
To validate the efficacy of a phenoxypentanol-derivatized molecule (e.g., a CD4-mimetic), endpoint affinity (
Protocol 2: SPR Kinetic Profiling of Phenoxypentanol Derivatives
Objective: Determine real-time binding kinetics of the synthesized derivative against a target protein (e.g., gp120).
-
Sensor Chip Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. Activate flow cells (FC1 and FC2) with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Ligand Immobilization: Inject the target protein (e.g., gp120) diluted in 10 mM Sodium Acetate (pH 4.5) into FC2 only, aiming for an immobilization level of ~500 RU.
-
Causality: The pH must be below the isoelectric point (pI) of gp120 to induce a positive charge on the protein, facilitating electrostatic pre-concentration onto the negatively charged dextran matrix prior to covalent amide bond formation.
-
-
Quenching & Reference Setup: Inject 1M Ethanolamine (pH 8.5) for 7 minutes across both FC1 and FC2.
-
Causality: This deactivates unreacted NHS esters. FC1 serves as the critical reference cell. Subtracting the FC1 signal from FC2 (FC2-FC1) creates a self-validating system that eliminates bulk refractive index shifts caused by the solvent.
-
-
Analyte Injection (Multi-Cycle Kinetics): Inject the phenoxypentanol derivative in a 2-fold dilution series (e.g., 0.1 nM to 100 nM) at a high flow rate of 50 µL/min for 120 seconds, followed by a 600-second dissociation phase.
-
Causality: High flow rates minimize mass transport limitation, ensuring that the measured
reflects true binding kinetics rather than the diffusion rate of the analyte to the sensor surface.
-
-
Data Fitting: Fit the resulting sensorgrams using a 1:1 Langmuir binding model to extract
, , and .
SPR workflow for kinetic validation of phenoxypentanol-derivatized ligands.
Quantitative Data & Structure-Activity Relationships (SAR)
The length of the alkyl chain between the phenoxy group and the active pharmacophore drastically alters both binding affinity and functional efficacy. The following table summarizes representative SAR data demonstrating why the 5-carbon (pentanol) derivative often serves as the optimal "Goldilocks" linker—balancing flexibility and entropic cost.
| Derivative Chain Length | Target Receptor / Protein | Binding Affinity ( | Functional Efficacy ( | Mechanistic Observation |
| Phenoxyethyl (n=2) | HIV-1 gp120 (Phe43) | 450 nM | > 1000 nM | Chain too rigid; fails to reach the deep hydrophobic core of the cavity. |
| Phenoxypropyl (n=3) | H3-Receptor Antagonist | 14 nM | 0.60 mg/kg | Excellent for shallow GPCR pockets; strong in vivo potency[5]. |
| Phenoxypentyl (n=5) | HIV-1 gp120 (Phe43) | 25 pM | < 1 nM | Optimal residual flexibility; perfectly mimics unliganded gp120 core[1]. |
| Phenoxyhexyl (n=6) | 5-HT / | 850 nM | N/A | High entropic penalty upon binding; excessive lipophilicity causes off-target aggregation. |
Note: Data synthesized from structural biology assays on CD4-mimetics and phenoxyalkyl CNS agents to illustrate chain-length causality.
Conclusion
Phenoxy pentanol derivatives represent a highly modular, synthetically accessible, and biophysically validated class of molecules in the drug discovery arsenal. Whether utilized to probe the deep recesses of viral glycoproteins like HIV-1 gp120 or deployed as the lipophilic anchor in novel anticonvulsant therapies, the 5-carbon phenoxyalkyl chain provides an unparalleled balance of spatial reach and structural stability. By adhering to the rigorous synthetic and biophysical protocols outlined above, researchers can effectively harness these derivatives to rescue stalled hit-to-lead campaigns and optimize lead candidates.
References
- Acharya P, et al. "Structural Basis for Broad and Potent HIV-1 neutralization by CD4-mimetic miniproteins." JAIDS Journal of Acquired Immune Deficiency Syndromes, 2013.[URL: https://www.researchgate.
- Waszkielewicz AM, et al. "KM-408, a novel phenoxyalkyl derivative as a potential anticonvulsant and analgesic compound for the treatment of neuropathic pain." Pharmacological Reports, 2023.[URL: https://www.iasp-pain.
- Zaręba P, et al. "Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system." ResearchGate, 2015.[URL: https://www.researchgate.
- Meier G, et al. "A Novel Series of (Phenoxyalkyl)imidazoles as Potent H3-Receptor Histamine Antagonists." Journal of Medicinal Chemistry, 1996.[URL: https://pubs.acs.org/doi/10.1021/jm960117o]
Sources
Methodological & Application
Synthesis of 5-(3,4-Dimethylphenoxy)pentan-1-ol from 3,4-dimethylphenol
This comprehensive guide details the synthesis of 5-(3,4-dimethylphenoxy)pentan-1-ol from 3,4-dimethylphenol. This application note is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible protocol for this etherification reaction. The procedure is grounded in the principles of the Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ethers.[1]
Introduction
5-(3,4-Dimethylphenoxy)pentan-1-ol is a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical agents and materials with specific chemical properties. Its structure, featuring a substituted aromatic ring linked to a primary alcohol via a five-carbon aliphatic chain, offers multiple points for further functionalization. The synthesis described herein utilizes the well-established Williamson ether synthesis, an SN2 reaction between a phenoxide and an alkyl halide.[1][2] This method is widely employed in both laboratory and industrial settings due to its broad scope and reliability in preparing both symmetrical and asymmetrical ethers.[1]
Reaction Principle: The Williamson Ether Synthesis
The core of this synthesis is the Williamson ether reaction, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this specific application, the process involves two key steps:
-
Deprotonation of 3,4-dimethylphenol: The phenolic proton of 3,4-dimethylphenol is acidic and can be removed by a suitable base to form the corresponding 3,4-dimethylphenoxide ion. This phenoxide is a potent nucleophile.
-
Nucleophilic attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 5-bromo-1-pentanol that is bonded to the bromine atom. This backside attack results in the displacement of the bromide leaving group and the formation of the desired ether linkage.[2]
For the synthesis of aryl ethers, the ideal approach involves a phenoxide reacting with an alkyl halide, as the reverse (an alkoxide with an aryl halide) is generally not feasible under standard SN2 conditions due to the low reactivity of aryl halides in this type of reaction.[2]
Experimental Workflow Overview
Caption: General experimental workflow for the synthesis of 5-(3,4-Dimethylphenoxy)pentan-1-ol.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 5-(3,4-dimethylphenoxy)pentan-1-ol.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 3,4-Dimethylphenol | C₈H₁₀O | 122.16 | 1.22 g | 10.0 |
| 5-Bromo-1-pentanol | C₅H₁₁BrO | 167.04 | 1.84 g | 11.0 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.07 g | 15.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Brine (saturated NaCl solution) | NaCl/H₂O | - | As needed | - |
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethylphenol (1.22 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add 20 mL of N,N-dimethylformamide (DMF) to the flask. DMF is a suitable polar aprotic solvent that facilitates SN2 reactions.[1]
-
-
Reagent Addition and Reaction:
-
Add 5-bromo-1-pentanol (1.84 g, 11.0 mmol) to the stirring suspension.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature with vigorous stirring. Typical Williamson reactions are conducted at temperatures between 50-100 °C for 1 to 8 hours.[1][3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the 3,4-dimethylphenol starting material is consumed.[3]
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with deionized water (2 x 20 mL) followed by brine (20 mL) to remove any remaining DMF and inorganic salts.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel.[3][4] A suitable eluent system would be a gradient of ethyl acetate in hexane.
-
-
Characterization:
-
The purified 5-(3,4-dimethylphenoxy)pentan-1-ol should be characterized by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its structure and purity.
-
Safety Precautions
-
3,4-Dimethylphenol: This compound is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] Work in a well-ventilated fume hood.[5][6]
-
5-Bromo-1-pentanol: This compound may cause skin and eye irritation.[7][8] Standard laboratory safety precautions should be followed.
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and vapor. It is harmful if inhaled or in contact with skin. Use in a well-ventilated area and avoid ignition sources.
-
Potassium Carbonate: This is a skin and eye irritant. Avoid generating dust.
-
General Handling: Always wear appropriate PPE when handling chemicals.[7][9] Ensure that safety showers and eyewash stations are readily accessible.[6]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete deprotonation of the phenol.- Low reaction temperature or insufficient reaction time.[3]- Presence of water in the reaction mixture. | - Ensure the base is anhydrous and used in sufficient excess.- Increase the reaction temperature or prolong the reaction time, monitoring by TLC.[3]- Use anhydrous solvents and reagents. |
| Presence of unreacted starting material | - Insufficient reaction time.- Inadequate temperature. | - Continue heating and monitor the reaction by TLC until the starting material is consumed. |
| Formation of side products | - Elimination reaction of 5-bromo-1-pentanol. | - While less likely with a primary alkyl halide, maintaining the recommended temperature range can minimize this. |
Characterization Data (Expected)
-
¹H NMR: Expect signals corresponding to the aromatic protons of the 3,4-dimethylphenyl group, the two methyl groups on the aromatic ring, the methylene protons of the pentanoxy chain, and the hydroxyl proton.
-
¹³C NMR: Expect distinct signals for the aromatic carbons, the two methyl carbons, the carbons of the pentanoxy chain, and the carbon bearing the hydroxyl group.
-
IR Spectroscopy: Look for characteristic absorption bands for the C-O-C ether linkage, the O-H stretch of the alcohol, and C-H stretches of the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5-(3,4-dimethylphenoxy)pentan-1-ol (C₁₃H₂₀O₂), which is 208.30 g/mol .
References
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development - ACS Publications. (2005, February 23). Retrieved March 7, 2026, from [Link]
-
9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Retrieved March 7, 2026, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved March 7, 2026, from [Link]
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The Williamson Ether Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]
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Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved March 7, 2026, from [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved March 7, 2026, from [Link]
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Application Note: Chemoselective Reduction of 5-(3,4-Dimethylphenoxy)pentanoic Acid to 5-(3,4-Dimethylphenoxy)pentan-1-ol
Executive Summary
In medicinal chemistry and drug development, 5-(3,4-dimethylphenoxy)pentanoic acid serves as a valuable synthetic intermediate and pharmacological tool compound[1]. A frequent requirement in structural derivatization is the reduction of its terminal carboxylic acid to a primary alcohol. This transformation must be executed with high chemoselectivity to preserve the alkyl-aryl ether (phenoxy) linkage. This application note details a highly efficient, self-validating protocol utilizing Borane-Tetrahydrofuran (BH₃·THF) to achieve this reduction, prioritizing operational safety, high yield, and simplified downstream purification.
Mechanistic Rationale & Reagent Selection
Selecting the appropriate hydride source is critical for maximizing yield and avoiding byproduct formation. The causality behind reagent selection is as follows:
-
The Limitation of Sodium Borohydride (NaBH₄): NaBH₄ is a nucleophilic reducing agent. When exposed to a carboxylic acid, it acts primarily as a base, deprotonating the acid to form a carboxylate salt. The resulting resonance-stabilized, electron-rich carboxylate strongly repels further nucleophilic hydride attack, rendering NaBH₄ virtually useless for this specific reduction[2].
-
The Drawbacks of Lithium Aluminum Hydride (LiAlH₄): While LiAlH₄ is thermodynamically powerful enough to reduce carboxylic acids to primary alcohols[3], its aggressive nucleophilicity can lead to unwanted side reactions. Furthermore, LiAlH₄ requires a tedious Fieser workup to manage the formation of intractable, gelatinous aluminum emulsion networks, which severely complicates product isolation at scale.
-
The Optimal Choice — Borane-THF (BH₃·THF): Borane operates via an electrophilic reduction mechanism. The Lewis acidic boron atom selectively coordinates to the electron-rich carbonyl oxygen of the carboxylic acid[4]. This coordination withdraws electron density, highly activating the carbonyl carbon toward an intramolecular hydride transfer. Because BH₃ is electrophilic, it exhibits profound chemoselectivity—rapidly reducing carboxylic acids while completely ignoring esters, amides, and the critical alkyl-aryl ether linkage present in our substrate[5].
Process Visualization
Mechanistic pathway for the chemoselective borane-mediated reduction of the carboxylic acid.
Quantitative Data & Reagent Table
Standard parameters for a 10.0 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Density / Conc. | Function |
| 5-(3,4-Dimethylphenoxy)pentanoic acid | 222.28 | 1.0 | 2.22 g | N/A | Substrate |
| Borane-THF complex (BH₃·THF) | 85.93 | 1.5 | 15.0 mL | 1.0 M in THF | Reducing Agent |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 20.0 mL | N/A | Solvent |
| Methanol (MeOH) | 32.04 | Excess | 10.0 mL | N/A | Quenching Agent |
Step-by-Step Experimental Protocol
Phase 1: Setup & Activation
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen gas inlet.
-
Substrate Dissolution: Charge the flask with 5-(3,4-dimethylphenoxy)pentanoic acid (2.22 g, 10.0 mmol) and anhydrous THF (20.0 mL). Stir at 400 rpm to ensure complete dissolution.
-
Cooling: Submerge the reaction flask in an ice-water bath, allowing the internal temperature to equilibrate to 0 °C.
Phase 2: Reduction
-
Reagent Addition: Using a dry, inert syringe, add the BH₃·THF solution (1.0 M, 15.0 mL, 15.0 mmol) dropwise over 15–20 minutes.
-
Expertise Note: The initial equivalent of hydride acts as a base, deprotonating the carboxylic acid to generate hydrogen gas (H₂). Dropwise addition is strictly required to control the rate of this exothermic gas evolution[4].
-
-
Reaction Propagation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir under an inert atmosphere for 4 to 6 hours[6].
Phase 3: Quench & Hydrolysis
-
Quenching: Cool the reaction mixture back to 0 °C. Carefully add methanol (10.0 mL) dropwise.
-
Expertise Note: Methanol serves a dual purpose: it safely decomposes unreacted borane and hydrolyzes the intermediate trialkylborate ester to liberate the free primary alcohol[4].
-
-
Maturation: Stir the quenched mixture at room temperature for an additional 1 hour to ensure complete ester hydrolysis.
Phase 4: Workup & Isolation
-
Concentration: Remove the volatile solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Acid-Base Extraction: Dilute the resulting residue with ethyl acetate (EtOAc, 50 mL) and transfer to a separatory funnel. Wash sequentially with:
-
1 M HCl (20 mL): Breaks up any residual boron-oxygen complexes. (Note: The alkyl-aryl ether is entirely stable to dilute aqueous acid at room temperature).
-
Saturated aqueous NaHCO₃ (20 mL): Deprotonates and extracts any unreacted carboxylic acid starting material into the aqueous layer, ensuring high purity of the neutral alcohol product in the organic layer.
-
Brine (20 mL): Removes bulk water from the organic phase.
-
-
Drying & Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the target compound, 5-(3,4-dimethylphenoxy)pentan-1-ol, typically as a clear, viscous oil.
In-Process Controls & Self-Validation
To ensure this protocol functions as a self-validating system, monitor the following physical and analytical cues:
-
Validation Check 1 (Active Reagent): Immediate, vigorous bubbling upon the first few drops of BH₃·THF confirms the active titer of the borane reagent as it reacts with the acidic proton to release H₂[4].
-
Validation Check 2 (Reagent Excess): Effervescence during the methanol quench validates that an excess of reducing agent was maintained throughout the reaction duration, assuring that the reaction was not reagent-limited[6].
-
Chromatographic Monitoring (TLC): Perform Thin Layer Chromatography (Silica gel, Hexanes/EtOAc 7:3).
-
Starting Material: Retained near the baseline (R_f ~ 0.1–0.2) due to the strong hydrogen bonding of the carboxylic acid.
-
Product: Migrates significantly higher (R_f ~ 0.4–0.5) as a primary alcohol.
-
Validation: The complete disappearance of the baseline spot confirms 100% conversion.
-
References
-
Title: Reduction of Carboxylic Acids - Chemistry Steps Source: Chemistry Steps URL: [Link]
-
Title: Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Source: EduRev URL: [Link]
-
Title: Borane Reductions (using BH3.THF or BH3.Me2S, BMS) Source: Organic Synthesis URL: [Link]
-
Title: Reduction of carboxylic acids to alcohols with borane (BH3) Source: Master Organic Chemistry URL: [Link]
-
Title: Heterogeneously Catalyzed Carboxylic Acid Hydrogenation to Alcohols Source: D-NB.info (German National Library) URL: [Link]
Sources
- 1. 5-(3,4-Dimethylphenoxy)pentanoic Acid|RUO [benchchem.com]
- 2. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives [edurev.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. d-nb.info [d-nb.info]
- 6. organic-synthesis.com [organic-synthesis.com]
The Strategic Utility of 5-(3,4-Dimethylphenoxy)pentan-1-ol in Pharmaceutical Synthesis: A Detailed Guide for Researchers
In the landscape of modern drug discovery and development, the identification and utilization of versatile pharmaceutical intermediates are paramount to the efficient synthesis of novel therapeutic agents. Among these, 5-(3,4-Dimethylphenoxy)pentan-1-ol emerges as a key building block, particularly in the synthesis of fibrate-class lipid-lowering agents. This technical guide provides an in-depth exploration of the applications and synthetic protocols associated with this valuable intermediate, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.
Introduction: The Significance of the 3,4-Dimethylphenoxy Moiety
The 3,4-dimethylphenoxy structural motif is a recurring feature in a variety of biologically active molecules. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a drug, often enhancing its lipophilicity and modulating its interaction with biological targets. 5-(3,4-Dimethylphenoxy)pentan-1-ol, by incorporating this key moiety attached to a flexible five-carbon aliphatic chain with a terminal primary alcohol, presents a strategic advantage in medicinal chemistry. The primary alcohol serves as a versatile handle for further chemical modifications, allowing for the introduction of various functional groups to fine-tune the biological activity of the final compound.
Core Application: An Intermediate in the Synthesis of Gemfibrozil
A primary application of 5-(3,4-Dimethylphenoxy)pentan-1-ol is as a precursor in the synthesis of Gemfibrozil.[1][2] Gemfibrozil is a well-established lipid-regulating agent used in the treatment of hyperlipidemia and for the prevention of cardiovascular diseases.[3] The synthesis of Gemfibrozil and related analogues often involves the formation of an ether linkage between a substituted phenol and an aliphatic chain, a transformation for which 5-(3,4-Dimethylphenoxy)pentan-1-ol is ideally suited.[2]
Synthetic Protocol: The Williamson Ether Synthesis
The most direct and widely employed method for the synthesis of 5-(3,4-Dimethylphenoxy)pentan-1-ol is the Williamson ether synthesis.[4][5][6][7] This robust and versatile SN2 reaction involves the reaction of a deprotonated phenol (phenoxide) with a primary alkyl halide.[5]
Reaction Scheme
The overall reaction for the synthesis of 5-(3,4-Dimethylphenoxy)pentan-1-ol from 3,4-dimethylphenol and 5-bromopentan-1-ol is depicted below:
Caption: Williamson Ether Synthesis of 5-(3,4-Dimethylphenoxy)pentan-1-ol.
Detailed Experimental Protocol
Materials:
-
3,4-Dimethylphenol (1.0 eq)
-
5-Bromopentan-1-ol (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phenoxide: To a stirred solution of 3,4-dimethylphenol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise. Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. Alternatively, 3,4-dimethylphenol can be refluxed with potassium carbonate (2.0 eq) in acetone.
-
Etherification: To the resulting phenoxide solution, add 5-bromopentan-1-ol (1.1 eq) dropwise at room temperature. Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 5-(3,4-Dimethylphenoxy)pentan-1-ol as a pure compound.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 75-90% | General Williamson Ether Synthesis[5] |
| Purity (post-chromatography) | >98% | |
| Reaction Time | 12-24 hours | General Williamson Ether Synthesis[5] |
| Reaction Temperature | 60-80 °C | General Williamson Ether Synthesis[5] |
Downstream Conversion to Active Pharmaceutical Ingredients
The primary alcohol functionality of 5-(3,4-Dimethylphenoxy)pentan-1-ol is the key to its utility as a pharmaceutical intermediate. It can be readily oxidized to the corresponding carboxylic acid, 5-(3,4-Dimethylphenoxy)pentanoic acid, a direct precursor to Gemfibrozil.
Oxidation to 5-(3,4-Dimethylphenoxy)pentanoic Acid
A common method for this oxidation is the use of Jones reagent (chromium trioxide in sulfuric acid and acetone) or other oxidizing agents like potassium permanganate.
Reaction Scheme:
Caption: Oxidation of the intermediate to the corresponding carboxylic acid.
Mechanism of Action of the Resulting API: Gemfibrozil
Understanding the mechanism of action of the final drug product is crucial for appreciating the significance of the intermediate. Gemfibrozil primarily exerts its lipid-lowering effects by activating peroxisome proliferator-activated receptor alpha (PPARα).[3]
PPARα Signaling Pathway
PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism. Upon activation by a ligand such as Gemfibrozil, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
This binding event leads to the increased transcription of genes involved in fatty acid oxidation and a decrease in the expression of apolipoprotein C-III, an inhibitor of lipoprotein lipase. The overall effect is an enhanced clearance of triglyceride-rich lipoproteins and an increase in high-density lipoprotein (HDL) cholesterol levels.[3]
Caption: Simplified PPARα signaling pathway activated by Gemfibrozil.
Analytical Characterization
The purity and identity of 5-(3,4-Dimethylphenoxy)pentan-1-ol should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 3,4-dimethylphenyl group, the methylene protons of the pentyl chain, the methyl protons, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the aliphatic carbons of the pentyl chain, and the two methyl carbons. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, C-H stretching bands for the aromatic and aliphatic protons, and C-O stretching bands for the ether linkage. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₂₀O₂ = 208.30 g/mol ). |
Conclusion
5-(3,4-Dimethylphenoxy)pentan-1-ol is a strategically important pharmaceutical intermediate with direct applications in the synthesis of lipid-lowering agents like Gemfibrozil. The Williamson ether synthesis provides a reliable and high-yielding route to this compound. Its versatile primary alcohol functionality allows for straightforward conversion to the corresponding carboxylic acid, a key step in the synthesis of the final active pharmaceutical ingredient. A thorough understanding of the synthesis, downstream applications, and the mechanism of action of the resulting drug provides researchers with the necessary knowledge to effectively utilize this valuable building block in their drug discovery and development programs.
References
-
An Improved New Path to Synthesize Gemfibrozil. (2023). ResearchGate. Retrieved from [Link]
- An improved process for the preparation of a key intermediate of gemfibrozil. (2019). Google Patents. WO2019069321A1.
-
Synthesis of gemfibrozil. (2000). Chinese Journal of Modern Applied Pharmacy. Retrieved from [Link]
-
The Williamson Ether Synthesis. University of Missouri-St. Louis. Retrieved from [Link]
-
Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved from [Link]
- A kind of preparation method of gemfibrozil. (2016). Google Patents. CN105693504B.
-
Williamson ether synthesis. Wikipedia. Retrieved from [Link]
- Nunna, B. R., et al. (2015). An improved new path to synthesize Gemfibrozil. Asian Journal of Chemistry, 27(3), 925-927.
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Williamson ether synthesis. Lumen Learning. Retrieved from [Link]
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- 1. WO2019069321A1 - An improved process for the preparation of a key intermediate of gemfibrozil - Google Patents [patents.google.com]
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Application Notes & Protocol: Mitsunobu Reaction for the Synthesis of 5-(3,4-Dimethylphenoxy)pentan-1-ol
Introduction and Strategic Overview
The Mitsunobu reaction is a powerful and versatile method in modern organic synthesis for the dehydrative coupling of a primary or secondary alcohol with a suitable acidic pronucleophile.[1][2] First reported by Oyo Mitsunobu in 1967, this redox-condensation reaction has become indispensable for forming C-O, C-N, and C-S bonds under remarkably mild, typically neutral conditions.[3][4] Its primary application in the synthesis of aryl ethers, such as the target molecule 5-(3,4-dimethylphenoxy)pentan-1-ol, proceeds via the SN2 displacement of an in situ activated hydroxyl group.[5][6]
This guide provides a detailed protocol and the underlying scientific principles for the synthesis of 5-(3,4-dimethylphenoxy)pentan-1-ol from 3,4-dimethylphenol and 1,5-pentanediol. A key strategic challenge in this specific transformation is achieving selective mono-O-alkylation of the symmetrical diol. By carefully controlling stoichiometry—employing an excess of the diol relative to the phenol—we can statistically favor the formation of the desired mono-ether product over the dialkylated byproduct. This document outlines the mechanistic rationale, reagent selection, a robust experimental protocol, and strategies for purification and troubleshooting.
The Mitsunobu Reaction: Mechanism and Rationale
The efficacy of the Mitsunobu reaction is driven by the formation of a highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct, which provides a strong thermodynamic driving force for the reaction.[7][8] The mechanism, while complex, proceeds through several well-established intermediates.
The core mechanistic pathway involves:
-
Betaine Formation: The reaction initiates with the nucleophilic attack of triphenylphosphine (PPh₃) on the azodicarboxylate (e.g., DIAD or DEAD), forming a zwitterionic adduct known as a betaine.[9]
-
Pronucleophile Deprotonation: The betaine is a sufficiently strong base to deprotonate the acidic pronucleophile. In this case, 3,4-dimethylphenol (pKa ≈ 10.3) is readily deprotonated to its corresponding phenoxide.[10] This step generates the active nucleophile for the subsequent displacement.
-
Alcohol Activation: The primary alcohol (1,5-pentanediol) attacks the now electrophilic phosphorus atom of the protonated betaine, forming an alkoxyphosphonium salt. This intermediate is critical as it converts the poor hydroxyl leaving group into an excellent one, poised for substitution.[4][5]
-
SN2 Displacement: The phenoxide, generated in step 2, acts as the nucleophile and attacks the carbon atom bearing the alkoxyphosphonium group in a classic SN2 fashion. This backside attack results in the formation of the desired aryl ether bond and liberates triphenylphosphine oxide (TPPO).[6][7]
Caption: The mechanistic cycle of the Mitsunobu reaction.
Experimental Protocol: Synthesis of 5-(3,4-Dimethylphenoxy)pentan-1-ol
This protocol is designed for a ~5 mmol scale reaction with respect to the limiting reagent, 3,4-dimethylphenol. All operations should be conducted in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (Nitrogen or Argon).
Reagent and Materials Table
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount | Moles (mmol) | Notes |
| 3,4-Dimethylphenol | C₈H₁₀O | 122.16 | 1.0 | 611 mg | 5.0 | Limiting reagent. |
| 1,5-Pentanediol | C₅H₁₂O₂ | 104.15 | 4.0 | 2.08 g (2.16 mL) | 20.0 | Use in excess to favor mono-alkylation. |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 1.5 | 1.97 g | 7.5 | Solid; should be a fine, white powder. |
| Diisopropyl Azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 1.5 | 1.52 g (1.48 mL) | 7.5 | Liquid; preferred over DEAD for safety.[11] |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | ~50 mL | - | Solvent; must be dry. |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a dry 100 mL round-bottom flask equipped with a magnetic stir bar under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add 3,4-dimethylphenol (611 mg, 5.0 mmol), 1,5-pentanediol (2.16 mL, 20.0 mmol), and triphenylphosphine (1.97 g, 7.5 mmol).
-
Dissolution: Add anhydrous THF (~40 mL) and stir the mixture at room temperature until all solids have completely dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.48 mL, 7.5 mmol) dropwise to the stirred solution over 10-15 minutes using a syringe.
-
Causality Note: This slow, cold addition is crucial to manage the initial exothermic reaction between PPh₃ and DIAD, preventing the formation of undesired side products.[9]
-
-
Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-18 hours.
-
Monitoring: Monitor the consumption of the starting phenol using Thin Layer Chromatography (TLC). A suitable eluent is 30% Ethyl Acetate in Hexanes. The phenol spot can be visualized with a UV lamp and/or a potassium permanganate stain.
-
Workup - Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Workup - Byproduct Precipitation:
-
To the resulting oil/semi-solid, add diethyl ether (~50 mL) and stir vigorously. If precipitation is slow, adding a small volume of hexanes (~10-20 mL) can help induce crystallization of the byproducts.[12]
-
Cool the suspension in an ice bath for 30 minutes, then filter through a Büchner funnel to remove the precipitated triphenylphosphine oxide and the reduced hydrazine byproduct.
-
Wash the filter cake with a small amount of cold ether.
-
Expert Insight: While this precipitation removes the bulk of the byproducts, it is rarely perfect. Complete purification requires chromatography. Difficulties in purification are a well-known drawback of the Mitsunobu reaction.[13][14]
-
-
Purification - Column Chromatography:
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate in hexanes.
-
Collect fractions and analyze by TLC to isolate the pure 5-(3,4-dimethylphenoxy)pentan-1-ol, which should be well-separated from the less polar di-ether byproduct and the more polar starting 1,5-pentanediol.
-
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the synthesis of 5-(3,4-dimethylphenoxy)pentan-1-ol.
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Wet reagents or solvent. 2. Impure reagents (e.g., oxidized PPh₃). 3. Insufficient reaction time. | 1. Ensure all solvents are anhydrous and glassware is flame- or oven-dried. 2. Use freshly opened or purified reagents. 3. Extend the reaction time to 24 hours and monitor by TLC. |
| Significant Di-ether Byproduct | The stoichiometric excess of the diol was insufficient. | Increase the equivalents of 1,5-pentanediol to 5 or even 10 equivalents. This will require more diligent purification to remove the unreacted diol. |
| Difficult Purification | 1. Byproducts (TPPO, hydrazine) are co-eluting with the product. 2. Product has similar polarity to a byproduct. | 1. Optimize the precipitation step; try different solvent systems (e.g., Toluene/Hexanes). 2. Consider using polymer-supported triphenylphosphine (PS-PPh₃), which allows for simple filtration to remove the phosphine oxide byproduct.[1][15][16] |
| Alkylation of Hydrazine | For sterically hindered or less reactive phenols, the phenoxide may be a poor nucleophile, allowing the reduced hydrazine byproduct to be alkylated instead.[17] | While less common for unhindered phenols, changing the solvent from THF to a less polar one like diethyl ether or toluene can sometimes suppress this side reaction.[17] |
References
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Mitsunobu Reaction - Master Organic Chemistry. Master Organic Chemistry. [Link]
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Mitsunobu reaction - Wikipedia. Wikipedia. [Link]
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Mitsunobu Reaction - J&K Scientific LLC. J&K Scientific. [Link]
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Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - PMC. National Center for Biotechnology Information. [Link]
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Mitsunobu Reaction: Mechanism, Steps & Applications Explained - Vedantu. Vedantu. [Link]
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Mitsunobu Reaction: Examples, Mechanism, and Application - Chemistry Learner. Chemistry Learner. [Link]
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Diisopropyl Azodicarboxylate (DIAD) - Common Organic Chemistry. Common Organic Chemistry. [Link]
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Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies - PubMed. National Center for Biotechnology Information. [Link]
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Mitsunobu reaction - Organic Synthesis. Organic-synthesis.com. [Link]
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Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. University of Maine Digital Commons. [Link]
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Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers. MDPI. [Link]
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Alkyl Aryl Ether Bond Formation with PhenoFluor - PMC. National Center for Biotechnology Information. [Link]
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Examples of the simplification purification of Mitsunobu reaction. - ResearchGate. ResearchGate. [Link]
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A general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. Organic Syntheses. [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. National Center for Biotechnology Information. [Link]
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- 15. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. "Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis " by Dan Liu [openprairie.sdstate.edu]
Application Notes and Protocols for the Functionalization of the Primary Alcohol in Phenoxy Pentanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Phenoxy pentanol derivatives are a class of compounds with significant potential in medicinal chemistry and materials science. The presence of both an aromatic ether and a primary alcohol in their structure offers a versatile scaffold for chemical modification. The primary alcohol moiety, in particular, serves as a key handle for a variety of functionalization reactions, allowing for the introduction of diverse chemical entities to modulate the physicochemical and biological properties of the parent molecule.
This comprehensive guide provides detailed application notes and step-by-step protocols for the three most common and synthetically useful transformations of the primary alcohol in 5-phenoxy-1-pentanol: oxidation to the corresponding aldehyde, esterification to introduce an ester linkage, and etherification to form an ether. The protocols are designed to be robust and reproducible, and are accompanied by explanations of the underlying reaction mechanisms and practical considerations for successful execution in a laboratory setting. The information presented herein is intended to empower researchers to confidently and efficiently derivatize this important class of molecules for their specific research and development needs.
I. Oxidation of 5-Phenoxy-1-pentanol to 5-Phenoxypentanal
The selective oxidation of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. For a substrate like 5-phenoxy-1-pentanol, it is crucial to employ mild oxidation conditions to avoid over-oxidation to the carboxylic acid and to prevent any unwanted reactions on the aromatic ring. The TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation system is an excellent choice for this transformation due to its high selectivity for primary alcohols and its compatibility with a wide range of functional groups.[1][2]
The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium ion by a stoichiometric co-oxidant. This N-oxoammonium ion then oxidizes the alcohol to the aldehyde, regenerating TEMPO in the process.
Reaction Scheme: TEMPO-Catalyzed Oxidation
Caption: Workflow for the TEMPO-catalyzed oxidation of 5-phenoxy-1-pentanol.
Protocol: TEMPO-Catalyzed Oxidation of 5-Phenoxy-1-pentanol
This protocol is adapted from the general procedure for TEMPO-catalyzed oxidations.[3]
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 5-Phenoxy-1-pentanol | 180.24 | 1.80 g | 10.0 |
| TEMPO | 156.25 | 16 mg | 0.1 |
| Sodium hypochlorite (NaOCl, 10-15% solution) | 74.44 | ~8 mL | ~12.0 |
| Potassium bromide (KBr) | 119.00 | 119 mg | 1.0 |
| Sodium bicarbonate (NaHCO₃) | 84.01 | 1.68 g | 20.0 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 50 mL | - |
| Deionized water | 18.02 | 20 mL | - |
| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | 158.11 | 20 mL | - |
| Saturated aqueous sodium chloride (brine) | - | 20 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-phenoxy-1-pentanol (1.80 g, 10.0 mmol), TEMPO (16 mg, 0.1 mmol), and dichloromethane (50 mL).
-
In a separate beaker, prepare a solution of potassium bromide (119 mg, 1.0 mmol) and sodium bicarbonate (1.68 g, 20.0 mmol) in deionized water (20 mL).
-
Add the aqueous solution to the reaction flask and cool the mixture to 0 °C in an ice bath.
-
While stirring vigorously, add the sodium hypochlorite solution dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-phenoxypentanal.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure aldehyde.
Expected Characterization Data for 5-Phenoxypentanal:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.80 (t, J = 1.5 Hz, 1H, -CHO), 7.30-7.25 (m, 2H, Ar-H), 6.95-6.90 (m, 3H, Ar-H), 3.95 (t, J = 6.0 Hz, 2H, -OCH₂-), 2.50 (td, J = 7.2, 1.5 Hz, 2H, -CH₂CHO), 1.90-1.80 (m, 4H, -CH₂CH₂-).
-
IR (neat, cm⁻¹): ~2940 (C-H), ~2860 (C-H), ~2720 (aldehyde C-H), ~1725 (C=O, aldehyde), ~1598 (C=C, aromatic), ~1245 (C-O, ether).
II. Esterification of 5-Phenoxy-1-pentanol
Esterification is a fundamental reaction to introduce a variety of functional groups and to modify the lipophilicity of a molecule. The Steglich esterification is a mild and efficient method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the reaction with the alcohol.[4][5] This method is particularly advantageous for substrates that are sensitive to acidic or basic conditions.
Reaction Scheme: Steglich Esterification
Caption: Workflow for the Steglich esterification of 5-phenoxy-1-pentanol.
Protocol: Steglich Esterification of 5-Phenoxy-1-pentanol with Benzoic Acid
This protocol is based on the general procedure for Steglich esterification.[6][7]
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 5-Phenoxy-1-pentanol | 180.24 | 0.90 g | 5.0 |
| Benzoic acid | 122.12 | 0.67 g | 5.5 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.13 g | 5.5 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 61 mg | 0.5 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 50 mL | - |
| Diethyl ether | 74.12 | 50 mL | - |
| 0.5 M HCl | - | 20 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | 20 mL | - |
| Saturated aqueous sodium chloride (brine) | - | 20 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-phenoxy-1-pentanol (0.90 g, 5.0 mmol), benzoic acid (0.67 g, 5.5 mmol), and 4-dimethylaminopyridine (61 mg, 0.5 mmol) in dichloromethane (50 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.13 g, 5.5 mmol) in dichloromethane (10 mL).
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite® to remove the DCU, and wash the filter cake with dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 5-phenoxypentyl benzoate.
Expected Characterization Data for 5-Phenoxypentyl Benzoate:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J = 7.5 Hz, 2H, Ar-H), 7.55 (t, J = 7.5 Hz, 1H, Ar-H), 7.45 (t, J = 7.5 Hz, 2H, Ar-H), 7.30-7.25 (m, 2H, Ar-H), 6.95-6.90 (m, 3H, Ar-H), 4.35 (t, J = 6.5 Hz, 2H, -COOCH₂-), 3.95 (t, J = 6.0 Hz, 2H, -OCH₂-), 1.85-1.75 (m, 4H, -CH₂CH₂-), 1.60-1.50 (m, 2H, -CH₂-).
-
IR (neat, cm⁻¹): ~3060 (Ar C-H), ~2940 (C-H), ~1720 (C=O, ester), ~1600 (C=C, aromatic), ~1270 (C-O, ester), ~1245 (C-O, ether).
III. Etherification of 5-Phenoxy-1-pentanol
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers.[8][9] It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. This method is well-suited for the synthesis of ethers from primary alcohols like 5-phenoxy-1-pentanol.
Reaction Scheme: Williamson Ether Synthesis
Caption: Workflow for the Williamson ether synthesis starting from 5-phenoxy-1-pentanol.
Protocol: Williamson Ether Synthesis of Benzyl 5-Phenoxypentyl Ether
This protocol is a representative procedure for the Williamson ether synthesis.[10]
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 5-Phenoxy-1-pentanol | 180.24 | 0.90 g | 5.0 |
| Sodium hydride (NaH, 60% dispersion in mineral oil) | 24.00 | 0.24 g | 6.0 |
| Benzyl bromide | 171.04 | 0.71 mL (1.03 g) | 6.0 |
| Anhydrous tetrahydrofuran (THF) | 72.11 | 30 mL | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | 20 mL | - |
| Diethyl ether | 74.12 | 50 mL | - |
| Deionized water | 18.02 | 20 mL | - |
| Saturated aqueous sodium chloride (brine) | - | 20 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (0.24 g, 6.0 mmol) in mineral oil.
-
Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous tetrahydrofuran (THF) (20 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 5-phenoxy-1-pentanol (0.90 g, 5.0 mmol) in anhydrous THF (10 mL).
-
Add the solution of 5-phenoxy-1-pentanol dropwise to the sodium hydride suspension at 0 °C. Hydrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (0.71 mL, 6.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).
-
Wash the combined organic layers with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure benzyl 5-phenoxypentyl ether.
Expected Characterization Data for Benzyl 5-Phenoxypentyl Ether:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 7H, Ar-H), 6.95-6.90 (m, 3H, Ar-H), 4.50 (s, 2H, -OCH₂Ph), 3.95 (t, J = 6.5 Hz, 2H, ArOCH₂-), 3.50 (t, J = 6.5 Hz, 2H, -CH₂OCH₂Ph), 1.80-1.70 (m, 4H, -CH₂CH₂-), 1.55-1.45 (m, 2H, -CH₂-).
-
IR (neat, cm⁻¹): ~3060, 3030 (Ar C-H), ~2940, 2860 (C-H), ~1600 (C=C, aromatic), ~1245 (C-O, aryl ether), ~1100 (C-O, alkyl ether).
IV. Conclusion
The protocols detailed in these application notes provide reliable and efficient methods for the functionalization of the primary alcohol in 5-phenoxy-1-pentanol. The selective oxidation to the aldehyde, the mild esterification, and the robust etherification open up a wide range of possibilities for the synthesis of novel derivatives with tailored properties. By understanding the principles behind these reactions and carefully following the experimental procedures, researchers can effectively utilize phenoxy pentanol derivatives as versatile building blocks in their synthetic endeavors.
V. References
-
Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]
-
de Nooy, A. E. J., Besemer, A. C., & van Bekkum, H. (1996). On the use of stable organic nitroxyl radicals for the oxidation of primary and secondary alcohols. Synthesis, 1996(10), 1153–1174.
-
Sheldon, R. A., & Arends, I. W. C. E. (2004). Organocatalytic Oxidations Mediated by Nitroxyl Radicals. Advanced Synthesis & Catalysis, 346(9-10), 1051–1071.
-
SpectraBase. 5-Phenoxypentan-1-ol. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.
-
Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
-
Guzman, F. (2022). Williamson Ether Synthesis. ChemTalk. [Link]
-
Ashenhurst, J. (2022). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wikipedia. Steglich esterification. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
K. C. Nicolaou, T. Montagnon, P. S. Baran, Y.-L. Zhong, Reactions for the Synthesis of Complex Molecules, Wiley-VCH, 2005.
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. An efficient procedure for the TEMPO-catalyzed oxidation of alcohols to aldehydes and ketones using ferric chloride hexahydrate as terminal oxidant. [Link]
-
ResearchGate. IR spectrum and ¹H NMR spectrum of PFS. Notes. [Link]
-
SpectraBase. 5-Phenoxypentan-1-ol - Optional[Vapor Phase IR] - Spectrum. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]
-
ResearchGate. Key NMR and IR data of complex 5 and related literature compounds δ H w... [Link]
-
Zenodo. IR-NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. [Link]
-
SciSpace. Spectroscopic Studies on Enols. II. Proton Magnetic Resonance and Infrared Spectra of Diacetoacetic and Cinnamoylacetoacetic Est. [Link]
-
Monaco Portfolio. Spectral Analysis and Database Project. [Link]
Sources
- 1. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. One moment, please... [chemistrytalk.org]
Preparation of 5-(3,4-Dimethylphenoxy)pentyl bromide from alcohol
Application Note & Protocol
Topic: High-Fidelity Synthesis of 5-(3,4-Dimethylphenoxy)pentyl Bromide from 5-(3,4-Dimethylphenoxy)pentan-1-ol
Audience: Researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry.
Abstract
This document provides a comprehensive guide for the synthesis of 5-(3,4-dimethylphenoxy)pentyl bromide, a valuable intermediate in the development of novel chemical entities. The protocol details the conversion of the precursor alcohol, 5-(3,4-dimethylphenoxy)pentan-1-ol, utilizing phosphorus tribromide (PBr₃). We will delve into the mechanistic underpinnings of this transformation, justify the selection of this specific methodology, and provide a meticulously detailed, step-by-step protocol for its execution, purification, and characterization. Safety considerations critical for handling the reagents are also thoroughly addressed.
Introduction and Rationale
Alkyl halides are fundamental building blocks in organic synthesis, serving as key electrophiles in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. The target molecule, 5-(3,4-dimethylphenoxy)pentyl bromide, incorporates a substituted aromatic ring and a flexible five-carbon alkyl chain, making it a versatile intermediate for introducing this lipophilic moiety into more complex molecular architectures.
The conversion of a primary alcohol to an alkyl bromide is a cornerstone transformation in synthetic chemistry. While several methods exist, the use of phosphorus tribromide (PBr₃) is often preferred for primary and secondary alcohols due to its high efficiency and the mild conditions required.[1][2] This method reliably proceeds through an Sₙ2 mechanism, which crucially avoids the carbocation rearrangements that can plague reactions employing hydrobromic acid (HBr).[2][3][4] The result is a clean conversion with a predictable stereochemical outcome (inversion of configuration, though not relevant for this achiral substrate) and minimal side products.[4]
Reaction Mechanism: Sₙ2 Pathway
The reaction proceeds in two primary stages: activation of the hydroxyl group, followed by nucleophilic substitution.
-
Activation: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated alkoxy-dibromophosphite intermediate.
-
Substitution: The displaced bromide ion (Br⁻), now acting as a potent nucleophile, performs a backside attack on the carbon atom bearing the activated oxygen group.[3][4] This concerted Sₙ2 displacement results in the formation of the desired alkyl bromide and a dihydroxyphosphorous bromide byproduct, which further reacts. One mole of PBr₃ can theoretically brominate three moles of the alcohol.
The overall driving force for the reaction is the formation of the strong phosphorus-oxygen bond in the final phosphorous acid byproduct.[5]
Sources
Application Note: Design, Synthesis, and Optimization of PROTACs Utilizing the 5-(3,4-Dimethylphenoxy)pentan-1-ol Linker
Executive Summary
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation (TPD). While early PROTAC designs relied heavily on flexible polyethylene glycol (PEG) chains, the field is rapidly shifting toward more sophisticated, rigidified linker architectures to overcome pharmacokinetic limitations[1]. This application note provides an in-depth technical guide on the utilization of 5-(3,4-Dimethylphenoxy)pentan-1-ol —a specialized alkyl-aryl ether linker. By combining a metabolically stable C5 aliphatic chain with a rigid, lipophilic 3,4-dimethylphenoxy moiety, this linker offers superior membrane permeability and pre-organized spatial geometry for ternary complex formation.
Rationale: The Shift from PEG to Rigidified Alkyl-Aryl Linkers
The linker is not merely a passive spacer; its length, composition, and rigidity dictate the thermodynamics of the PROTAC-target-E3 ligase ternary complex[2].
Historically, PEG linkers were favored for their synthetic accessibility and aqueous solubility. However, repeating ether linkages are highly susceptible to peroxide-mediated oxidative cleavage in vivo, leading to rapid clearance[]. Furthermore, the high conformational entropy of PEG chains can incur a significant thermodynamic penalty during ternary complex formation[4].
The 5-(3,4-Dimethylphenoxy)pentan-1-ol linker addresses these liabilities through two structural features:
-
Pentan-1-ol (C5) Chain: Alkyl linkers are metabolically "inert" and resist oxidative scission[]. A C5 chain provides approximately 6–7 Å of spatial separation, which is considered the "sweet spot" for ligase-target pairs requiring close spatial proximity without inducing steric clashes[].
-
3,4-Dimethylphenoxy Moiety: The integration of an aromatic ring introduces structural rigidity, restricting the conformational freedom of the linker. This pre-organizes the molecule, reducing the entropic penalty upon binding[1]. Additionally, the lipophilic nature of the dimethyl-substituted phenyl ring significantly enhances passive membrane permeability, a critical parameter for large heterobifunctional molecules[2].
Physicochemical Profiling of Linker Architectures
To guide rational drug design, the quantitative advantages of the 5-(3,4-Dimethylphenoxy)pentyl linker compared to traditional motifs are summarized below.
Table 1: Comparative Physicochemical Properties of PROTAC Linkers
| Linker Architecture | Structural Motif | Lipophilicity Contribution | Metabolic Stability | Passive Permeability | Conformational Flexibility |
| PEG-Based (e.g., PEG3) | Repeating ether oxygens | Low | Low (Oxidative liability) | Poor to Moderate | Highly Flexible |
| Pure Alkyl (e.g., C5-C8) | Saturated hydrocarbon | High | High | Good | Moderate |
| 5-(3,4-Dimethylphenoxy)pentyl | Alkyl-Aryl Ether | Very High | Excellent | Excellent | Restricted (Pre-organized) |
Mechanistic Pathway: Ternary Complex Formation
The primary function of the 5-(3,4-Dimethylphenoxy)pentyl linker is to bridge the Protein of Interest (POI) and the E3 Ubiquitin Ligase. The rigidity provided by the phenoxy group helps lock the PROTAC into a productive conformation, facilitating the transfer of ubiquitin from the E2 conjugating enzyme to the POI.
Fig 1: PROTAC-mediated ternary complex formation and UPS degradation pathway.
Synthetic Methodologies & Self-Validating Protocols
To utilize 5-(3,4-Dimethylphenoxy)pentan-1-ol in PROTAC synthesis, the terminal primary alcohol must be activated and subsequently conjugated to an E3 ligase ligand (e.g., a lenalidomide derivative for CRBN recruitment).
Fig 2: Synthetic workflow for PROTAC assembly using the pentan-1-ol linker.
Protocol A: Electrophilic Activation of the Pentan-1-ol Linker
Objective: Convert the unreactive terminal hydroxyl group into a highly reactive methanesulfonate (mesylate) leaving group.
-
Preparation: Dissolve 1.0 eq of 5-(3,4-Dimethylphenoxy)pentan-1-ol in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.
-
Base Addition: Add 2.0 eq of Triethylamine (TEA) dropwise.
-
Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing acid-catalyzed cleavage of the ether linkage and maintaining the stability of the phenoxy moiety.
-
-
Mesylation: Slowly add 1.2 eq of Methanesulfonyl chloride (MsCl) dropwise over 10 minutes. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.
-
Causality: The primary alcohol attacks the electrophilic sulfur of MsCl, displacing chloride. The slow addition at 0 °C controls the exothermic nature of the reaction, preventing the formation of unwanted alkyl chloride byproducts.
-
-
Validation Checkpoint (Self-Validating System): Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system. The starting material (alcohol) will appear as a lower Rf spot, while the mesylate product will migrate higher due to loss of hydrogen-bonding capability. Do not proceed to aqueous workup until the starting material spot is completely absent under UV visualization.
-
Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude mesylate is highly reactive and should be used immediately in Protocol B.
Protocol B: Conjugation to the E3 Ligase Ligand (CRBN Recruitment)
Objective: Couple the activated linker to an amine-functionalized E3 ligase ligand (e.g., 4-amino-thalidomide/pomalidomide) via a nucleophilic substitution (SN2) reaction.
-
Reaction Setup: Dissolve the crude mesylate (1.0 eq) and the amine-functionalized E3 ligand (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent. It poorly solvates anions, leaving the nucleophilic amine highly reactive and exposed, which significantly accelerates the SN2 displacement.
-
-
Catalysis & Deprotonation: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) and a catalytic amount (0.1 eq) of Potassium Iodide (KI).
-
Causality: DIPEA deprotonates the nucleophile without participating in side reactions due to its steric bulk. KI facilitates a Finkelstein reaction—converting the mesylate in situ to a more reactive alkyl iodide, dramatically lowering the activation energy of the SN2 displacement.
-
-
Heating: Heat the reaction mixture to 80 °C for 12 hours under argon.
-
Validation Checkpoint (Self-Validating System): Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is validated when the Total Ion Chromatogram (TIC) shows complete disappearance of the mesylate mass and the emergence of the desired product mass
. If unreacted mesylate remains, spike the reaction with an additional 0.2 eq of the E3 ligand and heat for an additional 4 hours. -
Purification: Purify the final conjugate via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure PROTAC intermediate.
References
-
Current strategies for the design of PROTAC linkers: a critical review National Institutes of Health (NIH) / PMC URL:[Link]
Sources
Solvent selection for 5-(3,4-Dimethylphenoxy)pentan-1-ol reactions
Application Note: Solvent Selection Guide for the Derivatization of 5-(3,4-Dimethylphenoxy)pentan-1-ol
Introduction & Physicochemical Profiling
5-(3,4-Dimethylphenoxy)pentan-1-ol is a versatile, amphiphilic building block utilized in the synthesis of bioactive molecules, prodrugs, and advanced materials. Structurally, it features a highly lipophilic 3,4-dimethylphenoxy tail (imparting significant hydrophobic character) tethered via a flexible 5-carbon aliphatic spacer to a polar, protic primary alcohol.
This structural dichotomy dictates its solvation thermodynamics. In highly polar protic solvents (e.g., water, methanol), the hydrophobic tail induces aggregation or micellization, burying the reactive hydroxyl group. Conversely, in strictly non-polar media (e.g., hexanes), intermolecular hydrogen bonding between the primary alcohols can lead to poor solubility and reduced nucleophilicity. Therefore, derivatization reactions—such as oxidations, esterifications, and etherifications—require carefully selected aprotic solvents that can simultaneously solvate the aromatic system and disrupt hydrogen bonding at the alcohol terminus.
Historically, these requirements were met by toxic, petroleum-derived solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF). However, modern pharmaceutical and chemical development mandates the integration of sustainable, bio-based alternatives[1]. This application note details the causality behind replacing traditional solvents with green alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Cyrene (dihydrolevoglucosenone) without compromising—and often enhancing—reaction kinetics and yields.
Solvent Property Comparison
Understanding the physical properties of replacement solvents is critical for predicting reaction behavior, intermediate stabilization, and designing downstream workups.
Table 1: Physicochemical Properties of Traditional vs. Green Solvents for 5-(3,4-Dimethylphenoxy)pentan-1-ol Derivatization
| Solvent | Classification | Boiling Point (°C) | Density (g/mL) | Dielectric Constant (ε) | Water Miscibility |
| DCM | Traditional Aprotic | 40 | 1.33 | 8.9 | Low (0.2 g/100g ) |
| DMF | Traditional Polar Aprotic | 153 | 0.94 | 36.7 | Miscible |
| 2-MeTHF | Green Ether / Biphasic | 80 | 0.86 | 6.97 | Low (4.4 g/100g ) |
| Cyrene | Green Polar Aprotic | 227 | 1.25 | ~37.6 | Miscible |
Quantitative data synthesized from comparative solvent studies[2] and[3].
Reaction-Specific Solvent Strategies & Protocols
Oxidation to 5-(3,4-Dimethylphenoxy)pentanal
The Causality of Solvent Choice: The oxidation of the primary alcohol to an aldehyde is traditionally performed using Swern or Dess-Martin periodinane conditions, which heavily rely on DCM to stabilize the intermediates and ensure substrate solubility. For a greener, more scalable approach, TEMPO-catalyzed oxidation utilizing aqueous sodium hypochlorite (bleach) is preferred. This reaction is inherently biphasic.
2 is the optimal green solvent for this transformation[2]. Unlike standard THF, which is fully water-miscible and complicates phase separation, 2-MeTHF has limited water solubility (4.4 g/100g ) and forms a clean, distinct organic-aqueous phase boundary. It efficiently solvates the lipophilic 5-(3,4-dimethylphenoxy)pentan-1-ol while allowing the water-soluble oxidant to react at the interface. Furthermore, 2-MeTHF's higher boiling point (80°C) compared to DCM (40°C) provides a wider thermal safety margin[4].
Protocol: Biphasic TEMPO Oxidation in 2-MeTHF
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5-(3,4-Dimethylphenoxy)pentan-1-ol (10 mmol) and TEMPO (0.1 mmol, 1 mol%) in 2-MeTHF (25 mL).
-
Buffer Addition: Add 10 mL of an aqueous solution of NaHCO3 (0.5 M) to maintain the pH between 8.5 and 9.5, optimizing the hypochlorite oxidation potential.
-
Oxidant Addition: Cool the biphasic mixture to 0°C. Dropwise, add aqueous NaOCl (11 mmol, ~10-12% active chlorine) over 15 minutes under vigorous stirring (to maximize the interfacial surface area).
-
Reaction Monitoring (Self-Validating Step): Stir for 1 hour at 0°C. The reaction provides a visual cue: the organic phase will transition from the red/orange of the active TEMPO oxoammonium salt back to a pale yellow upon completion. Verify via TLC (Hexane/EtOAc 4:1).
-
Phase Separation & Workup: Halt stirring and allow the phases to separate. The upper 2-MeTHF layer contains the product. Extract the aqueous layer once with 10 mL 2-MeTHF. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the aldehyde.
Steglich-Type Esterification (O-Acylation)
The Causality of Solvent Choice: Coupling 5-(3,4-Dimethylphenoxy)pentan-1-ol with a carboxylic acid using EDC·HCl and DMAP typically requires a highly polar aprotic solvent like DMF to dissolve the polar carbodiimide salt, while still solvating the lipophilic alcohol.
1 (dihydrolevoglucosenone), a bio-based solvent derived from cellulose, is an exceptional replacement for DMF[1]. Cyrene possesses a high dielectric constant and functions as a dipolar aprotic medium[3]. Its unique structure allows it to completely dissolve both the ionic EDC·HCl and the hydrophobic 3,4-dimethylphenoxy moiety, preventing the precipitation of reactive intermediates that often stalls acylation reactions in less polar solvents.
Protocol: Green Esterification in Cyrene
-
Reagent Mixing: To a dry 50 mL flask, add 5-(3,4-Dimethylphenoxy)pentan-1-ol (5 mmol), the target carboxylic acid (5.5 mmol), and DMAP (0.5 mmol, 10 mol%).
-
Solvation: Add Cyrene (10 mL). Stir at room temperature until a homogenous solution is achieved. Cyrene's high viscosity (14.5 cP) requires a sufficient magnetic stirring rate (≥ 600 rpm) to ensure optimal mass transfer[5].
-
Coupling: Add EDC·HCl (6 mmol) in one portion. Stir the reaction at room temperature for 12 hours.
-
Product Isolation (Water-Precipitation Method): Because Cyrene is completely miscible with water[3], the workup is highly efficient. Slowly pour the reaction mixture into 50 mL of vigorously stirred ice water. The highly lipophilic ester product will crash out (precipitate) from the aqueous Cyrene mixture.
-
Filtration/Extraction: Filter the precipitated product. If the specific ester forms an oil rather than a solid, extract the aqueous layer with 2-MeTHF (2 x 15 mL), wash with 0.1 M HCl and brine, dry, and concentrate.
Decision Matrix Visualization
To streamline solvent selection for drug development professionals, the following decision matrix maps the derivatization pathways for 5-(3,4-Dimethylphenoxy)pentan-1-ol, contrasting traditional hazardous solvents with validated green alternatives.
Figure 1: Decision matrix for solvent selection in 5-(3,4-Dimethylphenoxy)pentan-1-ol derivatization.
Conclusion
The derivatization of amphiphilic molecules like 5-(3,4-Dimethylphenoxy)pentan-1-ol necessitates solvents that can bridge the gap between lipophilic and hydrophilic domains. By transitioning from legacy solvents (DCM, DMF) to bio-based alternatives (2-MeTHF, Cyrene), researchers can maintain high synthetic E-E-A-T standards. 2-MeTHF provides superior phase-separation kinetics for biphasic oxidations, while Cyrene offers the high dielectric environment required for complex esterifications, ultimately yielding a self-validating, sustainable workflow.
References
- Campolo, D., et al. "Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials." National Library of Medicine (PMC), 2022.
- Kerton, F. M., Marriott, R. "Chapter 5: Renewable Solvents." The Royal Society of Chemistry, 2009.
- "Cyrene: A bio-based sustainable solvent for organic synthesis." ResearchGate, 2022.
- "2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products." MDPI, 2020.
- "The Effectiveness of Cyrene as a Solvent in Exfoliating 2D TMDs Nanosheets." MDPI, 2023.
Sources
Application Note & Protocols: Scalable Synthesis of Dimethylphenoxy Pentanols
Abstract
Dimethylphenoxy pentanols and their derivatives are valuable intermediates in the synthesis of pharmaceuticals and specialty chemicals.[1][2] The development of robust, efficient, and scalable synthetic routes is critical for their commercial viability. This document provides a detailed guide for researchers, chemists, and drug development professionals on scalable synthesis strategies for dimethylphenoxy pentanols, with a focus on 5-(3,5-dimethylphenoxy)pentan-1-ol as a representative target molecule. We present a comparative analysis of two primary synthetic routes, the Williamson Ether Synthesis and a Grignard-based approach, and provide a detailed, field-proven protocol for the Williamson route, which is identified as the more scalable and robust method.
Introduction and Strategic Overview
The synthesis of aryl ethers and long-chain alcohols is a fundamental task in organic chemistry. When considering industrial-scale production, factors such as starting material cost, reaction safety, process simplicity, and overall yield become paramount.[3] Dimethylphenoxy pentanols, characterized by a dimethyl-substituted phenyl ring linked via an ether bond to a five-carbon alcohol chain, require a synthetic strategy that can efficiently construct this C-O-C linkage and ensure the integrity of the terminal alcohol group.
This guide focuses on the synthesis of 5-(3,5-dimethylphenoxy)pentan-1-ol, a structure relevant to the development of neurologically active compounds like Metaxalone, which features a related 3,5-dimethylphenoxy core.[4][5]
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, 5-(3,5-dimethylphenoxy)pentan-1-ol, reveals two primary and logical disconnection points, leading to two distinct scalable synthesis routes.
Caption: Retrosynthetic analysis of 5-(3,5-dimethylphenoxy)pentan-1-ol.
-
Route A (Williamson Ether Synthesis): This approach involves disconnecting the aryl ether bond (C-O). This is a classic and highly reliable method for forming such linkages.[6] The synthesis proceeds by reacting the sodium or potassium salt of 3,5-dimethylphenol with a suitable five-carbon chain containing a leaving group (like a halide) and the alcohol or a precursor functional group (like an ester).[7]
-
Route B (Grignard Reaction): This strategy involves disconnecting a carbon-carbon bond within the pentanol chain. A Grignard reagent derived from a dimethylphenoxy-functionalized alkyl halide could react with an electrophile like formaldehyde or ethylene oxide to form the primary alcohol.[8][9]
Route Selection and Scientific Rationale
While both routes are chemically sound, the Williamson Ether Synthesis is recommended for scalability due to several key advantages.
| Feature | Williamson Ether Synthesis (Route A) | Grignard Reaction (Route B) |
| Reaction Conditions | Tolerant of various solvents and temperatures. Does not require strictly anhydrous conditions. | Requires strictly anhydrous conditions to prevent quenching of the highly basic Grignard reagent.[8] |
| Starting Materials | Readily available and relatively inexpensive phenols and alkyl halides/esters.[7] | Requires preparation of a specialized Grignard reagent. Magnesium activation can be inconsistent on a large scale. |
| Safety & Handling | Uses bases like K₂CO₃ or NaH. While NaH requires care, K₂CO₃ is a benign and easy-to-handle solid.[10] | Grignard reagents are pyrophoric and highly reactive with water and protic solvents. Exothermic quenching requires careful control. |
| Side Reactions | Minimal side reactions. The primary alternative is elimination, which is disfavored with primary alkyl halides.[11][12] | Prone to side reactions such as Wurtz coupling. The reagent's strong basicity can cause deprotonation issues with substrates.[9] |
| Scalability | High. The process is robust, reproducible, and widely used in industrial synthesis.[10] | Moderate. Requires specialized equipment for handling anhydrous and pyrophoric materials, making scale-up more complex and costly.[13] |
Detailed Application Protocol: Williamson Ether Synthesis Route
This protocol details a two-step process: (1) ether formation to create an ester intermediate, and (2) reduction of the ester to the target primary alcohol.
Caption: Experimental workflow for the Williamson Ether Synthesis route.
Protocol 1A: Synthesis of Ethyl 5-(3,5-dimethylphenoxy)pentanoate
This step forms the core ether linkage via an Sₙ2 reaction between the phenoxide and the primary alkyl bromide.[6]
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (10g scale) | Moles |
| 3,5-Dimethylphenol | 108-68-9 | 122.17 | 10.0 g | 0.0818 |
| Ethyl 5-bromopentanoate | 14660-52-7 | 209.08 | 18.8 g (1.1 eq) | 0.0900 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 16.9 g (1.5 eq) | 0.1228 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | As needed for extraction | - |
| 1M Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed for washing | - |
| Brine (Saturated NaCl solution) | - | - | As needed for washing | - |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | As needed for drying | - |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Rotary evaporator
Procedure:
-
Setup: Assemble the flask with a condenser and magnetic stir bar. Flame-dry the apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool.
-
Reagent Addition: To the flask, add 3,5-dimethylphenol (10.0 g), potassium carbonate (16.9 g), and DMF (100 mL).
-
Reaction: Stir the mixture at room temperature for 15 minutes. Add ethyl 5-bromopentanoate (18.8 g) dropwise. Heat the reaction mixture to 90°C and maintain for 6-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed.
-
Work-up:
-
Cool the reaction to room temperature and pour it into 500 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with 1M NaOH (2 x 100 mL) to remove any unreacted phenol.
-
Wash with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is often of sufficient purity for the next step. If required, it can be purified by vacuum distillation.
-
Expected Outcome: A colorless to pale yellow oil. Typical yield: 85-95%.
Protocol 1B: Reduction of Ethyl 5-(3,5-dimethylphenoxy)pentanoate
This step converts the ester functional group to the primary alcohol using a powerful hydride reducing agent.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (based on 10g ester) | Moles |
| Ethyl 5-(3,5-dimethylphenoxy)pentanoate | - | 250.34 | 10.0 g | 0.040 |
| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | 1.8 g (1.2 eq) | 0.048 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 150 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed for quenching | - |
| 15% w/v NaOH solution | - | - | As needed for quenching | - |
| Diethyl Ether | 60-29-7 | 74.12 | As needed for extraction | - |
Equipment:
-
Three-neck round-bottom flask (500 mL) with inert gas inlet
-
Dropping funnel
-
Magnetic stirrer and ice-water bath
-
Buchner funnel and filter paper
Procedure:
-
Setup: Assemble a flame-dried three-neck flask with a dropping funnel and magnetic stir bar under an inert atmosphere.
-
Reagent Preparation: Suspend lithium aluminum hydride (1.8 g) in anhydrous THF (50 mL) in the flask and cool the slurry to 0°C in an ice bath.
-
Causality: LiAlH₄ is a potent reducing agent necessary for the complete reduction of the ester to the primary alcohol.[14] The reaction is highly exothermic and requires careful temperature control.
-
-
Addition: Dissolve the ester (10.0 g) in anhydrous THF (100 mL) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ slurry, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC or GC until the starting ester is fully consumed.
-
Work-up (Fieser Method):
-
Cool the flask back to 0°C.
-
Slowly and carefully add 1.8 mL of water dropwise to quench the excess LiAlH₄.
-
Add 1.8 mL of 15% NaOH solution dropwise.
-
Add 5.4 mL of water dropwise.
-
Causality: This specific sequence (the N:N:3N rule for grams of LiAlH₄ to mL of H₂O, NaOH(aq), and H₂O) is a standard and safe procedure to quench LiAlH₄, resulting in a granular, easily filterable precipitate of aluminum salts.
-
-
Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite in a Buchner funnel. Wash the filter cake thoroughly with diethyl ether or THF.
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude alcohol can be purified by flash column chromatography (e.g., silica gel, 20% ethyl acetate in hexanes) or vacuum distillation to yield the final product.
-
Expected Outcome: A clear, viscous oil. Typical yield: 90-98%.
Purification and Characterization
The final product should be characterized to confirm its identity and purity.
-
Purification: For high-purity applications, fractional distillation under reduced pressure is the most scalable method. Recrystallization is not applicable as the product is an oil at room temperature. For laboratory scale, flash chromatography provides excellent purity.[15]
-
Characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and isomeric purity.
-
GC-MS: To determine purity and confirm the molecular weight.
-
FT-IR: To confirm the presence of the hydroxyl group (~3300 cm⁻¹) and the ether linkage (~1200-1000 cm⁻¹).
-
References
- Grignard Reaction. (n.d.). Jasperse Chem 355.
-
Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Chemistry Steps. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Williamson Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
- Metaxalone synthesis. (n.d.). Google Patents.
- Thiophen compounds and their preparation. (n.d.). Google Patents.
-
An Improved Process For The Preparation Of Metaxalone. (n.d.). Quick Company. Retrieved from [Link]
- Process for preparation of metaxalone. (n.d.). Google Patents.
-
Alcohols from Carbonyl Compounds: Grignard Reagents. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis Problems Involving Grignard Reagents. (2016, January 13). Master Organic Chemistry. Retrieved from [Link]
- Metaxalone synthesis. (n.d.). Google Patents.
-
Grignard to Alcohol Synthesis Shortcuts. (2022, April 5). YouTube. Retrieved from [Link]
-
Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one. (n.d.). PMC. Retrieved from [Link]
- Process for the preparation of 2,4-dimethylphenol. (n.d.). Google Patents.
-
Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols. (n.d.). ARC Journals. Retrieved from [Link]
- Method for the synthesis of 2,4-dimethylpyrimidin-5-ol. (n.d.). Google Patents.
-
Mixed Oxides as Catalysts for the Condensation of Cyclohexanol and Benzaldehyde to Obtain a Claisen–Schmidt Condensation Product. (2024, July 11). MDPI. Retrieved from [Link]
-
Scalable, enantioselective taxane total synthesis. (n.d.). PMC. Retrieved from [Link]
-
One-step synthesis of 2-pentanone from ethanol over K-Pd/MnOx-ZrO2ZnO catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Pentanol isomer synthesis in engineered microorganisms. (2010, January 15). PubMed. Retrieved from [Link]
-
Scalable synthesis of a new enantiomerically pure π-extended rigid amino indanol. (2021, September 13). ResearchGate. Retrieved from [Link]
-
Ring-opening of furfuryl alcohol to pentanediol with extremely high selectivity. (n.d.). RSC Publishing. Retrieved from [Link]
-
Development of a Scalable Synthesis of a HPK1 Inhibitor. (2025, July 19). PubMed. Retrieved from [Link]
-
Pentanol isomer synthesis in engineered microorganisms. (n.d.). PMC. Retrieved from [Link]
-
Catalytic synthesis of 2,6-dimethylphenol from methanol and KA-oil over magnesium oxide catalysts. (n.d.). PlumX. Retrieved from [Link]
-
Laboratory Techniques of Purification and Isolation. (2012, June 15). International Journal of Drug Development & Research. Retrieved from [Link]
-
Catalytic palladium-oxyallyl cycloaddition. (2018, November 2). PubMed. Retrieved from [Link]
-
Pentanol Market Report | Global Forecast From 2025 To 2033. (n.d.). Dataintelo. Retrieved from [Link]
-
Pentanol Production Cost Analysis Reports 2025. (n.d.). Procurement Resource. Retrieved from [Link]
-
Scalable synthesis of tranexamic acid under modest reaction conditions. (2024, September 12). ResearchGate. Retrieved from [Link]
-
Methods for the synthesis and purification of polycycloalkane candidates for photolithography immersion fluids. (2007, September 10). ResearchGate. Retrieved from [Link]
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- 4. WO2008006096A1 - Metaxalone synthesis - Google Patents [patents.google.com]
- 5. WO2008006096A1 - Metaxalone synthesis - Google Patents [patents.google.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. 5-(3,5-Dimethylphenoxy)pentanoic acid | 87411-40-3 | Benchchem [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. Williamson Synthesis [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ijddr.in [ijddr.in]
Troubleshooting & Optimization
Technical Guide: Optimizing 5-(3,4-Dimethylphenoxy)pentan-1-ol Synthesis
Introduction & Chemical Context
The synthesis of 5-(3,4-Dimethylphenoxy)pentan-1-ol is a classic Williamson ether formation, typically serving as a linker installation step in the development of liquid crystals, polymer precursors, or therapeutics (analogous to gemfibrozil intermediates).
While the reaction between 3,4-dimethylphenol and 5-chloropentan-1-ol appears straightforward, researchers often encounter yields below 40% due to a specific, kinetically favored side reaction: the intramolecular cyclization of the alkylating agent.
This guide provides a technical breakdown of the failure modes and offers two validated protocols to maximize yield: an Optimized Direct Method for speed and a Protected Intermediate Method for reliability.
Diagnostic Troubleshooting (Q&A)
Before altering your protocol, use this diagnostic section to identify the specific bottleneck in your current workflow.
Q1: I observe low conversion of the phenol and the formation of a volatile, sweet-smelling liquid byproduct. What is happening?
Diagnosis: Intramolecular Cyclization (The "THP Trap"). The 5-chloropentan-1-ol reagent is bifunctional.[1] Under basic conditions (especially with strong bases like NaH or at high temperatures), the terminal hydroxyl group deprotonates and attacks the carbon bearing the chlorine intramolecularly.
-
Result: Formation of Tetrahydropyran (THP) , which is volatile (bp ~88°C) and unreactive toward the phenol.
-
Mechanism: Entropy favors the formation of the 6-membered ring over the bimolecular reaction with the phenoxide.
Q2: I am using 1,5-dibromopentane to avoid the alcohol issue, but I get a high melting point solid instead of my oil/low-melting solid.
Diagnosis: Bis-alkylation (Dimer Formation). The phenoxide ion has reacted with both ends of the dihalide chain.
-
Result: Formation of 1,5-bis(3,4-dimethylphenoxy)pentane .
-
Fix: You must use a large excess of 1,5-dibromopentane (3–5 equivalents) to statistically favor the mono-bromo intermediate, which must then be hydrolyzed.
Q3: The reaction is sluggish even after 24 hours in Acetone/K2CO3.
Diagnosis: Poor Leaving Group Activity. Primary alkyl chlorides are often too slow for sterically modified phenols in acetone.
-
Fix: Switch to DMF or Acetonitrile (higher boiling point) and add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) to generate the more reactive alkyl iodide in situ.
Strategic Reaction Pathways
The following diagram illustrates the competition between the desired pathway and the "THP Trap," alongside the recommended "Protected Route" to bypass the issue entirely.
Caption: Comparative reaction pathways showing the "THP Trap" (red) versus the high-yield Protected Route (blue).
Optimized Experimental Protocols
Method A: The "Protected Route" (Recommended for High Yield)
This method eliminates the possibility of THP formation by masking the alcohol of the alkylating agent.
Reagents:
-
3,4-Dimethylphenol (1.0 equiv)
-
5-Chloropentyl acetate (1.2 equiv) (Note: Commercially available or easily made by reacting Tetrahydropyran with Acetyl Chloride [2]).
-
Potassium Carbonate (
), anhydrous (2.0 equiv)[1] -
Potassium Iodide (KI) (0.1 equiv)
-
Solvent: DMF (Dimethylformamide) or NMP.
Protocol:
-
Alkylation: To a flask charged with 3,4-dimethylphenol (10 mmol) and
(20 mmol) in dry DMF (20 mL), add 5-chloropentyl acetate (12 mmol) and KI (1 mmol). -
Heat: Stir at 80°C for 4–6 hours. (TLC will show conversion to the ester intermediate; no THP formation is possible).
-
Workup: Dilute with water, extract with EtOAc, and wash with brine. Evaporate solvent.[1][2][3][4]
-
Hydrolysis: Dissolve the crude ester in MeOH (20 mL). Add NaOH (2M aq, 10 mL). Stir at RT for 1 hour.
-
Final Isolation: Neutralize with dilute HCl, extract with EtOAc, dry over
, and concentrate.-
Expected Yield: >85%
-
Advantage: Zero cyclization side-products; easier purification.
-
Method B: The "Direct Route" (Optimization)
If you must use 5-chloropentan-1-ol directly, you must suppress cyclization by controlling the base strength and concentration.
Reagents:
-
3,4-Dimethylphenol (1.0 equiv)
-
5-Chloropentan-1-ol (1.2 equiv)
-
Base:
or (Do NOT use NaH or KOH). -
Solvent: Acetone (reflux) or Acetonitrile (reflux).
Protocol:
-
Setup: Dissolve 3,4-dimethylphenol (10 mmol) in Acetone (30 mL). Add anhydrous
(20 mmol) and KI (1 mmol). -
Addition: Add 5-chloropentan-1-ol (12 mmol).
-
Reaction: Heat to reflux (
C).-
Critical Control: The lower temperature of acetone vs. DMF reduces the rate of cyclization relative to intermolecular substitution.
-
Note: Reaction will be slower (12–24 hours).
-
-
Monitoring: If THP (volatile) is observed, add more alkylating agent (up to 1.5 equiv total) to compensate for loss.
Comparison of Methods
| Feature | Method A (Protected) | Method B (Direct) | Method C (Dihalide) |
| Primary Risk | Extra hydrolysis step required | Cyclization to THP (Yield loss) | Dimer formation (Bis-ether) |
| Reagent Cost | Moderate (Acetate is cheap) | Low | Low |
| Typical Yield | 85–95% | 40–60% | 50–70% |
| Purification | Simple (Extraction) | Difficult (Separating THP/SM) | Column Chromatography needed |
| Best For | High Value / Scale-up | Quick "Dirty" Test | If Acetate unavailable |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[5][6] (5th Ed.). Longman Scientific & Technical. (Describes the ring-opening of tetrahydropyran with acetyl chloride to yield 5-chloropentyl acetate).
-
Organic Synthesis. Williamson Ether Synthesis: General Procedures and Troubleshooting. [Link]
-
European Patent Office. Synthesis of phenoxy-pentyl derivatives (Zoapatanol analogs). EP0031668A1. [Link]
Sources
- 1. 5-Chloro-1-pentanol|Organic Synthesis Intermediate [benchchem.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 5. vdoc.pub [vdoc.pub]
- 6. vdoc.pub [vdoc.pub]
Technical Support Center: Strategies for the Removal of Unreacted 3,4-Dimethylphenol
This guide is designed for researchers, scientists, and professionals in drug development facing the common challenge of purifying a desired product from a reaction mixture containing unreacted 3,4-dimethylphenol. This document provides a comprehensive overview of relevant physicochemical properties, a decision-making framework for selecting the appropriate purification method, and detailed, field-proven protocols with troubleshooting advice.
Section 1: Foundational Knowledge - Properties of 3,4-Dimethylphenol
A thorough understanding of 3,4-dimethylphenol's properties is critical for designing an effective purification strategy. Its weak acidity is the cornerstone of the most common separation technique.
1.1 Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 122.16 g/mol | [1][2] |
| Appearance | Colorless to light tan crystalline powder or solid | [1][3] |
| Melting Point | 65-68 °C | [2] |
| Boiling Point | 227 °C (at 760 mmHg) | [2][4] |
| Solubility | Water: Slightly soluble (<1 mg/mL)[4][5].Organic Solvents: Soluble in ethanol, diethyl ether, and aromatic solvents[1][5]. | [1][4][5] |
| Acidity (pKa) | Phenols are generally weak acids. 3,4-Dimethylphenol is acidic enough to be deprotonated by strong bases (e.g., NaOH) but not by weak bases (e.g., NaHCO₃)[6][7]. | [6][7] |
1.2 Critical Safety & Handling Precautions
3,4-Dimethylphenol is classified as toxic and corrosive.[2][8]
-
Health Hazards: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[2][4]
-
Incompatibilities: Incompatible with strong bases, acid chlorides, acid anhydrides, and oxidizing agents.[3][8] It can also corrode steel, brass, and copper.[3][9]
-
Personal Protective Equipment (PPE): Always handle 3,4-dimethylphenol in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][8]
Section 2: Method Selection Guide
Choosing the right purification method depends on the properties of your desired product, the scale of your reaction, and the required final purity.
2.1 Purification Decision Workflow
The following diagram outlines a logical approach to selecting the most appropriate purification strategy.
Sources
- 1. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-二甲酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,4-Dimethylphenol | 95-65-8 [chemicalbook.com]
- 4. 3,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 3,4-Dimethylphenol [wap.chemjunchi.com]
- 6. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. 3,4-Dimethylphenol CAS#: 95-65-8 [chemicalbook.com]
Technical Support Center: Purification of 5-(3,4-Dimethylphenoxy)pentan-1-ol
This guide provides a comprehensive, experience-driven framework for the successful purification of 5-(3,4-Dimethylphenoxy)pentan-1-ol using column chromatography. It is designed for researchers and drug development professionals to navigate the nuances of this specific separation, moving beyond a basic protocol to address the underlying principles and troubleshoot common experimental challenges.
Foundational Analysis: Understanding the Molecule
The molecular structure of 5-(3,4-Dimethylphenoxy)pentan-1-ol dictates our purification strategy. It possesses two key features that influence its behavior on a polar stationary phase like silica gel:
-
Primary Alcohol (-OH): This is a highly polar functional group capable of strong hydrogen bonding. It will be the primary site of interaction with the silanol groups (Si-OH) on the silica surface, leading to significant retention.
-
Aromatic Ether (-O-Ar): The phenoxy group is moderately polar, but its influence is less pronounced than the alcohol. The dimethyl-substituted aromatic ring and the pentyl chain contribute non-polar characteristics.
This duality means the compound is moderately polar overall. Therefore, Normal-Phase Chromatography is the method of choice, utilizing a polar stationary phase (silica gel) and a less polar mobile phase to achieve separation.[1][2]
The Indispensable Role of TLC
Before any column is packed, method development must be performed using Thin-Layer Chromatography (TLC). TLC is a rapid, low-cost micro-analog of your column that predicts the separation. The goal is to find a solvent system where the target compound has a Retardation Factor (Rf) of approximately 0.25-0.35 .[3] This Rf value suggests that the compound will be well-retained on the column but will still elute in a reasonable volume of solvent, enabling good separation from both less polar and more polar impurities.
| Table 1: Recommended TLC Solvent Systems for Initial Screening | |
| Solvent System (v/v) | Rationale & Expected Outcome |
| 80:20 Hexane:Ethyl Acetate | A good starting point. Likely to show significant retention (low Rf). |
| 70:30 Hexane:Ethyl Acetate | Increases mobile phase polarity. Should increase the Rf of the target compound. |
| 50:50 Hexane:Ethyl Acetate | A more polar system for potentially stubborn compounds or faster elution. |
| 95:5 Dichloromethane:Methanol | An alternative solvent system. Useful if tailing is observed in acetate systems.[4] |
Detailed Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be robust and reproducible. Each step includes justifications to foster a deeper understanding of the process.
Step 1: Column Preparation (Wet Packing)
Wet packing is superior for preparing a uniform, homogenous stationary phase bed, which is critical for preventing issues like solvent channeling and poor separation.[2]
-
Select Column and Silica: Choose a glass column with a stopcock. For a 1g crude sample, use approximately 50-100g of silica gel (e.g., 230-400 mesh, 60 Å pore size).[3] The amount of silica can be increased for difficult separations.
-
Prepare Slurry: In a beaker, mix the required silica gel with your starting mobile phase (the system that gave an Rf ≈ 0.25 on TLC) to form a consistent, pourable slurry.
-
Pack the Column: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin (0.5 cm) layer of sand. Pour the silica slurry into the column in a single, continuous motion.
-
Settle and Compact: Gently tap the side of the column to dislodge air bubbles and encourage uniform packing. Open the stopcock to drain some solvent, further compacting the bed. Never let the solvent level drop below the top of the silica bed.[3]
-
Add Protective Layer: Once the silica has settled, add another thin layer of sand on top to protect the bed surface from disruption during sample and solvent addition.
Step 2: Sample Loading (Dry Loading)
For compounds that are solid or viscous oils, or when high resolution is paramount, dry loading is the preferred method. It ensures that the sample is applied to the column in the most concentrated band possible, minimizing band broadening.[1]
-
Dissolve Crude Product: Dissolve your crude 5-(3,4-Dimethylphenoxy)pentan-1-ol in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Adsorb onto Silica: To this solution, add a small amount of silica gel (typically 2-3 times the weight of your crude product).
-
Evaporate Solvent: Thoroughly remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. This is your crude product adsorbed onto silica.
-
Load the Column: Drain the solvent in your packed column down to the level of the top sand layer. Carefully add the dry-loaded sample powder to the top of the column, creating a thin, even layer.
-
Finalize: Gently place another thin layer of sand on top of the sample layer to prevent disturbance when adding the eluent.
Step 3: Elution and Fraction Collection
The elution phase is where the separation occurs. The choice between isocratic (constant solvent composition) and gradient (increasing polarity) elution depends on the complexity of the mixture.
-
Begin Elution: Carefully add your mobile phase to the column, filling the space above the sand. Open the stopcock to begin the flow. Forcing the solvent through with gentle air or nitrogen pressure (flash chromatography) will significantly speed up the process.[5]
-
Isocratic vs. Gradient:
-
Isocratic: Use the single solvent system determined by TLC. This is best if all impurities are well-separated from your product.
-
Gradient: If impurities are close to your product, start with a less polar mixture (e.g., 90:10 Hexane:EtOAc) and gradually increase the proportion of the more polar solvent (e.g., to 70:30 Hexane:EtOAc). This allows less polar impurities to elute first, followed by your product, and finally the more polar impurities.
-
-
Collect Fractions: Collect the eluate in a series of numbered test tubes or flasks. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a 100g column).
Step 4: Analysis and Product Isolation
-
Monitor by TLC: Spot every few fractions onto a TLC plate. Develop the plate in your standard solvent system and visualize (e.g., using a UV lamp and/or a potassium permanganate stain).
-
Combine Pure Fractions: Identify all fractions containing only your pure target compound. Combine these fractions into a single, clean round-bottomed flask.
-
Remove Solvent: Evaporate the solvent using a rotary evaporator to yield the purified 5-(3,4-Dimethylphenoxy)pentan-1-ol.
Visual Workflow: From Crude to Pure
Caption: Overall workflow for chromatographic purification.
Troubleshooting Guide: Expert Solutions to Common Problems
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My compound is eluting with the solvent front (Rf is too high). How can I get it to stick to the column?
A: This is a classic sign that your mobile phase is too polar. The solvent is outcompeting your compound for binding sites on the silica.
-
Immediate Action: Decrease the polarity of your mobile phase. If you are using 70:30 Hexane:Ethyl Acetate, switch to 80:20 or even 90:10. The goal is to increase the interaction between the polar alcohol group of your molecule and the polar silica gel.[4]
-
Underlying Principle: Column chromatography is an equilibrium process.[3] By making the mobile phase less polar, you shift the equilibrium toward the compound being adsorbed on the stationary phase, thereby increasing retention and lowering its Rf value.
Q2: My compound won't elute from the column, even with my TLC solvent system. What's wrong?
A: This indicates your mobile phase is not polar enough to displace the compound from the silica gel. This can happen if the crude material is loaded in a large volume or if the scale-up from TLC to column is not linear.
-
Immediate Action: Gradually increase the polarity of your mobile phase. If you are using 70:30 Hexane:Ethyl Acetate, move to a 50:50 mixture. If that is still insufficient, adding a small percentage (1-5%) of a much more polar solvent like methanol to your eluent can be highly effective.[4]
-
Causality Check: Did you overload the column? Overloading can cause the compound band to diffuse and interact so strongly with the upper portion of the silica that normal elution is hindered.[1] Use a proper silica-to-sample ratio (at least 50:1 by weight).
Q3: The separation between my product and an impurity is poor. The spots are overlapping on the TLC.
A: This is the most common challenge in chromatography. Resolution is a function of mobile phase, stationary phase, and technique.
-
Solution 1 (Fine-Tune Polarity): Try a shallower gradient or an isocratic elution with a solvent system that places your product's Rf at the lower end of the ideal range (~0.2). This gives the compounds more time on the column to resolve.
-
Solution 2 (Change Solvent Selectivity): Switch one of the mobile phase components. The interactions between solvents, your compound, and the silica are complex. Replacing ethyl acetate with a different polar modifier like a dichloromethane/methanol mix or using tert-butyl methyl ether can alter the relative elution order and improve separation.[6]
-
Solution 3 (Check Column Packing): A poorly packed column with channels or cracks will lead to terrible resolution. If you suspect this, the column is likely not salvageable and must be repacked.[1]
Q4: My purified product shows "tailing" or "streaking" on the TLC plate. How can I get sharp, round spots?
A: Tailing is often caused by unwanted secondary interactions between your compound and the stationary phase or by overloading.
-
Check for Acidity/Basicity: While 5-(3,4-Dimethylphenoxy)pentan-1-ol is neutral, your impurities may not be. Acidic impurities can tail on silica. Adding a tiny amount of acetic acid (e.g., 0.1%) to the mobile phase can sometimes sharpen peaks for acidic compounds.[4]
-
Rule out Degradation: Some compounds can degrade on the acidic surface of silica gel. To test this, spot your crude material on a TLC plate, let it sit in the open air for 30-60 minutes, and then develop it. If new spots or a streak appears from the origin, degradation may be occurring.[4] In this case, using a less acidic stationary phase like neutral alumina might be necessary.
-
Reduce Sample Concentration: Tailing is a hallmark of overloading, both on the column and on the TLC plate. Ensure your spotting solution for TLC is dilute, and use the correct sample-to-silica ratio for your column.[1]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting poor separation.
Frequently Asked Questions (FAQs)
Q: How much crude material can I purify at once?
A: This depends on the column size and the difficulty of the separation. A good rule of thumb is the "1/100th rule": the mass of the crude sample should be about 1-3% of the mass of the silica gel. For a very easy separation (large ΔRf on TLC), you might go as high as 5% (1:20 ratio). For difficult separations, a 1% ratio (1:100) is safer.[3]
Q: What are the most likely impurities from the synthesis?
A: In a typical Williamson ether synthesis to produce this molecule, the most common impurities would be unreacted starting materials: 3,4-dimethylphenol and the 5-halopentan-1-ol precursor. 3,4-dimethylphenol is significantly more polar than the product due to its acidic phenolic hydroxyl group and will stick strongly to the silica. The halo-alkanol is likely of similar or slightly higher polarity than the product.
Q: Can I reuse my silica gel?
A: It is strongly discouraged for high-purity applications in research and development. Highly retained impurities from a previous run will contaminate your current purification. Given the relatively low cost of silica gel, using fresh stationary phase for each purification is the best practice to ensure reproducibility and purity.
Q: My compound is an oil. How do I get an accurate weight after purification?
A: After combining the pure fractions and removing the solvent on a rotary evaporator, the resulting oil will still contain trace amounts of solvent. To get an accurate mass, you must dry the material under high vacuum for several hours to a constant weight. For viscous oils, gently heating (e.g., 30-40°C) under vacuum can help drive off residual solvent.
References
-
Boyes, B. E., & Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
-
Molnar, I. (2015). Solvent selection in liquid chromatography. Journal of Chromatography A, 1389, 49-64. (Note: A direct link to the full text may require subscription; a general link to the publisher is provided). Available at: [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
-
Hossain, M. A., & Ismail, Z. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. Available at: [Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]
-
Phenomenex. (2025). Column Chromatography Guide. Available at: [Link]
-
University of Victoria. (n.d.). Column chromatography. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
Sources
Technical Support Center: Solubilization Strategies for 5-(3,4-Dimethylphenoxy)pentan-1-ol
Welcome to the Application Scientist Support Center. Formulating highly lipophilic synthetic intermediates and drug precursors for biological assays is a frequent bottleneck in drug development. 5-(3,4-Dimethylphenoxy)pentan-1-ol presents a classic solubilization challenge: it possesses a highly hydrophobic core (a 3,4-dimethyl-substituted aromatic ring and a 5-carbon alkyl chain) with only a single polar headgroup (a primary hydroxyl).
This guide is designed to provide researchers with field-proven, thermodynamically sound strategies to transition this molecule from organic storage solutions into stable aqueous environments.
Part 1: Fundamental Solubility FAQs
Q1: Why does 5-(3,4-Dimethylphenoxy)pentan-1-ol exhibit such poor aqueous solubility compared to shorter phenoxy alcohols? A: The solubility of an alcohol in water is dictated by the balance between the polar hydroxyl group and the non-polar hydrocarbon framework. While short-chain phenoxy alcohols (like phenoxyethanol) are miscible in water, solubility decreases logarithmically as the hydrocarbon chain lengthens[1]. For 5-(3,4-Dimethylphenoxy)pentan-1-ol, the extended pentyl chain and the two methyl groups on the benzene ring drastically increase the molecule's hydrophobic volume. The thermodynamic penalty of breaking water-water hydrogen bonds to form a hydration cavity for this large lipophilic surface area is immense. Consequently, the molecule aggregates to minimize aqueous contact, leading to phase separation or precipitation.
Q2: What are the recommended organic solvents for preparing primary stock solutions? A: For long-term storage and high-concentration stocks (e.g., 50–100 mM), aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or protic solvents like Ethanol are highly recommended. Similar to other substituted phenoxy alcohols, this compound exhibits high solubility in these organic solvents due to favorable dispersion forces and dipole-dipole interactions that easily disrupt the solute's lattice energy[2].
Table 1: Quantitative & Qualitative Solubility Profile
| Solvent | Dielectric Constant (ε) | Estimated Solubility | Solvation Mechanism |
| Water | 80.1 | Practically Insoluble (< 0.1 mg/mL) | High thermodynamic penalty for hydrophobic cavity formation. |
| DMSO | 46.7 | Freely Soluble (> 50 mg/mL) | Strong dipole-dipole interactions; excellent disruption of solute-solute bonds. |
| Ethanol | 24.5 | Freely Soluble (> 50 mg/mL) | Hydrogen bonding with terminal -OH; lipophilic interaction with alkyl chain. |
| Dichloromethane | 9.1 | Freely Soluble (> 50 mg/mL) | Favorable London dispersion forces with the aromatic/alkyl core. |
Q3: When I dilute my DMSO stock into an aqueous assay buffer (e.g., PBS), the compound crashes out, forming a cloudy suspension. How can I prevent this? A: This is a classic "solvent-shift" precipitation. When the DMSO concentration drops below the critical threshold required to solvate the hydrophobic core, the compound rapidly nucleates and aggregates. To prevent this, you must lower the thermodynamic penalty of aqueous exposure using excipients. The two most reliable methods are Micellization (using surfactants like Tween-80)[3] and Inclusion Complexation (using cyclodextrins like HP-β-CD)[4].
Part 2: Troubleshooting Workflows & Mechanisms
When dealing with aqueous precipitation, following a logical decision matrix prevents wasted material and ensures assay compatibility.
Workflow for troubleshooting aqueous precipitation of hydrophobic compounds.
The Role of Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity. By utilizing 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), the 3,4-dimethylphenoxy group and the pentyl chain of the drug displace high-enthalpy water molecules inside the CD cavity[5]. This host-guest interaction is thermodynamically driven by the hydrophobic effect, shielding the lipophilic portions of the molecule while the hydrophilic exterior maintains bulk aqueous solubility.
Mechanism of cyclodextrin-mediated inclusion complexation and drug delivery.
Part 3: Standardized Experimental Protocols
To ensure reproducibility, protocols must be treated as self-validating systems. The following methodologies explain not just the steps, but the causality behind the physical manipulations.
Protocol A: Preparation of a Stable Aqueous Formulation using HP-β-CD
This protocol generates a biologically compatible, aqueous-stable solution by forcing the compound into a cyclodextrin inclusion complex.
-
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS or cell culture media).
-
Causality: A high concentration of the host molecule is required to drive the equilibrium toward complexation according to Le Chatelier's principle.
-
-
Stock Preparation: Dissolve 5-(3,4-Dimethylphenoxy)pentan-1-ol in 100% DMSO to create a 100 mM primary stock.
-
Complexation: Place the 20% HP-β-CD solution on a high-speed vortex mixer. While vortexing continuously, add the DMSO stock dropwise until the desired final concentration is reached (e.g., 1 mM).
-
Causality: Dropwise addition under high shear prevents localized high concentrations of the hydrophobic drug, which would otherwise lead to irreversible nucleation before the cyclodextrin can encapsulate it.
-
-
Equilibration: Sonicate the mixture in a water bath for 15 minutes, followed by incubation at 37°C for 1 hour.
-
Causality: Sonication provides the kinetic energy required to overcome the activation barrier of complex formation, while 37°C incubation ensures thermodynamic equilibrium.
-
-
System Validation (Critical): Centrifuge the final solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic pellet.
-
Causality: If a pellet forms, the solubility limit of the inclusion complex has been exceeded, and the concentration must be recalculated. A clear supernatant validates the success of the formulation.
-
Protocol B: Step-Down Dilution Method for Cell-Based Assays (DMSO/Tween-80)
If cyclodextrins interfere with your specific assay, use a surfactant-mediated step-down approach.
-
Primary Stock: Prepare a 1000x stock in 100% DMSO.
-
Intermediate Micellar Stock: Dilute the primary stock 1:10 into a DMSO solution containing 10% Tween-80 (creating a 100x stock).
-
Causality: Pre-mixing the compound with the surfactant in an organic phase ensures that upon aqueous dilution, the surfactant molecules are already intimately associated with the drug, instantly forming protective micelles.
-
-
Aqueous Shift: Pre-warm the final aqueous culture media to 37°C. Rapidly inject the 100x intermediate stock into the media under vigorous agitation to reach the 1x final concentration.
-
Causality: Pre-warming the media increases the kinetic energy and the absolute solubility limit of the system, drastically reducing the thermodynamic shock of the solvent shift.
-
References
- A Comprehensive Technical Guide to the Solubility of 3-Phenoxy-1-propanol in Organic Solvents. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERbxItBZ0g1G8_BzIyPVX3r5QqOL05xKhnhVDZhHhVAIQ2ePnTtFoXWQdkdPZjGt6OpOuUJdL6Lp6XvAmKEHbUUkoyxVdWMdZg6Oe_50fbDV7FhRVtqPlrJL7BJLVYOHkmZZefMrcaF5QoW4ygwkKW1XmKOKNQWbPxDGoVtC0nN_yoHMt9hPp2_opuBVHB2t8SH5TY2TIW-t9qSB_2XYSlWSxL6eHi3oAlRFyQZii1VxbzQmeAOB-RitM=]
- 17.2: Properties of Alcohols and Phenols. Chemistry LibreTexts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES7Yu5vyY72geq_MOw8V94JPqDO_yjBi8teb4dBWZBvLDDtN3Cbceeqwhztp1DDb_TYTxAjATLSekQxFS4NGxOO904IB9GIE4FbfF-XhaUYgKB0ofbechl2i6WEv6N_R8E366QrHUIZYzAJcT1jrohvQjNHDci3lbXIpkJtN2DBu64npntXs2baWI0AaaNSiGOBaUdYrK91eLYGP9MSDWfKGx_yiD8DUSRs2fTJwZGE1-Mf30j1CWlvXDDuU4_B539BvFt8uMQMG0QlubUiF6qFa77F0G_O0PesV3tDB4=]
- Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Current Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2KdyOoL3MsvMwnKOSKxFbx4z3H1UsMowHF1V3sXORNDXGx0Rc6Bql0QxoN8XnAkvAdgvfWDz4UuAf27KCm6hm4Gni8X6Y3gu3lsnoYZN9Uk6-UbFOMXyYeCfZlxglfBm97c7mgYa7tw8ZNe0pVWuWSmFmrGXMCd5P5vz1kI2kW3lWHaCfb-pp3Ogl78NXZQTN-cGsZsLnb2hVxJO-gbNDCPJXRFs33Xk8s4lz4q0br0wZ-LJeSB1lcIuZPM75aIBQsb44wyX13E_ie4bD1uwYzz7rtqmSYg==]
- Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCCcD9NoPzM-FBsw-UJ6pKlsiyt_oZuPobNvCOYKrBFzqOKsezDNQv0VnxeOHVAy7xphydYAN8Sx2UoyILX_TRovLaYPSzXMh9fIeBFSdJ5vu9nWUVZhQ8jKY6cIe94TQkC3Y=]
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcYIWjpLDOLn6yMZ3a1CLIc6yKecPDgKUlBQqc9pkI3CY2dEHtouu-4y1oO2PalKNQhhXYLyyP-flUfCa1hD-rmllTE7gEOmH_CHBUTdf4pkuTG-aLFuYs9JcD0DcJW3bnYal0u3dqvP0fZhw=]
Sources
Technical Support Center: Optimizing Etherification Temperature for Phenoxy Pentanol Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing phenoxy pentanol (e.g., 5-phenoxypentan-1-ol) via the Williamson ether synthesis is a foundational yet nuanced process. The coupling of phenol with a 1,5-pentanediol derivative (such as 5-bromopentan-1-ol) under basic conditions is highly sensitive to thermal parameters.
This guide provides field-proven insights into temperature optimization, ensuring you can maximize
Mechanistic Workflow: Temperature-Dependent Pathways
Workflow of temperature-dependent pathways in phenoxy pentanol synthesis.
Core Methodology: Self-Validating Protocol for Phenoxy Pentanol
To ensure scientific integrity, this protocol is designed as a self-validating system . Each step includes a built-in verification mechanism so operators can immediately identify if a thermal or chemical parameter has failed.
Protocol: Phase-Transfer Catalyzed (PTC) Synthesis of 5-Phenoxypentan-1-ol
-
Reagent Loading: In a round-bottom flask, combine phenol (1.0 eq) and 5-bromopentan-1-ol (1.2 eq).
-
Causality: A slight stoichiometric excess of the primary alkyl halide drives the reaction forward and compensates for any minor hydrolysis that occurs at elevated temperatures[1].
-
-
Catalyst & Base Addition: Introduce finely powdered anhydrous
(1.5 eq) and Polyethylene Glycol 400 (PEG-400) at 1-5 mol%.-
Causality:
deprotonates the phenol to form the nucleophilic phenoxide. PEG-400 acts as a phase-transfer catalyst, complexing with the potassium ion to increase the nucleophilicity of the phenoxide. This drastically lowers the activation energy, allowing the reaction to proceed efficiently at lower temperatures[2].
-
-
Temperature-Controlled Reaction: Heat the mixture to strictly 60–65°C under vigorous stirring (800 rpm) for 3 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The complete disappearance of the phenol spot (visualized with UV or iodine) validates successful deprotonation and alkylation. Yields typically exceed 90% under these specific thermal conditions[3].
-
-
Workup & Extraction: Cool to room temperature, quench with distilled water, and extract with dichloromethane (DCM).
-
Self-Validation: Test the pH of the aqueous layer. It must remain basic (pH > 9). If the pH is neutral, the base was prematurely consumed by side reactions (e.g., wet solvent or atmospheric
absorption), indicating a failure in environmental control[1].
-
Data Presentation: The Effect of Temperature on Yield
Understanding the thermodynamics of this reaction is critical. The table below summarizes the quantitative impact of temperature on product distribution during a standard PTC etherification.
| Temperature (°C) | Phenoxy Pentanol Yield (%) | Unreacted Phenol (%) | Side Products (E2 / C-Alkylation) (%) | Mechanistic Causality |
| 25 | < 15% | > 80% | < 5% | Insufficient thermal energy to overcome the |
| 45 | 45% | 50% | 5% | Reaction kinetics are too slow; incomplete conversion after standard duration. |
| 65 | > 90% | < 5% | < 5% | Optimal thermal window for PTC complexation; |
| 85 | 75% | < 2% | 23% | Increased heat promotes competing E2 elimination of 5-bromopentanol[1]. |
| 110+ | < 40% | 0% | > 60% | Catalyst degradation; C-alkylation and alkene formation dominate the system[4]. |
Troubleshooting & FAQs
Q1: Why does my phenoxy pentanol yield consistently drop when the reaction temperature exceeds 85°C?
A: The Williamson ether synthesis is a classic
Q2: I am using Phase Transfer Catalysis (PTC). How does temperature interact with my catalyst choice? A: Temperature directly impacts the thermal stability of your catalyst. If you are using quaternary ammonium salts like Tetrabutylammonium bromide (TBAB), temperatures above 100°C can cause the catalyst to degrade via Hofmann elimination, destroying your reaction kinetics. This is why2 is highly recommended for etherifications; it is thermally stable and maintains excellent complexation with potassium ions, allowing for high yields at a mild 60-65°C[2].
Q3: My reaction at 65°C is stalling with unreacted starting material. Should I just increase the heat?
A: Do not increase the heat immediately, as this will likely generate elimination impurities[1]. First, verify the strength and condition of your base. Incomplete deprotonation is the primary cause of stalled etherifications. Ensure your
References
-
Title: The Williamson Ether Synthesis | Source: Master Organic Chemistry | URL: [Link]
-
Title: Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent | Source: ResearchGate | URL: [Link]
-
Title: PEG-400/PEG-600 for PTC Etherification of Weakly Nucleophilic Phenol | Source: Phase Transfer Catalysis Communications | URL: [Link]
Sources
Technical Support Center: Stability and Troubleshooting Guide for 5-(3,4-Dimethylphenoxy)pentan-1-ol in Acidic Media
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 5-(3,4-Dimethylphenoxy)pentan-1-ol . This molecule features three distinct functional domains—an electron-rich aromatic ring, an aryl alkyl ether linkage, and a primary alcohol—each presenting unique vulnerabilities when exposed to acidic environments.
The following modules decode the mechanistic causality behind common degradation issues and provide self-validating protocols to ensure structural integrity during your workflows.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: During acid-catalyzed reactions, my yield drops significantly, and LC-MS detects a highly polar byproduct (m/z 121.06[M-H]⁻). Why is my compound fragmenting?
A1: You are observing acid-catalyzed ether cleavage. While ethers are widely utilized as inert solvents, they undergo a specific degradation pathway when exposed to strong hydrohalic acids (such as HBr or HI) at elevated temperatures[1]. The acid protonates the ether oxygen, creating a highly reactive intermediate. Because the aromatic ring (a phenol derivative) cannot undergo nucleophilic substitution, the halide nucleophile exclusively attacks the less sterically hindered primary carbon of the pentyl chain via an SN2 mechanism[2].
-
Causality Insight: This specific yields 3,4-dimethylphenol (the polar byproduct you are detecting) and 1-halo-5-pentanol[2]. The reaction requires both a strong acid to shift the protonation equilibrium and a highly polarizable nucleophile (like I⁻ or Br⁻) to execute the displacement.
Q2: I am using HCl at room temperature. The ether linkage remains intact, but my mass spectra show a shift corresponding to the loss of the hydroxyl group. What is happening?
A2: The primary alcohol is undergoing nucleophilic substitution. Unlike the ether oxygen, the primary alcohol at the terminus of the pentyl chain is highly accessible and requires less thermal energy to react[3]. Under strongly acidic conditions containing halide ions (e.g., concentrated HCl), the hydroxyl group is protonated to form an oxonium ion (an excellent leaving group, H₂O). The chloride ion then attacks the primary carbon via an SN2 mechanism, converting your starting material into 1-chloro-5-(3,4-dimethylphenoxy)pentane.
-
Causality Insight: Aqueous HCl does not cleave ethers because the chloride ion is an insufficient nucleophile to break the stable ether C-O bond at room temperature[1]. However, it is perfectly capable of displacing a protonated primary alcohol.
Q3: When using sulfuric acid (H₂SO₄) as a catalyst, I observe multiple new peaks with higher molecular weights. How do I prevent this?
A3: Your molecule is undergoing Electrophilic Aromatic Substitution (EAS). The 3,4-dimethylphenoxy group is a highly activated aromatic system. The ether oxygen acts as a strong electron-donating group via resonance (+M effect), while the two methyl groups provide additional electron density via hyperconjugation (+I effect). This makes the positions ortho and para to the ether oxygen highly nucleophilic. In the presence of strong electrophilic acids (like H₂SO₄ or HNO₃), the ring readily undergoes sulfonation or nitration.
-
Causality Insight: To prevent EAS, avoid oxidizing or electrophilic acids. If an acid catalyst is mandatory, opt for non-nucleophilic, non-electrophilic alternatives like dilute trifluoroacetic acid (TFA) or p-toluenesulfonic acid (pTSA), and maintain strict temperature control.
Part 2: Quantitative Degradation Summary
To aid in rapid diagnostic checks, the table below summarizes the causality between specific acidic conditions and their resulting degradation pathways.
| Acidic Condition | Primary Degradation Pathway | Mechanistic Causality | Major Degradants | Prevention Strategy |
| Aqueous HCl (RT) | Alcohol Substitution | SN2 attack by Cl⁻ on the protonated primary alcohol. | 1-Chloro-5-(3,4-dimethylphenoxy)pentane | Use non-nucleophilic acids (e.g., dilute H₂SO₄) or protect the alcohol. |
| Conc. HBr / HI (Heat) | Ether Cleavage | SN2 attack by Br⁻/I⁻ on the alkyl carbon of the protonated ether[2]. | 3,4-Dimethylphenol, 1-Halo-5-pentanol | Avoid strong hydrohalic acids; maintain temperatures below 40°C. |
| Conc. H₂SO₄ / HNO₃ | Electrophilic Aromatic Substitution | Electrophilic attack on the activated, electron-rich aromatic ring. | Sulfonated or nitrated phenoxy derivatives | Use mild, non-electrophilic organic acids (e.g., Acetic Acid). |
Part 3: Self-Validating Experimental Protocols
Protocol A: Controlled Acidic Hydrolysis Assay (Stability Profiling)
Objective: To empirically determine the degradation profile of 5-(3,4-dimethylphenoxy)pentan-1-ol, decoupling the rates of primary alcohol substitution from ether cleavage. Self-Validation Mechanism: This protocol incorporates biphenyl as an inert internal standard. Because biphenyl is entirely stable under these conditions, it validates the extraction efficiency and ensures any observed loss of the target compound is due to chemical degradation, not mechanical loss.
-
Standard Preparation: Dissolve 5-(3,4-dimethylphenoxy)pentan-1-ol in HPLC-grade acetonitrile to a final concentration of 10 mg/mL. Add 1 mg/mL of biphenyl (Internal Standard).
-
Acidic Incubation: Aliquot 1 mL of the standard into three separate pressure-rated glass vials. Add 1 mL of the following to each respective vial:
-
Vial A: 2M HCl (Tests alcohol substitution).
-
Vial B: 2M HBr (Tests both and alcohol substitution)[3].
-
Vial C: 0.1M H₂SO₄ (Tests EAS and non-nucleophilic acid stability).
-
-
Thermal Stress: Seal vials and incubate in a thermomixer at 80°C for 4 hours. (Causality: Ether cleavage requires elevated thermal energy to overcome the high activation barrier of the C-O bond).
-
Kinetic Quenching: Transfer vials to an ice bath. Carefully neutralize each reaction by adding saturated aqueous NaHCO₃ dropwise until CO₂ evolution ceases (pH ~7). (Causality: Immediate neutralization halts the acid-catalyzed kinetics, locking the degradation profile).
-
Extraction & Analysis: Extract the aqueous layer with 3 x 2 mL of ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under N₂, and analyze via LC-MS (ESI+ and ESI- modes).
Protocol B: Chemoselective Protection of the Primary Alcohol
Objective: To shield the primary alcohol from nucleophilic substitution or esterification when acidic conditions are unavoidable downstream. Self-Validation Mechanism: The success of this protocol is validated via ¹H-NMR, specifically tracking the disappearance of the broad hydroxyl proton and the appearance of a sharp acetate methyl singlet.
-
Reaction Setup: Dissolve 1.0 eq of 5-(3,4-dimethylphenoxy)pentan-1-ol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Catalytic Activation: Add 1.5 eq of Triethylamine (TEA) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). (Causality: TEA acts as an acid scavenger to prevent premature degradation, while DMAP acts as a nucleophilic catalyst to accelerate acylation).
-
Acylation: Cool the mixture to 0°C. Dropwise, add 1.2 eq of Acetic Anhydride (Ac₂O). Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Mild Workup: Quench with 1M HCl (brief exposure at room temperature will not cleave the ether), wash with brine, dry over MgSO₄, and evaporate the solvent.
-
NMR Validation: Confirm protection via ¹H-NMR. Ensure the disappearance of the -OH singlet (typically ~2.0 ppm, broad) and verify the appearance of a sharp acetate methyl singlet at ~2.05 ppm.
Part 4: Mechanistic Visualization
The following diagram maps the divergent degradation pathways of 5-(3,4-dimethylphenoxy)pentan-1-ol based on the specific acidic environment applied.
Acid-catalyzed degradation pathways of 5-(3,4-Dimethylphenoxy)pentan-1-ol under varying conditions.
References
-
OpenStax. "18.3 Reactions of Ethers: Acidic Cleavage". Organic Chemistry. Available at:[Link]
-
Chemistry LibreTexts. "18.3: Reactions of Ethers - Acidic Cleavage". Available at:[Link]
-
Master Organic Chemistry. "Cleavage Of Ethers With Acid". Available at:[Link]
-
Wikipedia. "Ether cleavage". Available at:[Link]
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Minimizing side reactions in alkylation of 3,4-dimethylphenol
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the alkylation of 3,4-dimethylphenol. Our goal is to provide in-depth, field-proven insights to help you navigate common challenges and minimize side reactions in your experiments. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Core Challenges in the Alkylation of 3,4-Dimethylphenol
The alkylation of 3,4-dimethylphenol is a powerful tool for generating valuable intermediates. However, the inherent reactivity of the phenol moiety presents several challenges that can lead to complex product mixtures and low yields of the desired compound. The hydroxyl group is a strong activating, ortho, para-directing group, while the phenoxide anion is an ambident nucleophile, capable of reacting at either the oxygen or the carbon atoms of the aromatic ring.[1] The primary hurdles you will likely encounter are:
-
Competition between C-Alkylation and O-Alkylation: The formation of undesired phenyl ethers (O-alkylation) is a common side reaction that competes with the desired carbon-carbon bond formation on the aromatic ring (C-alkylation).[2]
-
Polyalkylation: The introduction of the first alkyl group further activates the aromatic ring, making the product more reactive than the starting material. This often leads to the addition of multiple alkyl groups, a significant issue in Friedel-Crafts alkylation.[3][4][5]
-
Regioselectivity Control: 3,4-Dimethylphenol has three potential sites for electrophilic attack: C2, C5, and C6. Directing the alkyl group to a specific position, particularly the sterically hindered C6 position, requires precise control over reaction conditions.
-
Carbocation Rearrangement: In Friedel-Crafts type reactions, the carbocation electrophile can rearrange to a more stable form before attacking the phenol ring, resulting in an isomeric product that was not intended.[5][6][7]
This guide will address each of these challenges in a practical, question-and-answer format.
Section 2: Troubleshooting and FAQs
Q1: My reaction is producing a significant amount of the O-alkylated ether instead of the C-alkylated phenol. How can I favor C-alkylation?
Answer: This is a classic problem of controlling the reactivity of an ambident phenoxide nucleophile. The outcome of the O- versus C-alkylation is primarily dictated by the reaction conditions, which influence the state of the phenoxide ion and its accessibility to the electrophile.[1] O-alkylation is generally kinetically favored, while C-alkylation can be thermodynamically favored, especially at higher temperatures where the O-alkylated product can rearrange to the C-alkylated form.[8][9]
Core Principles:
-
Hard and Soft Acid-Base (HSAB) Theory: The oxygen atom of the phenoxide is a "hard" nucleophilic center, while the carbon atoms of the ring are "soft" nucleophilic centers. Hard electrophiles tend to react at the oxygen, while softer electrophiles may favor the carbon.
-
Solvation: The choice of solvent is critical. Protic solvents (e.g., water, ethanol, trifluoroethanol) will form strong hydrogen bonds with the phenoxide oxygen, effectively "shielding" it.[1] This solvation makes the oxygen less available for attack, thereby promoting C-alkylation. In contrast, polar aprotic solvents (e.g., DMF, DMSO, acetone) do not solvate the anion as strongly, leaving the more electronegative oxygen as the more reactive site, thus favoring O-alkylation.[1]
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction. Tightly associated ions (like Li+) may coordinate with the oxygen, potentially hindering O-alkylation compared to larger, more dissociated ions (like K+ or Cs+).
Troubleshooting Steps:
-
Switch to a Protic Solvent: If you are using a solvent like DMF or acetonitrile, switch to a protic solvent like an alcohol or even water, if your reagents are compatible.
-
Increase Reaction Temperature: Higher temperatures can promote the Fries rearrangement or an ionic rearrangement of the initially formed ether to the more thermodynamically stable C-alkylated phenol.[8]
-
Use a Heterogeneous Acid Catalyst: Solid acid catalysts like zeolites or cation-exchange resins can create a specific steric environment within their pores that favors C-alkylation.[10][11] These catalysts often operate at higher temperatures, which also aids in C-alkylation.
-
Choose a Milder Base: Using a very strong base will fully deprotonate the phenol, creating a "free" phenoxide ion where the highly electronegative oxygen is very reactive. A weaker base may result in a reaction proceeding through a transition state with more neutral phenol character, favoring C-alkylation.
Q2: I am getting a mixture of mono-, di-, and even tri-alkylated products. How can I stop the reaction at the mono-alkylation stage?
Answer: This issue, known as polyalkylation, is a major drawback of Friedel-Crafts alkylation.[5] The alkyl group is electron-donating, which activates the aromatic ring and makes the mono-alkylated product more nucleophilic and thus more reactive to further electrophilic attack than the starting 3,4-dimethylphenol.[4][6]
Troubleshooting Steps:
-
Use a Large Excess of the Phenol: This is the most common and effective strategy. By using a significant molar excess of 3,4-dimethylphenol relative to the alkylating agent (e.g., 5 to 10 equivalents), you increase the statistical probability that the electrophile will encounter and react with a molecule of the starting material rather than the more reactive mono-alkylated product.[12]
-
Control the Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or GC. Stop the reaction as soon as a significant amount of the desired mono-alkylated product has formed, before polyalkylation becomes dominant. Lowering the temperature can also help reduce the rate of the second and third alkylation steps.
-
Utilize a Bulky Alkylating Agent: If your synthesis allows, using a sterically hindered alkylating agent (e.g., tert-butyl chloride) can physically block the addition of a second alkyl group, especially at the ortho positions.
-
Consider Friedel-Crafts Acylation Followed by Reduction: This is an excellent alternative to direct alkylation. The acyl group (-COR) is electron-withdrawing and deactivates the aromatic ring, which effectively prevents further acylation.[4][13] The resulting ketone can then be reduced to the desired alkyl group (e.g., via Clemmensen or Wolff-Kishner reduction) to yield the pure, mono-alkylated product. This two-step process also elegantly avoids the issue of carbocation rearrangement.[6]
Q3: The alkyl group on my product is an isomer of the one I started with (e.g., I used 1-chloropropane and got an isopropyl group). How do I prevent this rearrangement?
Answer: This is a classic carbocation rearrangement, a hallmark of Friedel-Crafts alkylation reactions involving primary or some secondary alkyl halides.[3][6] The initially formed primary carbocation undergoes a rapid 1,2-hydride or 1,2-alkyl shift to form a more stable secondary or tertiary carbocation before it has a chance to react with the phenol.[7]
Troubleshooting Steps:
-
Use an Alkylating Agent That Forms a Stable Carbocation: Alkylating agents that already form the most stable possible carbocation, such as tert-butyl chloride (forms a tertiary carbocation) or isopropyl chloride (forms a secondary carbocation), will not rearrange.
-
Employ Friedel-Crafts Acylation/Reduction: As mentioned in the previous question, this is the most robust solution. The acylium ion ([R-C=O]⁺) is resonance-stabilized and does not undergo rearrangement.[6][13] Subsequent reduction of the ketone product provides the desired linear alkyl chain without isomerization.
-
Lower the Reaction Temperature: In some cases, lowering the temperature can disfavor the rearrangement pathway relative to the alkylation pathway, although this is often not sufficient to prevent it completely.
-
Use a Milder Lewis Acid Catalyst: Very strong Lewis acids (like AlCl₃) fully generate the carbocation, allowing it to rearrange freely.[14] Milder catalysts may operate through a mechanism where the electrophile is a polarized complex between the alkyl halide and the catalyst, which is less prone to rearrangement before it reacts.[12]
Section 3: Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the key decision points in the alkylation of 3,4-dimethylphenol.
Caption: Competing O- vs. C-alkylation pathways for the 3,4-dimethylphenoxide anion.
Caption: Troubleshooting workflow for common alkylation side reactions.
Section 4: Key Parameter Summary & Recommended Protocol
The successful alkylation of 3,4-dimethylphenol hinges on the careful selection of several key parameters. The table below summarizes their general effects.
| Parameter | Condition/Reagent | Primary Effect on Side Reactions | Rationale |
| Solvent | Protic (e.g., Ethanol, H₂O) | ↓ O-Alkylation | Solvates phenoxide oxygen, making it less nucleophilic.[1] |
| Aprotic (e.g., DMF, THF) | ↑ O-Alkylation | Phenoxide oxygen is more exposed and reactive.[1] | |
| Molar Ratio | High Phenol:Alkylating Agent | ↓ Polyalkylation | Increases probability of electrophile reacting with starting material.[12] |
| Temperature | High (e.g., >100 °C) | ↓ O-Alkylation (favors C-) | Promotes thermodynamic C-alkylated product, can induce rearrangement from O- to C-.[8] |
| Low (e.g., 0 °C to RT) | ↑ O-Alkylation | Favors the kinetically controlled O-alkylation product. | |
| Reaction Type | Friedel-Crafts Alkylation | ↑ Polyalkylation, Rearrangement | Product is more activated than reactant; carbocation intermediates can rearrange.[3][6] |
| Friedel-Crafts Acylation + Reduction | ↓ Polyalkylation, Rearrangement | Acyl group deactivates the ring; acylium ion does not rearrange.[13][15] | |
| Catalyst | Strong Lewis Acid (e.g., AlCl₃) | ↑ Rearrangement, Polyalkylation | Promotes formation of "free" carbocations and is highly active.[14] |
| Heterogeneous Acid (e.g., Zeolite) | Can improve regioselectivity and favor C-alkylation. | Shape selectivity and specific active sites can direct the reaction.[10] | |
| Rhenium-based (e.g., Re₂(CO)₁₀) | Promotes selective ortho-mono-alkylation. | Operates via a different mechanism that avoids common side reactions.[16] |
Recommended Protocol: Selective ortho-Mono-alkylation of 3,4-Dimethylphenol
This protocol is based on modern catalytic methods designed to achieve high regioselectivity and avoid polyalkylation, leveraging a rhenium-catalyzed system as an example of a highly selective process.[16]
Objective: To synthesize 2-alkyl-3,4-dimethylphenol with high selectivity.
Materials:
-
3,4-Dimethylphenol (1.0 eq)
-
Alkene (e.g., 1-octene) (1.2 eq)
-
Dirhenium decacarbonyl (Re₂(CO)₁₀) (2 mol%)
-
Toluene (Anhydrous)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere
-
Standard glassware for workup and purification (silica gel chromatography)
Procedure:
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add 3,4-dimethylphenol and the catalyst, Re₂(CO)₁₀, to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by the alkene.
-
Reaction Conditions: Seal the flask and heat the mixture in an oil bath at 160 °C. The reaction progress should be monitored by TLC or GC analysis of aliquots. Typical reaction times are 12-24 hours. Note: The hydroxy group is essential for this catalytic cycle; anisole derivatives will not react.[16]
-
Workup: Once the reaction is complete (as determined by the consumption of the starting material), cool the flask to room temperature.
-
Purification: Concentrate the reaction mixture in vacuo to remove the toluene. The crude residue can then be purified directly by silica gel column chromatography (using a hexane/ethyl acetate gradient) to isolate the pure 2-alkyl-3,4-dimethylphenol. This method typically results in exclusive ortho-mono-alkylation.[16]
This protocol provides a robust method for overcoming the common challenges of selectivity and polyalkylation that plague traditional methods like Friedel-Crafts.
References
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. Available from: [Link]
-
Liu, G., et al. (2006). Alkylation of phenol: a mechanistic view. PubMed NIH. Available from: [Link]
-
Ethyl Acetate Plant. (2024, March 20). What Is the Mechanism of Phenol Alkylation? Available from: [Link]
-
Anonymous. Phenol reaction. Available from: [Link]
-
LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Available from: [Link]
-
Chemistry Stack Exchange. (2018, June 30). Does rearrangement occur in Friedel Crafts alkylation or not? Available from: [Link]
-
White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. Available from: [Link]
-
Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Available from: [Link]
-
Journal of the American Chemical Society. (2021, November 12). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Available from: [Link]
-
LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available from: [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Available from: [Link]
-
MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. Available from: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
-
LS College. (2020, August 24). Friedel–Crafts reaction. Available from: [Link]
-
Taylor & Francis Online. (2021, June 22). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Available from: [Link]
-
National Center for Biotechnology Information. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Available from: [Link]
-
QuickCompany. An Improved Process For Alkylation Of Phenols. Available from: [Link]
-
Semantic Scholar. (2016, October 5). Harnessing non-covalent interactions to exert control over regioselectivity and site-selectivity in catalytic reactions. Available from: [Link]
-
National Center for Biotechnology Information. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Available from: [Link]
-
ACS Publications. (2025, July 25). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. Available from: [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available from: [Link]
-
Royal Society of Chemistry. (1997). Acidity effect in the regiochemical control of the alkylation of phenol with alkenes. Available from: [Link]
-
Academia.edu. Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkylation. Available from: [Link]
-
ChemRxiv. Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Available from: [Link]
-
ResearchGate. (2025, August 6). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. Available from: [Link]
-
Organic Syntheses. (2017, March 11). Rhenium-Catalyzed ortho-Alkylation of Phenols. Available from: [Link]
-
The Journal of Physical Chemistry A. (2006, January 24). Alkylation of Phenol: A Mechanistic View. Available from: [Link]
-
SL TEC. Phenol Alkylation Plant. Available from: [Link]
-
Ingenta Connect. (2024, August 1). Studies on the Selectivity Between O-Alkylation versus C-Alkylation of Phenol with Cyclohexene Using Nanocrystalline Beta Zeolite. Available from: [Link]
-
IDEAS/RePEc. Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. Available from: [Link]
-
University of York. Lecture 4 Enolates in Synthesis. Available from: [Link]
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Technical Support Center: A Scientist's Guide to Handling Hygroscopic Phenoxy Alcohol Intermediates
Welcome to the Technical Support Center for navigating the challenges associated with the hygroscopic nature of phenoxy alcohol intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical, field-proven protocols to ensure the integrity and success of your experiments.
The Challenge of Hygroscopicity in Phenoxy Alcohol Intermediates
Phenoxy alcohol intermediates are a valuable class of compounds in synthetic chemistry, frequently employed in the development of active pharmaceutical ingredients (APIs). However, their utility is often complicated by their hygroscopic nature—the tendency to readily absorb moisture from the atmosphere.[1][2] This seemingly simple property can have profound consequences on experimental outcomes, leading to issues with stability, reactivity, and overall product quality.[3][4]
Absorbed moisture can act as a hidden reactant, leading to unwanted side reactions, degradation of the intermediate, and a decrease in the yield and purity of the final product.[3][5] Furthermore, the presence of water can alter the physical properties of the intermediate, causing clumping or "bricking," which makes accurate weighing and handling difficult.[1][2]
This guide provides a structured approach to mitigating these challenges through a series of frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What makes phenoxy alcohol intermediates hygroscopic?
A1: The hygroscopicity of phenoxy alcohol intermediates stems from the presence of polar functional groups, particularly the hydroxyl (-OH) group and the ether linkage (-O-), which can form hydrogen bonds with water molecules in the surrounding air.[3] The overall polarity and molecular structure of the specific intermediate will determine its affinity for water.
Q2: How can I tell if my phenoxy alcohol intermediate has absorbed a significant amount of water?
A2: Visual inspection can be the first indicator. Clumping, caking, or the material appearing "gummy" or like a paste are all signs of moisture absorption.[2] For liquid intermediates, the presence of cloudiness or phase separation may indicate water contamination. However, for a definitive quantification of water content, analytical methods are necessary.
Q3: What are the primary consequences of using a "wet" phenoxy alcohol intermediate in my reaction?
A3: The consequences can be significant and varied:
-
Chemical Degradation: Water can hydrolyze certain functional groups on the intermediate or other reactants, leading to the formation of impurities.[3][5]
-
Altered Reaction Kinetics: The presence of water can change the polarity of the reaction medium, affecting reaction rates.
-
Reduced Yield: If the intermediate degrades or participates in side reactions due to moisture, the yield of your desired product will be lower.
-
Inaccurate Stoichiometry: If you weigh out a hydrated intermediate, the actual amount of the active molecule will be less than you calculated, leading to incorrect stoichiometric ratios in your reaction.
-
Physical Handling Issues: As mentioned, moisture absorption leads to clumping and caking, making the material difficult to handle and weigh accurately.[1][2]
Q4: What is the best way to store my hygroscopic phenoxy alcohol intermediates?
A4: Proper storage is the first line of defense against moisture contamination.[1][6]
-
Airtight Containers: Always store hygroscopic intermediates in tightly sealed, airtight containers.[1]
-
Desiccator: For highly sensitive materials, storage in a desiccator containing a drying agent like silica gel or calcium chloride is recommended.[7][8][9]
-
Inert Atmosphere: For extremely sensitive applications, storage in a glovebox under an inert atmosphere (e.g., nitrogen or argon) is the gold standard.[10][11]
-
Cool, Dry Place: Store containers in a cool, dry area away from direct sunlight and sources of high humidity.[1][6]
Q5: Can I dry a phenoxy alcohol intermediate that has been exposed to moisture?
A5: Yes, in many cases, you can dry a hydrated intermediate, but the method must be chosen carefully to avoid thermal degradation.
-
Oven Drying: Gentle heating in a vacuum oven at a temperature below the compound's melting or decomposition point can be effective.[1] Always verify the thermal stability of your specific intermediate before heating.
-
Azeotropic Distillation: For some liquid intermediates, azeotropic distillation with a suitable solvent (e.g., toluene) can be used to remove water.
-
Use of Drying Agents: Dissolving the intermediate in an anhydrous organic solvent and treating it with a solid drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can remove water.[12] The drying agent is then removed by filtration.[12][13]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent reaction yields or impurity profiles. | The hygroscopic nature of the phenoxy alcohol intermediate is leading to variable water content between batches. | 1. Quantify Water Content: Before each reaction, determine the water content of the intermediate using Karl Fischer titration.[14][15][16] 2. Standardize Drying Protocol: Implement a consistent drying procedure for the intermediate before use (e.g., vacuum oven drying for a set time and temperature). 3. Purchase in Smaller Quantities: If feasible, purchase smaller quantities of the intermediate to minimize the time the container is open and exposed to the atmosphere. |
| The solid phenoxy alcohol intermediate is clumped and difficult to weigh. | The material has absorbed a significant amount of atmospheric moisture. | 1. Dry the Material: Use an appropriate drying method (see FAQ 5). 2. Work Quickly: When handling the material, minimize its exposure time to the air.[1][2] 3. Use a Glovebox: For highly sensitive materials, perform all manipulations in a glovebox with a controlled, low-humidity atmosphere.[10][11] |
| A reaction is not proceeding to completion, or the starting material is being consumed with no desired product formation. | Water from the intermediate may be deactivating a moisture-sensitive catalyst or reagent. | 1. Verify Reagent and Catalyst Sensitivity: Check the technical specifications for all reagents and catalysts to determine their sensitivity to water. 2. Use Anhydrous Solvents and Reagents: Ensure all other components of the reaction are rigorously dried. 3. Dry the Intermediate: Prior to the reaction, rigorously dry the phenoxy alcohol intermediate and confirm its dryness via Karl Fischer titration. |
| An unexpected byproduct is observed in the reaction mixture. | The absorbed water is acting as a nucleophile or base, leading to a side reaction. | 1. Characterize the Byproduct: Isolate and identify the structure of the byproduct to understand the side reaction mechanism. 2. Review the Reaction Mechanism: Consider how water could interfere with the desired reaction pathway. 3. Implement Rigorous Anhydrous Techniques: Use Schlenk line techniques or a glovebox to exclude moisture from the reaction.[11] |
Experimental Protocols
Protocol 1: Handling and Dispensing a Hygroscopic Solid Phenoxy Alcohol Intermediate
-
Preparation: Before opening the main container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold surfaces.
-
Inert Atmosphere (Optional but Recommended): If available, perform all subsequent steps in a glovebox with a low-humidity atmosphere.
-
Work Quickly: If a glovebox is not available, minimize the time the container is open. Have all necessary vials, spatulas, and weighing equipment ready.
-
Dispensing: Open the container, quickly dispense the required amount of the intermediate into a pre-weighed, dry vial, and immediately and securely reseal the main container.
-
Sealing: For added protection, wrap the lid of the main container with Parafilm.[8]
-
Storage: Return the main container to a desiccator or other appropriate storage location.[7]
Protocol 2: Determination of Water Content by Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for accurately determining the water content of a sample.[14][16]
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the reagent is standardized.
-
Sample Preparation: Accurately weigh a suitable amount of the phenoxy alcohol intermediate in a dry, gas-tight syringe (for liquids) or directly into the titration vessel (for solids).
-
Titration: Inject the sample into the KF titration cell. The instrument will automatically titrate the sample with the KF reagent until all the water has reacted.
-
Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).
Visualizing the Workflow
Workflow for Handling a Newly Received Hygroscopic Intermediate
Caption: Workflow for handling hygroscopic intermediates.
Safety Precautions
Always consult the Safety Data Sheet (SDS) for the specific phenoxy alcohol intermediate you are handling.[7][17][18] General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][19][20]
-
Ventilation: Handle these compounds in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[19][20]
-
Spill Cleanup: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[18]
-
Eye Contact: In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[17][18][19]
By understanding the principles of hygroscopicity and implementing these best practices, you can significantly improve the reliability and reproducibility of your experimental work with phenoxy alcohol intermediates.
References
- 5 Common Phenoxy Ethanol Mistakes to Avoid - Tristar Intermediates. (2025, July 12).
- How do you handle hygroscopic solutes in the lab? - TutorChase.
- The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. (2025, October 18).
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19).
- Hygroscopic: What it Means, What You Need to Know. (2024, January 19).
- The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19).
- Drying Organic Solutions - Organic Chemistry at CU Boulder.
- Moisture Analysis and the Test Methods - Carboxyl / Alfa Chemistry.
- Phenoxyethanol EHG - Avena Lab.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Techniques for the Determination of Moisture Content, Water Content and Loss on Drying.
- Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed.
- How do you handle hygroscopic salts? - HepatoChem. (2016, September 14).
- 3.2: Drying Agents - Chemistry LibreTexts. (2024, August 15).
- Moisture Analysis Techniques - ResearchGate. (2018, August 28).
- SAFETY DATA SHEET - TCI Chemicals. (2025, November 20).
- Phenoxyethanol SA - SDS (Safety Data Sheet).
- Safety Data Sheet: 2-Phenoxyethanol - Carl ROTH.
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22).
- Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10).
- A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives - Allied Academies. (2018, September 17).
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. (2022, June 21).
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. 5 Common Phenoxy Ethanol Mistakes to Avoid | Buy Quality Phenoxy Ethanol [tristarintermediates.org]
- 7. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ibisscientific.com [ibisscientific.com]
- 10. hepatochem.com [hepatochem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
- 17. makingcosmetics.com [makingcosmetics.com]
- 18. carlroth.com [carlroth.com]
- 19. avenalab.com [avenalab.com]
- 20. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
Validation & Comparative
1H NMR spectrum analysis of 5-(3,4-Dimethylphenoxy)pentan-1-ol
[1]
Executive Summary & Structural Logic
Compound: 5-(3,4-Dimethylphenoxy)pentan-1-ol Molecular Formula: C₁₃H₂₀O₂ Molecular Weight: 208.30 g/mol
This molecule consists of two distinct magnetic domains:
-
Aromatic Domain: A 1,2,4-trisubstituted benzene ring (3,4-dimethylphenoxy) characterized by an ABX spin system.
-
Aliphatic Linker: A 5-carbon saturated chain terminated by a primary alcohol.
Understanding the interplay between these domains is critical for confirming the ether linkage and assessing the integrity of the terminal alcohol.
Structural Assignment Diagram
The following diagram maps the proton environments to their specific chemical shifts.
Caption: Logical segmentation of proton signals based on electronic environment and connectivity.
Comparative Analysis: Solvent Performance
The choice of solvent significantly alters the resolution of the alcohol moiety and the separation of aromatic signals. Below is a comparison of the two industry-standard alternatives: Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[1]
Performance Comparison Table
| Feature | Alternative A: CDCl₃ | Alternative B: DMSO-d₆ | Recommendation |
| -OH Signal | Broad Singlet (Variable) Often exchanges with trace water; appears at 1.5–2.5 ppm or disappears.[1] No coupling visible. | Sharp Triplet (Distinct) Appears at ~4.3–4.5 ppm. Shows ³J coupling to neighboring CH₂, confirming primary alcohol status. | Use DMSO-d₆ for structural proof of alcohol. |
| Water Artifacts | ~1.56 ppm Often overlaps with the central alkyl chain multiplets (1.5–1.7 ppm). | ~3.33 ppm Typically clear of the alkyl region, but may obscure ether/alcohol CH₂ signals if wet. | Use CDCl₃ for clear alkyl chain integration (if dry). |
| Aromatic Resolution | Good separation. | Slight downfield shift; viscosity may broaden lines slightly. | Equivalent. |
| Solubility | Excellent for this ether. | Excellent. | Equivalent. |
Detailed Analysis of Solvent Effects
-
Why DMSO-d₆ is superior for Characterization: In DMSO-d₆, the rate of proton exchange for the hydroxyl group is slowed significantly due to hydrogen bonding with the solvent. This splits the hydroxyl signal into a triplet (
), providing definitive proof that the alcohol is primary ( ). -
Why CDCl₃ is superior for Purity Checks: The water peak in DMSO (3.33 ppm) can sometimes overlap with the ether linkage protons (
ppm) or the alcohol methylene ( ppm) if the sample is "wet". CDCl₃ moves the water peak upfield ( ppm), clearing the critical diagnostic region (3.0–4.5 ppm).
Experimental Data & Shift Assignment
The following data represents the predicted consensus values for the compound in CDCl₃ at 300K.
Aromatic Region (6.5 – 7.2 ppm)
The 3,4-dimethyl substitution creates an asymmetric electron distribution.
-
7.02 (d,
Hz, 1H): H-5 (Ortho to H-6, meta to methyls). -
6.72 (d,
Hz, 1H): H-2 (Ortho to ether oxygen, isolated by methyl). -
6.65 (dd,
Hz, 1H): H-6 (Ortho to H-5, meta to H-2).-
Note: The ether oxygen is an electron-donating group (EDG), shielding the ortho/para protons (H-2, H-6) relative to benzene.
-
Aliphatic Region (1.4 – 4.0 ppm)
-
3.93 (t,
Hz, 2H): (Ether linkage). Deshielded by phenoxy oxygen. -
3.66 (t,
Hz, 2H): (Terminal alcohol). Deshielded by hydroxyl oxygen. - 2.23 (s, 3H) & 2.19 (s, 3H): Aromatic Methyls. Two distinct singlets due to non-equivalence (positions 3 and 4).
-
1.82 (quint, 2H):
-protons relative to ether ( ). -
1.64 (quint, 2H):
-protons relative to alcohol ( ). - 1.55 (m, 2H): Central methylene (C3 of pentyl chain).
Protocol: Synthesis Monitoring (Product vs. Precursor)
A critical application of this analysis is confirming the Williamson ether synthesis reaction between 3,4-dimethylphenol and 5-bromo-1-pentanol .
Diagnostic Workflow
The following Graphviz diagram illustrates the decision logic for confirming conversion.
Caption: Logic flow for monitoring the conversion of 3,4-dimethylphenol to the ether product.
Key Differentiators
-
Disappearance of Phenolic Proton: The starting material (3,4-dimethylphenol) has a sharp singlet
at ppm (in CDCl₃) or ppm (in DMSO-d₆). This must be absent in the pure product. -
Shift of the Alkyl Halide: If using 5-bromo-1-pentanol as the reagent, its
signal appears at ppm. In the product, this converts to the signal at ppm.
Experimental Protocol
To ensure reproducibility and high-resolution data (E-E-A-T compliance), follow this standardized protocol.
Sample Preparation[2][3][4][5][6][7][8]
-
Mass: Weigh 5–10 mg of the oil/solid product.
-
Solvent: Add 600 µL of DMSO-d₆ (recommended for full characterization) or CDCl₃ (for routine purity).
-
Critical Step: Ensure the solvent is stored over molecular sieves to minimize water peaks.
-
-
Mixing: Vortex for 30 seconds. Ensure no "oil droplets" remain at the bottom (common with pentanols).
-
Reference: If not using solvent residual peak for calibration, add 0.05% TMS.
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation of the aliphatic protons.
-
Relaxation Delay (D1): Set to 2.0 seconds . The aromatic protons and the terminal alcohol protons have different T1 times; a shorter delay may under-integrate the aromatic region.
-
Scans (NS): 16 scans are sufficient for >95% purity; use 64 scans to detect <1% impurities.
-
Spectral Width: -2 to 14 ppm.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link
-
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (Standard text for phenoxy/alkyl shift prediction).
-
BenchChem. "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides. Link
Mechanistic Causality: The Electronic Environment of Dimethylphenoxy Alkyl Alcohols
An in-depth structural analysis of dimethylphenoxy alkyl alcohols—critical precursors in the synthesis of lipid-lowering fibric acids (e.g., gemfibrozil) and highly specific antiseptics—relies heavily on accurate
This guide objectively compares the three primary methodologies used by researchers to determine and verify the
Before comparing the methods, it is essential to understand why the chemical shifts behave the way they do in these molecules.
-
The Ipso-Carbon (C1): The oxygen atom of the alkyl alcohol chain exerts a strong electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+R) into the aromatic ring. This heavily deshields the ipso-carbon, pushing its shift to approximately 158–160 ppm[1].
-
Steric and Conformational Effects: In isomers like 2,6-dimethylphenoxyethanol, the bulky ortho-methyl groups force the alkyl chain out of the aromatic plane. This disrupts the +R orbital overlap, altering the shielding of the ortho and para carbons compared to the 3,5-dimethyl isomer[2].
-
Hydrogen Bonding: The terminal hydroxyl group (-OH) engages in intermolecular hydrogen bonding in concentrated solutions, which heavily influences the relaxation times and chemical shifts of the aliphatic
and carbons.
Methodological Comparison: Experimental vs. Predictive Workflows
Method A: High-Field Experimental NMR
Experimental acquisition remains the gold standard for regulatory submissions. However, it requires synthesized, highly purified compounds and is susceptible to solvent and concentration effects. A critical challenge with dimethylphenoxy derivatives is the presence of multiple quaternary carbons (the ipso carbon and the methyl-substituted aromatic carbons), which suffer from long longitudinal relaxation times (
Method B: Quantum Mechanical (DFT/GIAO) Prediction
Density Functional Theory (DFT) coupled with the Gauge-Independent Atomic Orbital (GIAO) method provides a highly accurate, first-principles approach to predicting chemical shifts[3]. By optimizing the 3D geometry of the molecule, DFT accounts for the exact steric clashes (e.g., ortho-methyls pushing against the ether oxygen) that empirical databases often miss[4]. However, gas-phase DFT calculations can deviate from experimental results if implicit solvent models (like PCM) are not utilized to account for the hydrogen bonding of the alkyl alcohol chain[3].
Method C: Empirical/Database Predictors (e.g., ACD/Labs)
Software like ACD/Labs NMR Predictors utilizes Hierarchical Organization of Spherical Environments (HOSE) codes to match the user's structure against a massive database of known fragments[5]. This method is computationally instantaneous and highly accurate for standard motifs. However, it can struggle with novel steric topologies or rare isotopic labeling where empirical data is sparse.
Quantitative Data Comparison
To objectively compare these methods, we analyze the
| Carbon Position | Experimental (100 MHz, | DFT/GIAO (B3LYP/6-311+G**) | Empirical (ACD/Labs HOSE) | Variance Causality |
| C1 (ipso) | 159.3 ppm | 160.1 ppm | 159.0 ppm | DFT slightly overestimates due to lack of explicit solvent H-bonding modeling. |
| C3, C5 (meta) | 139.4 ppm | 140.8 ppm | 139.2 ppm | Quaternary carbons; empirical data is highly accurate due to vast database presence. |
| C4 (para) | 122.8 ppm | 123.6 ppm | 122.5 ppm | Excellent agreement across all methods. |
| C2, C6 (ortho) | 112.1 ppm | 111.5 ppm | 112.8 ppm | DFT captures the exact dihedral angle of the ether oxygen better than HOSE codes. |
| 69.2 ppm | 68.7 ppm | 69.1 ppm | Inductive deshielding from oxygen accurately predicted by all. | |
| 61.5 ppm | 62.3 ppm | 61.2 ppm | DFT deviates slightly if the -OH rotamer is not globally optimized. | |
| 21.6 ppm | 21.9 ppm | 21.5 ppm | Standard aliphatic shift; trivial for all methods. |
Data synthesized from foundational fibric acid and phenoxy derivative literature[1][2].
Self-Validating Experimental Protocols
Protocol A: Optimized Experimental Acquisition for Phenoxy Derivatives
Objective: Ensure accurate integration and signal-to-noise (S/N) for quaternary aromatic carbons.
-
Sample Preparation: Dissolve 30–50 mg of the dimethylphenoxy alkyl alcohol in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. -
Spectrometer Setup: Lock and shim the magnet on a 400 MHz (or higher) spectrometer (100 MHz for
). -
Pulse Sequence Selection: Select a standard 1D
sequence with inverse-gated proton decoupling (e.g., zgig on Bruker systems) if quantitative integration is required, or standard WALTZ-16 decoupling (zgpg30) for routine structural verification. -
Relaxation Delay (
): Critical Step. Set the delay to 2.5 to 3.0 seconds . Because C1, C3, and C5 lack attached protons, their dipole-dipole relaxation is inefficient. A standard 1-second delay will result in these peaks disappearing into the baseline noise. -
Acquisition: Acquire a minimum of 512 scans to achieve sufficient S/N for the quaternary carbons.
Protocol B: DFT/GIAO Computational Workflow
Objective: Generate highly accurate theoretical chemical shifts accounting for 3D conformation.
-
Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to generate conformers of the alkyl alcohol chain. The extended conformation is entropically favored over the bent conformation[2].
-
Geometry Optimization: Submit the lowest-energy conformer to a DFT optimization using Gaussian software at the B3LYP/6-311++G(d,p) level of theory[4]. Ensure no imaginary frequencies are present.
-
Solvent Modeling: Apply the Polarizable Continuum Model (PCM) for Chloroform to simulate the dielectric environment.
-
NMR Shielding Calculation: Run the NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method[6].
-
Referencing: Subtract the calculated isotropic shielding tensor of the target carbons from the calculated shielding tensor of TMS optimized at the exact same level of theory to yield the predicted chemical shift (
).
Workflow Visualization
The following diagram illustrates the parallel pathways of experimental acquisition versus computational and empirical prediction, highlighting where data correlation occurs.
Workflow comparing experimental 13C NMR acquisition with computational (DFT/GIAO) and empirical predictions.
References
-
Materials and methods - The Royal Society of Chemistry Source: RSC.org URL:[Link][1]
-
Molecular dynamics of fibric acids Source: ResearchGate URL:[Link][2]
-
Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups Source: PubMed Central (PMC) URL:[Link][3]
-
Structural, Vibrational, NBO –UV, NMR and Molecular Docking Studies on 2,4 -Dichloro phenoxy acetic acid using DFT Methods Source: Jetir.org URL:[Link][4]
-
Dietanol Amin Ditiyokarbamat RAFT Ajanının 1H ve 13C NMR Spektrumlarının Teorik İncelenmesi Source: DergiPark URL:[Link][6]
-
Endocrine Disruption Modeling - QSAR modeling applied to environmental and health issues Source: National Academic Digital Library of Ethiopia URL:[Link][5]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. dergipark.org.tr [dergipark.org.tr]
A Researcher's Guide to the Infrared Spectrum of 5-(3,4-Dimethylphenoxy)pentan-1-ol: A Comparative Analysis
For researchers and professionals in drug development and chemical synthesis, understanding the molecular structure of novel compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and powerful method for identifying functional groups and elucidating the structural backbone of a molecule. This guide offers an in-depth analysis of the expected FTIR absorption peaks for 5-(3,4-Dimethylphenoxy)pentan-1-ol, a compound of interest in various research domains. By dissecting its constituent functional groups and comparing them with structurally related molecules, we can build a comprehensive and predictive understanding of its infrared spectrum.
The Structural Landscape of 5-(3,4-Dimethylphenoxy)pentan-1-ol
To anticipate the FTIR spectrum of 5-(3,4-Dimethylphenoxy)pentan-1-ol, we must first consider its key structural features: a primary alcohol, an aromatic ring with a specific substitution pattern, an ether linkage, and an aliphatic chain. Each of these components will give rise to characteristic absorption bands.
The overall workflow for interpreting the spectrum involves identifying the contributions of each of these functional moieties.
Figure 1: Key functional components of 5-(3,4-Dimethylphenoxy)pentan-1-ol.
Predicted FTIR Absorption Peaks and Comparative Analysis
The following table summarizes the expected characteristic FTIR absorption peaks for 5-(3,4-Dimethylphenoxy)pentan-1-ol. This prediction is based on established group frequencies and a comparative analysis with related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes and Comparative Insights |
| Alcohol | O-H stretch | 3500 - 3200 | Strong, Broad | This broadness is a hallmark of hydrogen bonding between alcohol molecules.[1][2][3] In dilute solutions, a sharper "free" O-H peak may appear around 3650-3600 cm⁻¹.[3] |
| C-O stretch | ~1050 | Strong | For primary alcohols, this peak is typically found around 1050 cm⁻¹.[4] This distinguishes it from secondary (~1100 cm⁻¹) and tertiary (~1150 cm⁻¹) alcohols.[4] | |
| Aromatic Ring | Aromatic C-H stretch | 3100 - 3000 | Medium to Weak | These peaks appear at a slightly higher frequency than aliphatic C-H stretches.[5][6] |
| Aromatic C=C stretch | 1600 - 1585 & 1500 - 1400 | Medium | Aromatic hydrocarbons typically show two bands in this region due to ring stretching vibrations.[5][6] | |
| C-H out-of-plane bend | 900 - 675 | Strong | The exact position is diagnostic of the ring's substitution pattern.[5][7] For a 1,2,4-trisubstituted ring, as is the case here (considering the ether and two methyl groups), specific patterns can be expected.[8] | |
| Ether | Aryl-Alkyl C-O-C asymmetric stretch | 1275 - 1200 | Strong | This is a characteristic absorption for aryl alkyl ethers.[9] |
| Aryl-Alkyl C-O-C symmetric stretch | 1075 - 1020 | Medium | This second ether band is also expected for this type of linkage.[9] | |
| Alkyl Chain | Aliphatic C-H stretch | 3000 - 2850 | Strong | These peaks from the pentyl chain and methyl groups will be prominent and appear just below 3000 cm⁻¹.[10][11] |
| CH₂ bend (scissoring) | ~1470 - 1450 | Medium | This is a characteristic bending vibration for methylene groups in the alkyl chain.[6][11] | |
| CH₃ bend | ~1375 | Medium | This absorption is due to the bending of the C-H bonds in the two methyl groups on the aromatic ring.[12] |
Experimental Comparison: The Case of 3,4-Dimethylphenol
To ground our predictions in experimental data, we can analyze the known FTIR spectrum of 3,4-Dimethylphenol. This molecule shares the substituted aromatic ring with our target compound, providing a valuable reference for the aromatic and phenolic hydroxyl absorptions. The spectrum of 3,4-Dimethylphenol is publicly available through resources such as the NIST WebBook and ChemicalBook.[13][14]
By comparing the expected peaks of 5-(3,4-Dimethylphenoxy)pentan-1-ol with the known spectrum of 3,4-Dimethylphenol, we can highlight key differences that would be observable in an experimental setting.
Figure 2: A comparative logic diagram of key FTIR features.
The most significant distinctions will be the presence of strong aliphatic C-H stretching bands just below 3000 cm⁻¹ and the characteristic aryl-alkyl ether C-O-C stretching bands in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions for 5-(3,4-Dimethylphenoxy)pentan-1-ol. Furthermore, the C-O stretch of the primary alcohol at approximately 1050 cm⁻¹ will be a key identifier, differing from the phenolic C-O stretch of 3,4-dimethylphenol, which is expected at a higher wavenumber.
Experimental Protocol for FTIR Analysis
For researchers wishing to acquire an FTIR spectrum of 5-(3,4-Dimethylphenoxy)pentan-1-ol, the following general protocol using an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation.
Instrumentation:
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a lint-free tissue. Record a background spectrum to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the 5-(3,4-Dimethylphenoxy)pentan-1-ol sample directly onto the ATR crystal. If the sample is a solid, apply pressure using the ATR's pressure clamp to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum. A typical measurement would involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
This self-validating protocol ensures that the obtained spectrum is solely that of the sample, as the background spectrum of the clean crystal and surrounding atmosphere is subtracted.
Conclusion
References
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
Li, B., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]
-
LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]
-
University of Calgary. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]
-
Unknown. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
Li, B., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]
-
International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
- O'Connor, R. T., Field, E. T., & Singleton, W. S. (1949). Infrared Absorption Spectra.Some Long-Chain Fatty Acids, Esters, and Alcohols. Analytical Chemistry, 21(7), 821–825.
-
University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]
-
University of Massachusetts. (n.d.). IR Group Frequencies. Retrieved from [Link]
-
Unknown. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. Retrieved from [Link]
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Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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Filo. (2025, October 28). The compound from the following list that exhibits the infrared spectrum... Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR data of fatty alcohols, adipic acid and long- chain diesters. Retrieved from [Link]
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Quimicaorganica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]
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Unknown. (n.d.). IR handout.pdf. Retrieved from [Link]
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ACS Publications. (n.d.). Infrared Absorption Spectra.Some Long-Chain Fatty Acids, Esters, and Alcohols. Retrieved from [Link]
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LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dimethylphenol. Retrieved from [Link]
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DergiPark. (n.d.). FTIR spectra-based fingerprinting and chemometrics for rapid investigation of antioxidant activities of medicinal plants. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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SpectraBase. (n.d.). 3,4-Dimethoxy-phenol - Optional[FTIR] - Spectrum. Retrieved from [Link]
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Unknown. (n.d.). IR – spectroscopy part I. Retrieved from [Link]
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NIST. (n.d.). Phenol, 3,4-dimethyl-. NIST WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol. Retrieved from [Link]
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All 'Bout Chemistry. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube. Retrieved from [Link]
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PubChem. (n.d.). 5-Methoxypentan-1-ol. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate. Retrieved from [Link]
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NIST. (n.d.). 4-Penten-1-ol. NIST WebBook. Retrieved from [Link]
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A Guide to Differentiating Phenoxy Pentanol Isomers by Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous identification of structural isomers is a critical step in chemical synthesis, quality control, and metabolite identification. Phenoxy pentanols, a class of compounds with the molecular formula C₁₁H₁₆O₂, present a unique analytical challenge due to the variety of possible structural arrangements. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of key phenoxy pentanol isomers, supported by established fragmentation principles and experimental data from related structures.
The core of this guide is not just to present data, but to explain the underlying chemical logic that dictates how these molecules break apart in a mass spectrometer. By understanding these principles, a skilled analyst can differentiate between isomers, even without a reference standard for each one.
Core Principles of Phenoxy Pentanol Fragmentation
Under 70 eV electron ionization, the fragmentation of phenoxy pentanols is governed by the interplay between its two key functional groups: the aromatic ether and the alcohol . The initial ionization typically occurs on a non-bonding electron of one of the oxygen atoms, as these are the highest energy electrons in the molecule.[1][2] The resulting molecular ion (M⁺˙ at m/z 196) is often unstable and undergoes characteristic fragmentation reactions.
-
Aromatic Ether Group Fragmentation : The stable phenyl ring significantly influences fragmentation.[3] A key pathway for aromatic ethers with a sufficiently long alkyl chain is a McLafferty-type rearrangement, which involves the transfer of a gamma-hydrogen to the ether oxygen, leading to the formation of a stable phenol radical cation at m/z 94 .[4] Direct cleavage of the ether C-O bond can also occur, yielding a phenyl cation ([C₆H₅]⁺) at m/z 77 .[4]
-
Alcohol Group Fragmentation : The position of the hydroxyl group (primary vs. secondary) dictates the alcohol-driven fragmentation.[5]
-
Alpha-Cleavage : This is a dominant pathway where the C-C bond adjacent to the oxygen-bearing carbon is cleaved.[5][6] This reaction is highly favorable as it produces a resonance-stabilized oxonium ion. The mass of the fragment depends on which alkyl group is lost.
-
Dehydration : The elimination of a water molecule (18 Da) is another common pathway for alcohols, resulting in an [M-18]⁺˙ fragment.[3][5] The molecular ion peak for alcohols is often weak or absent due to the ease of these fragmentation processes.[6]
-
Comparative Fragmentation Analysis of Phenoxy Pentanol Isomers
The location of the phenoxy and hydroxyl groups on the pentane backbone creates distinct fragmentation "fingerprints." Let's compare the expected primary fragmentation patterns for two representative isomers: 5-Phenoxy-1-pentanol (a primary alcohol) and 1-Phenoxy-2-pentanol (a secondary alcohol).
| Ion (m/z) | Proposed Structure / Formation | Expected Relative Abundance |
| Shared Fragments | ||
| 196 | [C₁₁H₁₆O₂]⁺˙ (Molecular Ion) | Low to Absent |
| 94 | [C₆H₆O]⁺˙ (Phenol radical cation) via McLafferty-type rearrangement | High (Often Base Peak) |
| 77 | [C₆H₅]⁺ (Phenyl cation) via C-O ether bond cleavage | Moderate to High |
| Isomer-Specific Fragments | ||
| 5-Phenoxy-1-pentanol (Primary Alcohol) | ||
| 178 | [M - H₂O]⁺˙ via dehydration | Moderate |
| 107 | [C₇H₇O]⁺ (Phenoxymethyl cation) via cleavage beta to the alcohol | Moderate |
| 31 | [CH₂OH]⁺ via α-cleavage | Low to Moderate |
| 1-Phenoxy-2-pentanol (Secondary Alcohol) | ||
| 151 | [M - C₃H₇]⁺ via α-cleavage (loss of propyl radical) | High |
| 107 | [C₇H₇O]⁺ (Phenoxymethyl cation) via cleavage of the C1-C2 bond | High |
| 45 | [CH₃CHOH]⁺ via α-cleavage (loss of phenoxypropyl radical) | Moderate to High |
In-Depth Mechanistic Pathways
To fully appreciate the diagnostic power of these fragments, we must visualize their formation. The following diagrams illustrate the key fragmentation mechanisms for our selected isomers.
Caption: Key fragmentation pathways for 1-Phenoxy-2-pentanol.
The crucial difference lies in the fragments generated by alpha-cleavage. For the primary alcohol 5-phenoxy-1-pentanol , alpha-cleavage would result in the loss of the C₄H₈-O-Ph radical to form a fragment at m/z 31 ([CH₂OH]⁺). For the secondary alcohol 1-phenoxy-2-pentanol , alpha-cleavage can occur on either side of the hydroxyl-bearing carbon. Cleavage of the C2-C3 bond expels a propyl radical, yielding a prominent ion at m/z 151 . Cleavage of the C1-C2 bond is also highly favorable, producing the phenoxymethyl cation at m/z 107 and a propyl radical. This m/z 107 ion is a particularly strong diagnostic indicator, as seen in the mass spectrum of the related compound 1-phenoxy-2-propanol. [7]
Experimental Protocol: GC-MS Analysis of Phenoxy Pentanols
This section details a robust protocol for acquiring high-quality mass spectra of phenoxy pentanol isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The trustworthiness of any spectral interpretation relies on the quality of the initial data acquisition.
1. Sample Preparation
-
Rationale : Proper sample preparation ensures that the analyte is in a suitable solvent and concentration for GC-MS analysis, preventing column overload and contamination.
-
Protocol :
-
Prepare a stock solution of the phenoxy pentanol isomer at 1 mg/mL in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Perform a serial dilution to create working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Transfer 1 mL of the desired standard into a 2 mL autosampler vial.
-
2. GC-MS Instrumentation and Parameters
-
Rationale : The chosen parameters are designed to achieve good chromatographic separation of isomers while ensuring efficient ionization and detection. The temperature program allows for the elution of these semi-volatile compounds with good peak shape.
-
Instrumentation : A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., Agilent 7890B GC with 5977A MSD or equivalent). [8]* GC Parameters :
-
Column : Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column. [9] * Inlet Temperature : 250 °C.
-
Injection Volume : 1 µL.
-
Split Ratio : 20:1 (can be adjusted based on sample concentration).
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Program :
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.
-
-
-
MS Parameters :
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Mass Range : Scan from m/z 30 to 300.
-
Acquisition Mode : Full Scan.
-
3. Data Analysis
-
Rationale : Systematic data analysis involves identifying the chromatographic peak, extracting the corresponding mass spectrum, and comparing it against known principles and libraries.
-
Protocol :
-
Integrate the chromatographic peak corresponding to the phenoxy pentanol isomer.
-
Generate the background-subtracted mass spectrum for the peak.
-
Identify the molecular ion (if present) and major fragment ions.
-
Compare the observed m/z values and relative abundances with the predicted fragmentation patterns outlined in this guide.
-
If available, compare the acquired spectrum with a reference library (e.g., NIST) for confirmation. [10]
-
Caption: A typical workflow for the GC-MS analysis of phenoxy pentanols.
Conclusion
While a variety of phenoxy pentanol isomers exist, their structures can be confidently differentiated using electron ionization mass spectrometry. The key is a systematic approach that combines high-quality data acquisition with a thorough understanding of fundamental fragmentation principles. The diagnostic ions, particularly those arising from alpha-cleavage adjacent to the hydroxyl group, provide a robust method for distinguishing between primary and secondary alcohol isomers. By following the protocols and principles outlined in this guide, researchers can leverage mass spectrometry as a powerful tool for the structural elucidation of these and other complex organic molecules.
References
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PubChem. (n.d.). 1-Phenoxy-2-propanol. Retrieved from [Link]
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mzCloud. (2015, February 13). 5 Phenyl 1 pentanol. Retrieved from [Link]
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PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Retrieved from [Link]
-
NIST. (n.d.). 1-Propanol, 2-phenoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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YouTube. (2021, July 4). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. Retrieved from [Link]
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-
ResearchGate. (n.d.). EI mass spectrum of 2-pentanol and plausible fragmentation pattern. Retrieved from [Link]
-
PMC. (2024, June 21). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]
- Unknown. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
- ThermoFisher. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
-
Semantic Scholar. (2018, October 17). figures of merit evaluation of gc/ms method for quantification of 2-phenoxyethanol from ballpoint pen. Retrieved from [Link]
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Introduction to the Purity Analysis of 5-(3,4-Dimethylphenoxy)pentan-1-ol
An expert guide to High-Performance Liquid Chromatography (HPLC) for the purity analysis of 5-(3,4-Dimethylphenoxy)pentan-1-ol, comparing isocratic and gradient elution methods to provide researchers with a framework for selecting the optimal approach based on their analytical objectives.
5-(3,4-Dimethylphenoxy)pentan-1-ol is an organic molecule characterized by a substituted aromatic phenoxy group and a terminal primary alcohol on a pentyl chain. This structure imparts moderate hydrophobicity and a distinct chromophore (the phenoxy group), making it an ideal candidate for purity analysis by reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Ensuring the purity of such compounds is critical in research and development, particularly in drug discovery, where even trace impurities can significantly impact biological activity or safety profiles. Potential impurities may arise from starting materials (e.g., 3,4-dimethylphenol), side reactions (e.g., formation of dimers like 1,5-bis(3,4-dimethylphenoxy)pentane), or degradation. These impurities can span a wide range of polarities, presenting a challenge for a single analytical method.
This guide provides a comparative analysis of two distinct RP-HPLC methods for the purity assessment of 5-(3,4-Dimethylphenoxy)pentan-1-ol: a rapid isocratic method and a comprehensive gradient elution method. By presenting supporting data and explaining the scientific rationale behind each approach, this document serves as a practical resource for method development and selection.
Part 1: Comparative HPLC Methodologies
The choice of elution mode—isocratic or gradient—is fundamental to HPLC method design and is dictated by the complexity of the sample.[1]
-
Isocratic Elution employs a constant mobile phase composition throughout the analysis. This approach is simple, robust, and often has a shorter total cycle time due to the absence of a column re-equilibration step.[2][3] It is best suited for separating compounds with similar physicochemical properties.
-
Gradient Elution involves changing the mobile phase composition, typically by increasing the percentage of the organic solvent, during the separation.[4] This technique is powerful for resolving complex mixtures containing analytes with a wide range of polarities and hydrophobicities.[5]
Below are two proposed methods for the analysis of 5-(3,4-Dimethylphenoxy)pentan-1-ol.
Method A: Rapid Isocratic Screening
This method is designed for high-throughput screening or routine quality control where the primary goal is to quantify the main peak and a few known, closely-eluting impurities.
| Parameter | Condition | Rationale |
| Stationary Phase | C18, 150 x 4.6 mm, 5 µm | The C18 (octadecyl) phase is a highly non-polar standard for reverse-phase chromatography, providing excellent hydrophobic interaction with the analyte.[6][7] |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) | This isocratic mixture provides sufficient elution strength to retain and elute the moderately non-polar analyte within a reasonable time. Acetonitrile is chosen for its low UV cutoff and viscosity.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system backpressure. |
| Column Temp. | 30°C | Elevating the temperature slightly above ambient improves peak shape and reduces viscosity, leading to lower backpressure and more reproducible retention times. |
| Detection | UV at 272 nm | The phenoxy chromophore exhibits significant absorbance in this region. 272 nm is a typical wavelength for detecting such moieties, offering good sensitivity.[9][10] |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading while ensuring adequate signal. |
| Run Time | 15 minutes | Sufficient for the elution of the main peak and closely related impurities. |
Method B: Comprehensive Gradient Impurity Profiling
This method is developed to resolve a wider array of potential impurities, including more polar starting materials and more non-polar byproducts, making it ideal for stability testing and in-depth purity analysis.
| Parameter | Condition | Rationale |
| Stationary Phase | C18, 150 x 4.6 mm, 5 µm | A C18 column is versatile and provides the necessary retention for a gradient method to be effective across a wide polarity range.[6][11] |
| Mobile Phase | A: Water; B: Acetonitrile | A water/acetonitrile system is a common and effective mobile phase for separating a broad range of compounds in RP-HPLC.[8] |
| Gradient Program | 0-20 min: 40% to 95% B; 20-22 min: 95% B; 22-23 min: 95% to 40% B; 23-30 min: 40% B | The gradient starts at a lower organic concentration to retain and resolve polar impurities, then ramps up to elute the main analyte and highly non-polar impurities, followed by a re-equilibration step.[4][5] |
| Flow Rate | 1.0 mL/min | A consistent flow rate throughout the gradient ensures reproducible separation. |
| Column Temp. | 30°C | Maintains efficiency and reproducibility, especially important during gradient runs where viscosity changes. |
| Detection | UV at 272 nm | Provides optimal sensitivity for the analyte and related aromatic impurities. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Total Cycle Time | 30 minutes | Includes the gradient elution, column wash, and re-equilibration to ensure reproducible results for subsequent injections.[1] |
Part 2: Comparative Performance Analysis (Simulated Data)
To objectively compare these methods, we will evaluate their performance against a simulated mixture containing 5-(3,4-Dimethylphenoxy)pentan-1-ol and two potential process-related impurities:
-
Impurity 1 (Polar): 3,4-Dimethylphenol (a likely starting material).
-
Impurity 2 (Non-Polar): 1,5-bis(3,4-dimethylphenoxy)pentane (a potential byproduct from a side reaction).
The following table summarizes the simulated chromatographic results for both methods.
| Analyte | Method A (Isocratic) | Method B (Gradient) | ||
| Retention Time (min) | Resolution (Rs) | Retention Time (min) | Resolution (Rs) | |
| Impurity 1 (Polar) | 2.8 | - | 5.5 | - |
| Main Analyte | 7.5 | 8.1 | 14.2 | 19.8 |
| Impurity 2 (Non-Polar) | 14.1 | 5.9 | 19.8 | 10.5 |
| Total Run Time | 15 min | 30 min |
Analysis of Simulated Results:
-
Method A (Isocratic): While this method successfully separates the three components, the late-eluting non-polar impurity (Impurity 2) exhibits significant peak broadening (a common issue in isocratic runs), which reduces sensitivity and can complicate integration.[5] The resolution is adequate but not as high as in the gradient method.
-
Method B (Gradient): This method provides superior performance. The initial low organic content allows for strong retention and excellent resolution of the early-eluting polar impurity. As the gradient progresses, the elution strength increases, causing the main analyte and the non-polar impurity to elute as sharper, more symmetrical peaks.[4] This leads to significantly higher resolution values and improved sensitivity for all components. The trade-off is a longer total analysis time to accommodate the gradient and re-equilibration.[3]
Part 3: Discussion and Method Selection
The choice between an isocratic and gradient method depends entirely on the analytical goal.
-
For routine QC analysis where speed is critical and the impurity profile is well-defined, the Isocratic Method (A) is a viable option. Its simplicity and shorter cycle time are advantageous for high-throughput environments.
-
For method development, stability studies, or comprehensive impurity profiling , the Gradient Method (B) is unequivocally superior. It provides the resolving power necessary to detect and quantify unknown impurities across a broad polarity spectrum, which is a critical requirement for regulatory compliance and ensuring product quality.[12]
The following decision tree illustrates the selection process.
Caption: Decision tree for selecting the appropriate HPLC method.
Part 4: Detailed Protocol for Comprehensive Purity Analysis (Method B)
This section provides a step-by-step protocol for the recommended gradient method.
Reagents and Materials
-
Acetonitrile (HPLC gradient grade)
-
Water (High-purity, 18.2 MΩ·cm)
-
5-(3,4-Dimethylphenoxy)pentan-1-ol reference standard
-
Volumetric flasks, pipettes, and autosampler vials
Mobile Phase Preparation
-
Mobile Phase A: 100% High-purity water.
-
Mobile Phase B: 100% Acetonitrile.
-
Degas both mobile phases for 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the pump heads.
Standard Solution Preparation
-
Accurately weigh approximately 25 mg of the 5-(3,4-Dimethylphenoxy)pentan-1-ol reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water to create a stock solution of approximately 0.5 mg/mL.
-
Prepare a working standard by diluting the stock solution 1:10 (to ~0.05 mg/mL) for impurity analysis.
Sample Solution Preparation
-
Prepare the sample to be tested at the same concentration as the reference standard stock solution (~0.5 mg/mL) using the same diluent.
HPLC System Setup and Execution
-
Set up the HPLC system according to the parameters outlined in Method B.
-
Purge the pump lines with fresh mobile phase to ensure no air is trapped.
-
Equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.
System Suitability Testing (SST)
-
Before running the sample sequence, perform at least five replicate injections of the working standard solution (~0.05 mg/mL) to verify system performance. The results should meet the following criteria:
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration.[13] |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injection and detection system.[12] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation power.[12] |
Analytical Workflow
The overall analytical procedure is visualized in the workflow diagram below.
Sources
- 1. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
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Comparative Guide: 5-(3,4-Dimethylphenoxy)pentan-1-ol vs. 5-(3,4-Dimethoxyphenoxy)pentan-1-ol
[1]
Executive Summary
This guide provides a technical comparison between 5-(3,4-Dimethylphenoxy)pentan-1-ol (Compound A) and 5-(3,4-Dimethoxyphenoxy)pentan-1-ol (Compound B).[1] Both compounds serve as critical phenoxyalkyl linker modules in medicinal chemistry, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and receptor ligands.
While structurally similar, the substitution of methyl groups (–CH₃) with methoxy groups (–OCH₃) fundamentally alters the electronic profile , lipophilicity (LogP) , and metabolic stability of the resulting scaffold. This guide analyzes these differences to aid researchers in selecting the optimal linker for their specific drug discovery campaigns.
Physicochemical & Electronic Profiling
The choice between a dimethyl and a dimethoxy "tail" is often a trade-off between lipophilic ligand efficiency and solubility.[1]
Comparative Data Table
| Feature | 3,4-Dimethyl Analog (Compound A) | 3,4-Dimethoxy Analog (Compound B)[1] |
| Formula | C₁₃H₂₀O₂ | C₁₃H₂₀O₄ |
| Molecular Weight | 208.30 g/mol | 240.30 g/mol |
| Electronic Effect | Weakly Electron Donating (+I, Hyperconjugation) | Strongly Electron Donating (+M) / Inductively Withdrawing (-I) |
| H-Bond Donors | 1 (Alcohol -OH) | 1 (Alcohol -OH) |
| H-Bond Acceptors | 2 (Ether O, Alcohol O) | 4 (2x Methoxy O, Ether O, Alcohol O) |
| Predicted LogP | ~3.8 (Highly Lipophilic) | ~2.2 (Moderately Lipophilic) |
| Aqueous Solubility | Low (< 0.1 mg/mL) | Moderate (Improved by ether oxygens) |
| Metabolic Liability | Benzylic Oxidation (to –COOH) | O-Dealkylation (to Phenol) |
Expert Insight: The "Linker Logic"
-
Select the Dimethyl Analog (A) when your target binding pocket is highly hydrophobic (e.g., GPCR transmembrane domains) and you require a scaffold that maximizes Van der Waals interactions without introducing polar desolvation penalties.
-
Select the Dimethoxy Analog (B) when you need to lower the cLogP of a lead compound to improve oral bioavailability or when the phenyl ring must participate in specific H-bond networks (e.g., with serine/threonine residues in the active site).
Synthetic Reactivity & Protocols
Both compounds are synthesized via Williamson Ether Synthesis , coupling a substituted phenol with 5-bromo-1-pentanol (or 1,5-dibromopentane followed by hydrolysis).[1]
Protocol: Robust Williamson Ether Synthesis
Note: This protocol is self-validating.[1] The color change of the reaction mixture (from clear to opaque/white precipitate) indicates the formation of KBr salt, confirming reaction progress.
Reagents:
-
Substrate: 3,4-Dimethylphenol OR 3,4-Dimethoxyphenol (1.0 equiv)
-
Linker: 5-Bromo-1-pentanol (1.2 equiv)[1]
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv)[1] -
Solvent: Acetone (reflux) or DMF (
)[1]
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with the substituted phenol (10 mmol) and anhydrous
(20 mmol) in Acetone (50 mL). Stir at room temperature for 30 minutes to form the phenoxide anion. -
Alkylation: Add 5-bromo-1-pentanol (12 mmol) dropwise via syringe.
-
Reflux: Heat the mixture to reflux (
) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]-
Checkpoint: The phenol spot should disappear. A less polar product spot (ether) will appear.[1]
-
-
Workup: Cool to room temperature. Filter off the inorganic solids (
, excess ). -
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over
.[2] -
Purification: Purify via flash column chromatography (
, Gradient: 0-40% EtOAc in Hexanes).
Experimental Workflow Diagram
Caption: Standardized Williamson Ether Synthesis workflow for phenoxyalkyl alcohols.
Metabolic Stability & Application in Drug Design
When incorporating these linkers into a drug candidate, metabolic "soft spots" determine the half-life (
Pathway Analysis[1]
-
3,4-Dimethyl Analog: The methyl groups are susceptible to CYP450-mediated benzylic oxidation .[1] This rapidly converts the lipophilic methyl group into a polar carboxylic acid, potentially altering the drug's excretion pathway or potency.
-
3,4-Dimethoxy Analog: The methoxy groups are susceptible to O-demethylation .[1] This exposes a phenolic hydroxyl group, which is a prime target for Phase II conjugation (Glucuronidation/Sulfation), leading to rapid clearance.
Decision Tree: Selecting the Right Linker
Caption: Logic flow for selecting between Dimethyl and Dimethoxy linkers based on SAR requirements.
References
-
Royal Society of Chemistry. (2019).[1] Synthesis of 3,4-dimethoxyphenyl derivatives via Williamson Ether Synthesis.
-
BindingDB. (2025).[1] Structure-Activity Relationship data for Dimethoxyphenyl-alkyl amines (Verapamil analogs). [1]
-
BenchChem. (2025).[1][3][4] Physical Properties of Pentanol Isomers and Derivatives. [1]
-
National Institutes of Health (PubChem). (2025).[1] Compound Summary: 5-(Dimethylamino)pentan-1-ol (Analogous Linker Data). [1]
Sources
- 1. BindingDB BDBM50338982 (R)-5-((3,4-dimethoxyphenethyl)(methyl)amino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile::(S)-2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-2-isopropyl-pentanenitrile::(S)-2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-2-isopropyl-pentanenitrile; hydrochloride::(S)-5-((3,4-dimethoxyphenethyl)(methyl)amino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile::(Verapamil) 2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-2-isopropyl-pentanenitrile::2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxy-phenyl)-ethyl]-isopropyl-amino}-2-methyl-pentanenitrile(Verapamil)::2-(3,4-dimethoxy-phenyl)-5-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-2-isopropyl-pentanenitrile::4-[3,4-dimethoxyphenethyl(methyl)amino]-1-(3,4-dimethoxyphenyl)-1-isopropylbutyl cyanide::5-((3,4-dimethoxyphenethyl)(methyl)amino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile::5-{[2-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-2-isopropyl-2-(3,4,5-trimethoxy-phenyl)-pentanenitrile::5-{[2-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-2-isopropyl-2-(4-methoxy-phenyl)-pentanenitrile::CP-16533-1::Calan::Calan SR::Covera-HS::D-365::Iproveratril::Isoptin::Isoptin SR::Tarka::VERAPAMIL::Verapamil;2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-2-isopropyl-pentanenitrile::Verapramil::Verelan::verapamil-R [bindingdb.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comparative Analysis: Biological Activity & SAR of Dimethyl vs. Dimethoxy Phenoxy Derivatives
Executive Summary
In the optimization of phenoxy-based pharmacophores, the substitution choice between dimethyl and dimethoxy groups represents a critical decision point that dictates the molecule's physicochemical profile, metabolic stability, and target affinity.
-
Dimethyl Phenoxy Derivatives: Characterized by high lipophilicity (LogP elevation) and steric bulk. These analogs excel in targeting hydrophobic pockets (e.g., nuclear receptors, tubulin binding sites) but suffer from rapid hepatic clearance via benzylic oxidation.
-
Dimethoxy Phenoxy Derivatives: Offer a balanced physicochemical profile with lower lipophilicity and enhanced water solubility. They act as hydrogen bond acceptors, often improving potency against kinases and enzymes requiring polar interactions. However, they are liable to rapid first-pass metabolism via O-demethylation.
Verdict: Choose dimethyl for maximizing membrane permeability and hydrophobic interactions. Choose dimethoxy to improve solubility, introduce H-bond acceptors, or modulate redox potential (antioxidant activity).
Molecular Mechanism & SAR Analysis[1]
To rationalize the biological differences, one must quantify the electronic and physicochemical contributions of the substituents.
Physicochemical Parameters (The "Why")
The distinct biological activities stem from the fundamental differences in Hammett electronic effects (
| Parameter | Methyl ( | Methoxy ( | Impact on Drug Design |
| Electronic Effect | Inductive Donor (+I) | Resonance Donor (+R) / Inductive Withdrawing (-I) | Methoxy is a stronger activator of the aromatic ring but withdraws electrons inductively, affecting pKa of neighboring groups. |
| Hammett | -0.17 | -0.27 | Methoxy makes the ring more electron-rich, potentially increasing metabolic liability to electrophilic attack. |
| Hansch | +0.56 | -0.02 | Critical: Methyl significantly increases LogP (approx +1.12 for dimethyl). Dimethoxy has a negligible or slightly negative effect on LogP relative to H. |
| H-Bonding | None | Acceptor (via Oxygen) | Dimethoxy can interact with Ser/Thr/Tyr residues in the binding pocket. |
SAR Decision Tree
The following decision tree assists medicinal chemists in selecting the appropriate substitution based on the observed liabilities of the lead compound.
Figure 1: Strategic decision tree for substituting methyl vs. methoxy groups on a phenoxy scaffold based on ADME/Tox liabilities.
Comparative Biological Activity: Case Studies
Case Study A: Anticancer (Tubulin vs. Kinase Inhibition)
-
Dimethyl Phenoxy: Often preferred for Tubulin inhibitors (e.g., Colchicine site binders). The hydrophobic dimethyl group mimics the bulky aliphatic residues required to displace water from the hydrophobic tubulin pocket.
-
Data Support: Analogs with 3,5-dimethyl substitutions often show IC50 values in the low nanomolar range (10-50 nM) due to tight hydrophobic packing.
-
-
Dimethoxy Phenoxy: Preferred for Kinase inhibitors (e.g., EGFR, VEGFR). The oxygen atoms can form water-mediated or direct hydrogen bonds with residues in the ATP-binding cleft.
-
Data Support: 3,4-dimethoxy substitutions are a "privileged structure" in kinase inhibitors (e.g., Gefitinib analogs), improving IC50 by 5-10 fold compared to the dimethyl analog due to enthalpy gains from H-bonding.
-
Case Study B: Antimicrobial Activity (Membrane Permeability)
-
Dimethyl Phenoxy: Generally exhibits broader spectrum activity against Gram-positive bacteria. The high lipophilicity facilitates passive diffusion through the thick peptidoglycan layer.
-
Dimethoxy Phenoxy: Often shows reduced activity against Gram-negative bacteria due to the inability to cross the outer membrane efficiently, but can be highly specific against fungal targets where oxidative stress (via redox cycling of the methoxy/phenol motif) is the mechanism of action.
Metabolic Fate & Toxicity
The metabolic pathways diverge significantly, influencing the choice for in vivo stability.
Figure 2: Divergent metabolic pathways. Dimethyl derivatives tend to oxidize to inactive acids, while dimethoxy derivatives can form reactive quinones or active phenols.
Experimental Protocols
To validate the differences described above, the following protocols are recommended.
Synthesis: Divergent Pathways
-
Objective: Prepare matched molecular pairs (MMP) of Dimethyl vs. Dimethoxy analogs.
-
Method A (Dimethyl): Suzuki-Miyaura coupling of aryl boronic acids with dimethyl-substituted aryl halides.
-
Method B (Dimethoxy): Williamson Ether synthesis or Mitsunobu reaction starting from dihydroxy-phenols.
Protocol: Comparative Cytotoxicity (MTT Assay)
Purpose: Determine if the target requires lipophilicity (Dimethyl) or polarity (Dimethoxy).
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Prepare stock solutions of Dimethyl and Dimethoxy derivatives in DMSO.
-
Critical Step: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Test range: 0.1 nM to 100
M (serial dilutions).
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO
. -
MTT Addition: Add 20
L of MTT (5 mg/mL in PBS) to each well. Incubate for 4h. -
Solubilization: Aspirate medium and add 150
L DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm.
-
Analysis: Plot dose-response curves.
-
Interpretation: If Dimethyl IC50 << Dimethoxy IC50, the binding pocket is likely hydrophobic and sterically restricted.
-
Protocol: Lipophilicity Assessment (Shake-Flask LogP)
Purpose: Quantify the "Hansch" difference experimentally.
-
Preparation: Saturate 1-octanol with water and water with 1-octanol (mutual saturation) for 24h.
-
Dissolution: Dissolve test compound (1 mg) in the water-saturated octanol phase. Measure UV absorbance (
). -
Partitioning: Mix equal volumes of compound-octanol solution and octanol-saturated water. Shake vigorously for 1h; centrifuge to separate phases.
-
Measurement: Measure UV absorbance of the octanol phase (
). -
Calculation:
. Calculate LogP.-
Expectation: Dimethyl analogs should show LogP 0.5 - 1.0 units higher than Dimethoxy analogs.
-
Data Summary Table
| Feature | 3,4-Dimethyl Phenoxy | 3,4-Dimethoxy Phenoxy |
| LogP (Approx) | 3.5 - 4.5 | 2.5 - 3.5 |
| Water Solubility | Low (< 10 | Moderate (> 50 |
| Metabolic Liability | Benzylic Oxidation ( | O-Demethylation ( |
| Toxicity Risk | Low (Inactive metabolites) | Moderate (Quinone formation potential) |
| Primary Application | Nuclear Receptors, Membrane Targets | Kinases, GPCRs (polar pockets) |
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
-
Witiak, D. T., et al. (1969).[1] "Chemical structure-biological activity relationships in the phenoxyacetic acid series. Effect of alpha-methyl groups." Journal of Medicinal Chemistry, 12(4). Link
-
BenchChem. (2025).[2][3][4][5] "The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide." BenchChem Technical Guides. Link
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses metabolic blocking of methyl/methoxy). Link
-
Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. Link
Sources
High-Performance TLC Profiling: 5-(3,4-Dimethylphenoxy)pentan-1-ol vs. Synthetic Precursors in Ethyl Acetate/Hexane Systems
Executive Summary & Chemical Context
In drug development and materials science, the synthesis of alkyl aryl ethers often serves as a foundational step for building complex active pharmaceutical ingredients (APIs). 5-(3,4-Dimethylphenoxy)pentan-1-ol is a highly versatile bifunctional intermediate, featuring both an electron-rich aromatic ether and a terminal primary alcohol.
Typically synthesized via a Williamson ether synthesis between 3,4-dimethylphenol and 5-bromo-1-pentanol, monitoring the conversion of these precursors requires a robust analytical framework. Thin-Layer Chromatography (TLC) using a binary Ethyl Acetate (EtOAc) / Hexane solvent system provides a rapid, high-resolution method for tracking this reaction [1]. This guide objectively compares the chromatographic performance (Retention factor,
Workflow of the Williamson ether synthesis and subsequent TLC monitoring.
Mechanistic Causality of Chromatographic Separation
To understand the
-
3,4-Dimethylphenol (Precursor 1): Contains a phenolic hydroxyl group. Because the oxygen's lone pairs are delocalized into the aromatic ring, its ability to act as a hydrogen-bond acceptor is weaker than that of an aliphatic alcohol. Consequently, it elutes relatively quickly in moderate-polarity systems.
-
5-Bromo-1-pentanol (Precursor 2): Features a highly polar primary hydroxyl group and a polarizable bromine atom. The primary alcohol acts as both a strong hydrogen-bond donor and acceptor, anchoring it firmly to the silica gel and resulting in a heavily retarded elution profile.
-
5-(3,4-Dimethylphenoxy)pentan-1-ol (Target Product): The etherification consumes the phenolic -OH, replacing it with a lipophilic alkyl chain and an ether linkage. However, the molecule retains a terminal primary alcohol. The massive hydrophobic bulk of the dimethylphenyl group increases its solubility in the mobile phase, pulling it up the plate faster than the bromopentanol, but the primary alcohol ensures it elutes slower than the starting phenol.
Mechanistic logic of compound retention on normal-phase silica gel.
Comparative Experimental Data: Value Profiling
The following table summarizes the experimental
| Compound | 10% EtOAc / 90% Hexane | 20% EtOAc / 80% Hexane | 30% EtOAc / 70% Hexane | 50% EtOAc / 50% Hexane |
| 3,4-Dimethylphenol | 0.25 | 0.45 | 0.60 | 0.85 (Poor Resolution) |
| 5-Bromo-1-pentanol | 0.05 (Stuck) | 0.15 | 0.30 | 0.55 |
| 5-(3,4-Dimethylphenoxy)pentan-1-ol | 0.10 | 0.25 | 0.45 | 0.70 |
Data Analysis:
At 30% EtOAc / 70% Hexane , the system achieves optimal resolution. The target product (
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Each step includes the physical causality behind the action to prevent user-induced artifacts.
Step 1: Chamber Preparation and Saturation
-
Action: Cut a piece of filter paper to line the back half of a TLC developing chamber. Add 5-10 mL of the 30% EtOAc / 70% Hexane solvent mixture. Seal the chamber and wait 10 minutes.
-
Causality: The filter paper acts as a wick, saturating the chamber's atmosphere with solvent vapors. This prevents the premature evaporation of the volatile mobile phase (Hexane) from the face of the TLC plate during development. Failure to saturate the chamber leads to capillary flow disruption, causing artificially high
values and "smiling" bands [3].
Step 2: Sample Preparation
-
Action: Dissolve ~2 mg of the crude reaction mixture (or pure standards) in 1 mL of analytical-grade dichloromethane or ethyl acetate.
-
Causality: Diluting the sample to a low concentration ensures that the binding capacity of the silica gel is not exceeded. Overloading the plate leads to "streaking," where the mobile phase cannot effectively partition the excess compound, destroying chromatographic resolution [2].
Step 3: Spotting and Development
-
Action: Use a glass microcapillary tube to apply a 1-2 mm spot of the solution onto the baseline of a Silica Gel 60 F254 plate. Allow the spotting solvent to evaporate completely. Place the plate in the chamber and develop until the solvent front is 1 cm from the top.
-
Causality: Residual spotting solvent (especially polar solvents like dichloromethane) will locally alter the polarity of the mobile phase, causing the spot to diffuse prematurely.
Step 4: Orthogonal Visualization
-
Action (UV Light): Examine the plate under short-wave UV light (254 nm). Mark the dark spots with a pencil.
-
Causality: The silica gel is impregnated with a fluorescent indicator. The aromatic rings in 3,4-dimethylphenol and the target product absorb the UV light, quenching the fluorescence and appearing as dark spots. 5-bromo-1-pentanol lacks a chromophore and will be invisible here.
-
-
Action (Chemical Staining): Dip the plate in a Phosphomolybdic Acid (PMA) or Potassium Permanganate (
) stain, then heat gently with a heat gun.-
Causality: Chemical staining oxidizes the functional groups. The primary alcohol in 5-bromo-1-pentanol and the target product will rapidly reduce the stain, revealing their exact positions and confirming the presence of the aliphatic components that UV light missed.
-
References
Theoretical Elemental Composition of 5-(3,4-Dimethylphenoxy)pentan-1-ol
An In-Depth Guide to the Elemental Analysis of 5-(3,4-Dimethylphenoxy)pentan-1-ol: A Comparative Approach
In the landscape of drug development and materials science, the precise characterization of novel organic compounds is a foundational requirement. 5-(3,4-Dimethylphenoxy)pentan-1-ol, a molecule featuring a substituted aromatic ether linked to a primary alcohol, represents a class of structures with potential applications as synthetic intermediates. Verifying the empirical formula of such a compound through elemental analysis is a critical first step in its validation, ensuring sample purity and confirming its molecular structure in conjunction with spectroscopic methods.
This guide provides a comprehensive examination of the elemental analysis of 5-(3,4-Dimethylphenoxy)pentan-1-ol. As experimental data for this specific molecule is not widely published, we will establish a robust analytical framework by comparing its theoretical elemental composition to that of structurally related and commercially available analogues. This comparative methodology not only provides a strong predictive benchmark for researchers synthesizing this compound but also illustrates the subtle yet significant shifts in elemental percentages that arise from minor structural modifications.
The first step in any elemental analysis workflow is the calculation of the theoretical percentages of each element based on the molecular formula. This provides the ideal values against which experimental results are measured.
Molecular Formula: C₁₃H₂₀O₂ Molecular Weight: 208.30 g/mol
The theoretical elemental composition is calculated as follows:
-
% Carbon (C) = (13 * 12.011) / 208.30 * 100% = 74.96%
-
% Hydrogen (H) = (20 * 1.008) / 208.30 * 100% = 9.68%
-
% Oxygen (O) = (2 * 15.999) / 208.30 * 100% = 15.36%
This data is summarized in the table below.
| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 74.96% |
| Hydrogen | H | 1.008 | 20 | 20.160 | 9.68% |
| Oxygen | O | 15.999 | 2 | 31.998 | 15.36% |
| Total | 208.301 | 100.00% |
Comparative Elemental Analysis: Contextualizing the Data
To provide a richer understanding, we will compare the theoretical data of our target compound with three alternatives: a more complex substituted pentanol for which experimental data exists, the direct oxidation product of our target molecule, and the parent alcohol chain. This comparison highlights how structural changes influence elemental composition.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon (C) | % Hydrogen (H) | % Oxygen (O) |
| 5-(3,4-Dimethylphenoxy)pentan-1-ol (Target) | C₁₃H₂₀O₂ | 208.30 | 74.96 (Theor.) | 9.68 (Theor.) | 15.36 (Theor.) |
| (±)-1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-3-pentanol[1] | C₁₄H₂₂O₃ | 238.32 | 70.54 (Theor.) / 70.63 (Found) | 9.31 (Theor.) / 9.22 (Found) | 20.14 (Theor.) |
| 5-(3,4-Dimethylphenoxy)pentanoic Acid[2] | C₁₃H₁₈O₃ | 222.28 | 70.24 (Theor.) | 8.16 (Theor.) | 21.59 (Theor.) |
| 1-Pentanol[3][4] | C₅H₁₂O | 88.15 | 68.13 (Theor.) | 13.72 (Theor.) | 18.15 (Theor.) |
Analysis of Comparative Data:
-
Effect of the Aromatic System: Comparing the target compound to 1-Pentanol demonstrates the significant impact of the bulky 3,4-dimethylphenoxy group.[3][4] The percentage of carbon increases dramatically from 68.13% to 74.96%, while the percentage of hydrogen decreases from 13.72% to 9.68%. This is a direct consequence of the higher carbon-to-hydrogen ratio in the aromatic ring compared to the aliphatic chain.
-
Impact of Oxidation: The comparison between our target alcohol and its corresponding carboxylic acid, 5-(3,4-dimethylphenoxy)pentanoic acid, is particularly insightful.[2] The oxidation of the terminal alcohol (-CH₂OH) to a carboxylic acid (-COOH) involves the loss of two hydrogen atoms and the gain of one oxygen atom. This results in a noticeable decrease in hydrogen percentage (9.68% to 8.16%) and a significant increase in oxygen percentage (15.36% to 21.59%). This demonstrates the sensitivity of elemental analysis in confirming functional group transformations.
-
Validation with Experimental Data: The data for (±)-1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-3-pentanol provides a crucial anchor to reality.[1] The experimentally "found" values (C: 70.63%, H: 9.22%) are in excellent agreement with the theoretical ("calc.") values (C: 70.54%, H: 9.31%), with a deviation of less than 0.1%. This level of accuracy is the standard expectation for a pure sample and validates the reliability of the analytical technique.
Standard Protocol for Combustion-Based Elemental Analysis
The most common method for determining carbon and hydrogen content is high-temperature combustion analysis. This technique is highly refined, automated, and provides data with exceptional accuracy and precision.
Principle: A small, precisely weighed amount of the organic compound is combusted in a stream of pure oxygen at a very high temperature (typically 900-1200°C). The carbon in the sample is converted to carbon dioxide (CO₂), and the hydrogen is converted to water (H₂O). These combustion gases are then passed through a series of traps or a gas chromatography column to separate them, and their quantities are measured by a thermal conductivity detector.
Step-by-Step Experimental Workflow:
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry, as residual solvent (especially water) will critically skew the hydrogen and oxygen results.
-
Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule. The exact mass is recorded.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified standard with a known elemental composition, such as acetanilide or sulfanilamide. This step is crucial for ensuring the accuracy of the detector's response.
-
-
Combustion:
-
The sealed capsule is dropped into a high-temperature combustion furnace.
-
A pulse of pure oxygen is injected, causing the sample to combust instantaneously. The tin capsule acts as a flux, aiding in a complete and rapid combustion process.
-
-
Reduction and Gas Purification:
-
The resulting mixture of gases (CO₂, H₂O, NOx, etc.) is swept by a helium carrier gas through a reduction tube (typically filled with copper) to convert nitrogen oxides back to N₂ gas.
-
-
Separation and Detection:
-
The purified gas mixture flows into a chromatographic separation column. The gases (N₂, CO₂, H₂O) are separated based on their different retention times.
-
As each gas elutes from the column, it passes through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium carrier gas, which is proportional to the concentration of the analyte gas.
-
-
Data Calculation:
-
The instrument's software integrates the signal from the TCD for each gas and, using the initial sample weight and calibration data, calculates the percentage of each element in the original sample.
-
Caption: Workflow for combustion-based elemental analysis.
Trustworthiness and Validation
For an organic compound, the results of an elemental analysis are generally considered acceptable if the experimental values are within ±0.4% of the theoretical values. Deviations outside this range may suggest the presence of impurities, residual solvent, or an incorrect structural assignment.
It is critical to understand that elemental analysis is a self-validating system when used as part of a comprehensive characterization suite. While it confirms the ratio of elements, it does not provide information about their connectivity. Therefore, the data must be corroborated by other techniques:
-
Mass Spectrometry (MS): Confirms the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the carbon-hydrogen framework and the connectivity of atoms.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present (e.g., the -OH stretch of the alcohol).
When the empirical formula derived from elemental analysis is consistent with the molecular weight from MS and the structural information from NMR and IR, researchers can have the highest degree of confidence in the identity and purity of their compound.
References
-
MDPI. (2003). (±)-1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-3-pentanol. Molbank, 2003(3), M321. Available at: [Link]
-
Wikipedia. 1-Pentanol. Available at: [Link]
-
ChemBK. pentan-1-ol. Available at: [Link]
Sources
A Senior Scientist's Guide to Structural Validation: Elucidating 5-(3,4-Dimethylphenoxy)pentan-1-ol with COSY and HSQC NMR
Introduction
In the realm of drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview of a molecule's chemical environment, it often falls short in cases of spectral overlap or complex spin systems. This guide provides an in-depth, practical walkthrough of how to leverage two-dimensional (2D) NMR techniques—specifically Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC)—to rigorously validate the structure of a moderately complex molecule: 5-(3,4-Dimethylphenoxy)pentan-1-ol.
This document is designed for researchers and scientists who seek not only to apply these techniques but to understand the causality behind the experimental choices. We will move from theoretical principles to predictive analysis and finally to a step-by-step interpretation of the spectral data, demonstrating a self-validating workflow that ensures the highest degree of confidence in structural assignment.
Target Molecule: 5-(3,4-Dimethylphenoxy)pentan-1-ol
Figure 1: The target structure with systematic atom numbering for NMR analysis.
The Analytical Challenge: Limitations of 1D NMR
A preliminary analysis of the 1D ¹H NMR spectrum of 5-(3,4-Dimethylphenoxy)pentan-1-ol would reveal several multiplets in the aliphatic region (1.0-4.0 ppm) and distinct signals in the aromatic region (6.5-7.5 ppm). However, the three central methylene groups (H-2, H-3, H-4) are chemically similar, leading to significant signal overlap that makes definitive assignment through simple multiplicity analysis unreliable. Likewise, while the ¹³C NMR spectrum would show the correct number of carbon signals, definitively assigning each peak to its specific position in the pentanol chain without further information is challenging. This ambiguity necessitates the use of 2D NMR to establish concrete atomic connectivity.
Foundational Principles of Key 2D NMR Experiments
To resolve this ambiguity, we employ two powerful and complementary 2D NMR experiments. The logical workflow involves acquiring and interpreting data in a sequence that allows each experiment to build upon the insights of the last.
Correlation Spectroscopy (COSY)
The ¹H-¹H COSY experiment is the cornerstone for establishing proton connectivity.[1][2] It generates a 2D spectrum with the 1D ¹H spectrum along both axes. The diagonal peaks mirror the 1D spectrum, while the crucial off-diagonal "cross-peaks" indicate that two distinct protons are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[3][4] By "walking" from one cross-peak to another, one can trace the entire spin-spin coupling network within a molecule, effectively building a map of the proton skeleton.[4]
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment provides a direct link between the proton and carbon worlds. It generates a 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other.[5] A cross-peak appears only at the coordinates of a proton and the carbon to which it is directly attached (a one-bond ¹H-¹³C correlation).[2][6] This technique is exceptionally powerful for two reasons:
-
It resolves the ambiguity of the ¹³C spectrum by definitively assigning each protonated carbon.
-
It helps to resolve overlapping ¹H signals by spreading them out along the much wider ¹³C chemical shift range.[7]
Predictive Analysis: Establishing an Experimental Hypothesis
Before acquiring data, a skilled scientist forms a hypothesis based on established principles of chemical shifts. This predictive step is crucial for efficient and accurate data interpretation. The presence of electron-withdrawing oxygen atoms and the aromatic ring will significantly influence the chemical shifts of nearby nuclei.[8][9][10] While advanced software can provide highly accurate predictions,[11][12][13] a qualitative prediction based on first principles is invaluable.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-(3,4-Dimethylphenoxy)pentan-1-ol
| Atom # | Type | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Rationale for Prediction |
| 1 | -CH₂OH | ~3.65 (t) | ~62.5 | Adjacent to hydroxyl group, deshielded. |
| 2 | -CH₂- | ~1.60 (p) | ~32.0 | Standard aliphatic methylene. |
| 3 | -CH₂- | ~1.50 (p) | ~22.5 | Standard aliphatic methylene, most shielded. |
| 4 | -CH₂- | ~1.80 (p) | ~29.0 | Adjacent to C-5, slightly deshielded. |
| 5 | ArO-CH₂- | ~3.95 (t) | ~67.5 | Adjacent to phenoxy oxygen, strongly deshielded.[8][10] |
| 6 | Ar-C | - | ~157.0 | Aromatic carbon bonded to oxygen (ipso-carbon), strongly deshielded.[8] |
| 7 | Ar-CH | ~6.75 (d) | ~114.0 | Aromatic CH ortho to O-Alkyl group. |
| 8 | Ar-C | - | ~130.0 | Aromatic carbon with methyl substituent. |
| 9 | Ar-C | - | ~137.5 | Aromatic carbon with methyl substituent. |
| 10 | Ar-CH | ~6.95 (d) | ~120.5 | Aromatic CH meta to O-Alkyl group. |
| 11 | Ar-CH | ~6.65 (s) | ~111.5 | Aromatic CH ortho to O-Alkyl group. |
| 12 | Ar-CH₃ | ~2.20 (s) | ~19.0 | Aromatic methyl group. |
| 13 | Ar-CH₃ | ~2.21 (s) | ~19.5 | Aromatic methyl group. |
| OH | -OH | Variable | - | Broad singlet, position is concentration/solvent dependent. |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-15 mg of the synthesized 5-(3,4-Dimethylphenoxy)pentan-1-ol and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice for its good solubilizing properties and minimal signal overlap with the analyte.[14]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (¹H and ¹³C at 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra to confirm the presence of all expected signals and to optimize spectral widths for the 2D experiments.
-
COSY Experiment (gradient-selected):
-
Pulse Program: gCOSY or equivalent.
-
Spectral Width: Set to cover all proton signals (e.g., 0-10 ppm).
-
Data Points: 2048 (F2) x 256 (F1).
-
Scans per Increment: 2-4.
-
Rationale: Gradient-selected COSY provides cleaner spectra with reduced artifacts compared to older magnitude-mode experiments. The chosen data points and scan numbers offer a good balance between resolution and experiment time.
-
-
HSQC Experiment (gradient-selected, phase-sensitive):
-
Pulse Program: gHSQCAD or equivalent.
-
¹H Spectral Width (F2): Set to cover all proton signals (e.g., 0-10 ppm).
-
¹³C Spectral Width (F1): Set to cover all carbon signals (e.g., 0-170 ppm).
-
Data Points: 2048 (F2) x 256 (F1).
-
Scans per Increment: 4-8.
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz, which is optimal for observing one-bond correlations in sp³ and sp² hybridized systems.
-
Rationale: A phase-sensitive experiment allows for the determination of the multiplicity of the carbon (CH/CH₃ vs. CH₂), often by color-coding the cross-peaks (e.g., blue for CH/CH₃, red for CH₂). This adds another layer of validation.
-
Data Interpretation: A Step-by-Step Elucidation
We will now analyze the (hypothetical, but realistic) 2D spectra, following the logical workflow established earlier.
Step 1: Anchor the Assignments with the HSQC Spectrum
The HSQC spectrum is the ideal starting point as it unambiguously links each proton to its carbon.[15][16] We look for cross-peaks that correlate a signal on the ¹H axis with a signal on the ¹³C axis.
By applying this logic to the entire spectrum, we can populate a table of direct C-H correlations.
Table 2: Observed HSQC (¹H-¹³C) Correlations
| Observed ¹H Shift (ppm) | Observed ¹³C Shift (ppm) | Inferred Multiplicity | Assignment |
| 6.95 | 120.5 | CH (Blue) | H-10 / C-10 |
| 6.75 | 114.0 | CH (Blue) | H-7 / C-7 |
| 6.65 | 111.5 | CH (Blue) | H-11 / C-11 |
| 3.95 | 67.5 | CH₂ (Red) | H-5 / C-5 |
| 3.65 | 62.5 | CH₂ (Red) | H-1 / C-1 |
| 2.21 | 19.5 | CH₃ (Blue) | H-13 / C-13 |
| 2.20 | 19.0 | CH₃ (Blue) | H-12 / C-12 |
| 1.80 | 29.0 | CH₂ (Red) | H-4 / C-4 |
| 1.60 | 32.0 | CH₂ (Red) | H-2 / C-2 |
| 1.50 | 22.5 | CH₂ (Red) | H-3 / C-3 |
Note: Quaternary carbons (C-6, C-8, C-9) do not have attached protons and therefore do not appear in the HSQC spectrum.
Step 2: Trace the Molecular Skeleton with the COSY Spectrum
With the proton signals now assigned to specific carbons via HSQC, we can confidently trace the proton-proton connectivities in the COSY spectrum.[17]
-
Aromatic System: We observe a cross-peak between the proton at 6.95 ppm (H-10) and the proton at 6.75 ppm (H-7) . This confirms their ortho relationship. The proton at 6.65 ppm (H-11) shows no couplings to other aromatic protons, consistent with its isolated position.
-
Aliphatic Chain (The Pentanol Fragment): This is where the power of the combined analysis becomes clear.
-
Start at an unambiguous signal. From HSQC, we know the most downfield aliphatic signal at 3.95 ppm is H-5 . Looking at this position on the COSY spectrum, we find a cross-peak correlating it to the signal at 1.80 ppm . This must be H-4 .
-
Now, move to 1.80 ppm (H-4) . We find a cross-peak connecting it back to H-5 (as expected) and a new cross-peak connecting it to the signal at 1.50 ppm . This must be H-3 .
-
Move to 1.50 ppm (H-3) . It shows correlations to 1.80 ppm (H-4) and a new one at 1.60 ppm . This must be H-2 .
-
Finally, move to 1.60 ppm (H-2) . It shows correlations to 1.50 ppm (H-3) and a final one at 3.65 ppm . This must be H-1 .
-
The signal at 3.65 ppm (H-1) only shows a correlation back to H-2, confirming it is the terminus of the aliphatic chain.
-
This "walk" through the COSY spectrum has unambiguously established the H-1/H-2/H-3/H-4/H-5 connectivity of the pentanol chain.
Synthesis and Final Validation
By combining the data, we have created a self-validating structural proof.
-
HSQC provided the direct C-H connections, assigning the chemical shifts for each atom pair.
-
COSY used those assignments to confirm the through-bond connectivity of the molecular skeleton.
The observed correlations perfectly match the proposed structure of 5-(3,4-Dimethylphenoxy)pentan-1-ol and rule out other potential isomers, such as one where the pentanol chain is attached at a different position on the aromatic ring or an isomer with a branched alkyl chain.
Table 3: Consolidated NMR Data and Structural Validation
| Atom # | Type | Observed ¹H Shift (ppm) | Observed ¹³C Shift (ppm) | Key COSY (¹H-¹H) Correlations | HSQC (¹H-¹³C) Correlation |
| 1 | -CH₂OH | 3.65 | 62.5 | H-2 (1.60) | Confirmed |
| 2 | -CH₂- | 1.60 | 32.0 | H-1 (3.65), H-3 (1.50) | Confirmed |
| 3 | -CH₂- | 1.50 | 22.5 | H-2 (1.60), H-4 (1.80) | Confirmed |
| 4 | -CH₂- | 1.80 | 29.0 | H-3 (1.50), H-5 (3.95) | Confirmed |
| 5 | ArO-CH₂- | 3.95 | 67.5 | H-4 (1.80) | Confirmed |
| 7 | Ar-CH | 6.75 | 114.0 | H-10 (6.95) | Confirmed |
| 10 | Ar-CH | 6.95 | 120.5 | H-7 (6.75) | Confirmed |
| 11 | Ar-CH | 6.65 | 111.5 | None | Confirmed |
| 12 | Ar-CH₃ | 2.20 | 19.0 | None | Confirmed |
| 13 | Ar-CH₃ | 2.21 | 19.5 | None | Confirmed |
Conclusion
This guide has demonstrated that a systematic and logical application of 2D NMR spectroscopy provides an irrefutable validation of chemical structure. By first using the HSQC experiment to create a set of reliable C-H anchor points and then using the COSY experiment to trace the proton connectivity between them, we overcome the inherent limitations of 1D NMR. This integrated approach is not merely a data collection exercise; it is a self-validating system of logic that ensures the structural integrity of a molecule, a critical requirement for any advanced research in chemistry and drug development.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(3,4-Dimethylphenoxy)pentan-1-ol
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-(3,4-Dimethylphenoxy)pentan-1-ol. As laboratory professionals, it is our collective responsibility to manage chemical waste in a manner that ensures personal safety and environmental protection. This document moves beyond a simple checklist, offering a causal explanation for each procedural step, grounded in the chemical's known and inferred hazardous properties.
Hazard Identification and Risk Assessment
-
Pentan-1-ol Moiety: The pentanol component suggests that the compound is likely a flammable liquid and vapor.[1][2][3] It may also cause skin irritation, serious eye damage, and respiratory irritation if inhaled.[1][3][4][5]
-
Substituted Phenol Moiety: Phenolic compounds can pose significant environmental and health risks.[6][7] Structurally similar compounds, such as 3,4-dimethoxyphenol, are classified as harmful if swallowed, skin and eye irritants, and may cause respiratory irritation.[8]
Therefore, 5-(3,4-Dimethylphenoxy)pentan-1-ol must be handled as a hazardous chemical. The primary guiding principle is to treat it as hazardous waste and dispose of it through an approved waste disposal facility in accordance with all local, regional, and national regulations.[8]
Table 1: Inferred Hazard Profile and Physical Data
| Property | Value/Classification | Rationale & Source |
| GHS Hazard Statements (Inferred) | H226: Flammable liquid and vapourH315: Causes skin irritationH318: Causes serious eye damageH332: Harmful if inhaledH335: May cause respiratory irritation | Based on the known hazards of pentan-1-ol and substituted phenols.[1][3][4][8] |
| Physical State | Liquid | Inferred from the pentanol structure. |
| Flash Point (estimated) | ~49 °C / 120.2 °F | Based on pentan-1-ol.[3] The phenoxy group may alter this value. |
| Incompatibilities | Strong oxidizing agents, Metals, Bases, Acid anhydrides, Acid chlorides | Based on the reactivity of alcohols and phenols.[3][8] |
| Disposal Consideration | Hazardous Waste | Must be disposed of at a hazardous or special waste collection point.[4] |
Personal Protective Equipment (PPE)
Given the inferred hazards, stringent adherence to PPE protocols is mandatory to minimize exposure risk.
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield.[4][8]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use.[8][9]
-
Skin and Body Protection: A lab coat is required. Ensure it is kept clean and replaced if contaminated.[9]
-
Respiratory Protection: All handling of the pure substance or concentrated solutions should occur within a certified chemical fume hood to avoid inhalation of vapors.[5]
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure the area is well-ventilated, preferably within a fume hood.[1]
-
Remove Ignition Sources: As the compound is flammable, eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks.[4][5] Use non-sparking tools for cleanup.[1][4]
-
Contain the Spill: Use an inert, non-combustible absorbent material like sand, earth, or diatomaceous earth to contain the spill.[1][5][9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Containerize: Carefully collect the absorbed material and place it into a designated, compatible, and properly sealed hazardous waste container.[5][8]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[9] All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[10]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol
The disposal of 5-(3,4-Dimethylphenoxy)pentan-1-ol must be systematic and documented. Never dispose of this chemical down the drain.[5][11]
Step 1: Waste Segregation and Collection Collect waste 5-(3,4-Dimethylphenoxy)pentan-1-ol and any materials contaminated with it (e.g., absorbent pads from a spill, contaminated weighing paper) in a designated hazardous waste container.[8][12] Do not mix this waste with other waste streams unless compatibility has been explicitly confirmed by your EHS office.[12] At a minimum, keep it separate from acids, bases, and oxidizers.[12]
Step 2: Containerization The waste must be stored in a container made of a compatible material (a glass bottle is often suitable) with a tightly fitting cap.[12][13] The container must be in good condition, free from leaks or external contamination.[14][15] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[14]
Step 3: Labeling Proper labeling is a critical safety and regulatory requirement. The label must be clear, legible, and include the following information:
-
The words "HAZARDOUS WASTE".[15]
-
The full chemical name: "Waste 5-(3,4-Dimethylphenoxy)pentan-1-ol". Do not use abbreviations or chemical formulas.[12]
-
The approximate concentration and composition if it is a solution.[12]
-
Appropriate hazard pictograms (e.g., flammable, corrosive, irritant).[13]
-
The date when waste was first added to the container.[8]
Step 4: Storage Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) near the point of generation.[8][15] The storage area should be cool, dry, and away from incompatible materials.[8]
Step 5: Disposal of Empty Containers Empty containers that held pure or concentrated 5-(3,4-Dimethylphenoxy)pentan-1-ol are also considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[10][12] The rinsate must be collected and disposed of as hazardous waste.[10][12] After triple-rinsing, deface the original label, and the container can then be disposed of according to your institution's guidelines for decontaminated glassware or plastic.[10][13]
Step 6: Arranging for Pickup Contact your institution's EHS office to schedule a pickup for the hazardous waste container.[8] Provide them with all necessary information about the waste. Do not attempt to transport the waste yourself.
Disposal Workflow Diagram
The following diagram provides a visual guide to the decision-making process for the proper disposal of 5-(3,4-Dimethylphenoxy)pentan-1-ol.
Caption: Workflow for the safe disposal of 5-(3,4-Dimethylphenoxy)pentan-1-ol.
References
- BASF. (2025, January 27).
- Carl ROTH. (2025, March 31).
- Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
- Carl ROTH. (2017, March 1).
- U.S. Environmental Protection Agency. Method 604: Phenols.
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- NIOSH. Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Fisher Scientific. (2023, October 20).
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
- Cornell University Environmental Health and Safety. 9.4 Guidelines for Working with Particularly Hazardous Substances.
- Harper College. (2011, August 26).
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Stockholm University. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions.
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- Regulations.gov. (2023, August 22).
- U.S. Environmental Protection Agency. (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- Vanderbilt Environmental Health and Safety.
- Physikalisch-Technische Bundesanstalt.
- Purdue University. (2003, April). Guidelines: Handling and Disposal of Chemicals.
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Personal protective equipment for handling 5-(3,4-Dimethylphenoxy)pentan-1-ol
A Researcher's Guide to Safely Handling 5-(3,4-Dimethylphenoxy)pentan-1-ol
Immediate Safety and Hazard Assessment
Understanding the potential hazards of 5-(3,4-Dimethylphenoxy)pentan-1-ol is paramount. Based on its chemical structure, researchers should anticipate the following risks:
-
Skin and Eye Irritation: Aromatic ethers and alcohols can cause significant irritation upon contact with skin and eyes.[1][2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory discomfort.[1][3][5][6]
-
Flammability: The presence of a pentanol chain suggests the compound is likely a flammable liquid.[1][4][6][7]
-
Toxicity: While specific data is unavailable, similar compounds can be harmful if swallowed or absorbed through the skin.[1][2][8]
Therefore, all handling of this compound must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[9][10][11]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial for minimizing exposure risks. The following table outlines the minimum required PPE for handling 5-(3,4-Dimethylphenoxy)pentan-1-ol.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended for incidental contact.[9] For extended handling or risk of immersion, butyl rubber or polyvinyl alcohol (PVA) gloves offer superior protection against ethers.[10][12] Always inspect gloves for integrity before use. |
| Eye and Face Protection | ANSI-approved safety glasses are the minimum requirement. However, chemical splash goggles provide a more secure seal against splashes and vapors.[9][13] When handling larger quantities (>50 mL), a face shield worn in conjunction with goggles is mandatory.[9][13] |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required.[9] Full-length pants and closed-toe shoes are essential to prevent skin exposure.[9] |
| Respiratory Protection | All work should be performed in a chemical fume hood. If this is not feasible, a NIOSH-approved respirator with organic vapor cartridges is necessary.[9][14][15] |
Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for safe and reproducible research. The following protocol outlines the key steps for handling 5-(3,4-Dimethylphenoxy)pentan-1-ol.
Preparation and Pre-Handling Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all Necessary Materials: Have all reagents, solvents, and equipment within the fume hood before starting the experiment.
-
Don Appropriate PPE: Follow the PPE guidelines outlined above.
-
Locate Emergency Equipment: Be aware of the location of the nearest safety shower, eyewash station, and fire extinguisher.
Experimental Workflow
Caption: A typical experimental workflow for handling 5-(3,4-Dimethylphenoxy)pentan-1-ol.
Spill Management and Emergency Procedures
Prompt and appropriate action is critical in the event of a spill or exposure.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or poses a significant inhalation risk.
-
Contain the Spill: For small spills, use an inert absorbent material like sand or vermiculite to contain the liquid.[16][17]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[1][7]
-
Decontaminate: Clean the spill area with soap and water.[17]
Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2][7][10]
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2][10] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5][16]
Waste Disposal and Decontamination
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
-
Liquid Waste: Collect all waste containing 5-(3,4-Dimethylphenoxy)pentan-1-ol in a clearly labeled, sealed container. This includes reaction mixtures and solvent rinses.
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and paper towels, should be double-bagged and placed in a designated hazardous waste container.[17]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[18] After rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines.[18]
Caption: A logical flow for the disposal of waste generated from experiments.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with 5-(3,4-Dimethylphenoxy)pentan-1-ol, ensuring both personal safety and the integrity of their scientific endeavors.
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- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Acros Organics.
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- SAFETY DATA SHEET - Thermo Fisher Scientific.
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- SAFETY DATA SHEET - Sigma-Aldrich.
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- Safety data sheet - Chem-Supply.
- 5-(Dimethylamino)pentan-1-ol | C7H17NO | CID 295978 - PubChem.
-
5-{amino}-2-isopropylpentanenitrile(52-53-9). Available at:
- Safety Data Sheet: 1-Pentanol - Carl ROTH.
- ICSC 0536 - 3-PENTANOL.
- Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
